6-O-Oleoyltrehalose
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C30H54O12 |
|---|---|
Peso molecular |
606.7 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C30H54O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(32)39-19-21-24(34)26(36)28(38)30(41-21)42-29-27(37)25(35)23(33)20(18-31)40-29/h9-10,20-21,23-31,33-38H,2-8,11-19H2,1H3/b10-9-/t20-,21-,23-,24-,25+,26+,27-,28-,29-,30-/m1/s1 |
Clave InChI |
MLVMMWOWJSIKLS-WYVBACLFSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Occurrence of Trehalose Esters in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and physiological roles of trehalose esters in various microorganisms. Trehalose esters, a class of glycolipids, are significant molecules found predominantly in the cell envelopes of actinomycetes, including pathogenic species like Mycobacterium tuberculosis and industrially relevant bacteria such as Rhodococcus. Their unique structures contribute to microbial survival, virulence, and interaction with host organisms, making them critical targets for drug development and valuable compounds for biotechnological applications.
Introduction to Microbial Trehalose Esters
Trehalose is a non-reducing disaccharide composed of two α,α-1,1-linked glucose units.[1][2] It is synthesized by a wide array of organisms, including bacteria, fungi, and plants, where it often serves as a protectant against environmental stresses like desiccation, osmotic shock, and extreme temperatures.[1][3][4] In certain bacteria, particularly within the order Actinomycetales, trehalose serves as a scaffold for the attachment of long-chain fatty acids, forming trehalose esters.[5][6][7]
These glycolipids are characterized by their amphipathic nature and diverse chemical structures, which arise from variations in the number, length, and modification of the attached acyl chains. The most extensively studied trehalose esters include the mycolic acid-containing lipids of Mycobacterium and the succinoyl trehalose lipids of Rhodococcus.
Trehalose Esters in Pathogenic Mycobacteria
The cell envelope of Mycobacterium tuberculosis is rich in unique lipids that are crucial for its pathogenesis.[8] Among these, trehalose esters are the most abundant and play pivotal roles in modulating the host immune response.[8][9]
Trehalose Dimycolate (TDM) and Trehalose Monomycolate (TMM)
-
Trehalose 6,6'-dimycolate (TDM) , historically known as "cord factor," is the most abundant extractable glycolipid in virulent M. tuberculosis.[9][10] It consists of a trehalose molecule esterified at the 6 and 6' positions with two molecules of mycolic acid—long, α-branched, β-hydroxy fatty acids that are characteristic of mycobacteria.[5] TDM is a key virulence factor, contributing to the inhibition of phagosome maturation and the formation of granulomas.[8][9]
-
Trehalose 6-monomycolate (TMM) is a biosynthetic precursor to both TDM and the mycolated arabinogalactan of the cell wall.[11][12] TMM is synthesized in the cytoplasm and transported across the inner membrane by the essential transporter MmpL3.[13] In the periplasm, TMM donates its mycolic acid to arabinogalactan or to another TMM molecule to form TDM.[11]
Biosynthesis and Transport
The biosynthesis of TMM and TDM is a critical process for the assembly of the mycobacterial cell wall. It begins in the cytoplasm with the ligation of a mycolic acid to trehalose. The resulting TMM is then flipped across the plasma membrane by MmpL3.[13] Periplasmic enzymes subsequently catalyze the transfer of the mycolic acid from TMM to either arabinogalactan or another TMM, releasing free trehalose in the process, which can be recycled.[11]
Interaction with the Host Immune System
TDM is a potent immunomodulator that interacts directly with host cell receptors. It is recognized by the C-type lectin receptor Mincle on macrophages, which triggers a signaling cascade involving the Fc receptor common γ-chain (FcRγ), the spleen tyrosine kinase (Syk), and the caspase recruitment domain-containing protein 9 (CARD9).[8][9] This pathway ultimately leads to the activation of NF-κB and the production of pro-inflammatory cytokines and chemokines, which are essential for granuloma formation.[9] Concurrently, TDM subverts host defenses by inhibiting the fusion of phagosomes with lysosomes, thereby promoting the intracellular survival of the bacteria.[8][14]
Trehalose Esters in Rhodococcus Species
Bacteria of the genus Rhodococcus are known for their ability to metabolize hydrophobic compounds and produce a variety of biosurfactants, including trehalose esters.[7][15]
Succinoyl Trehalose Lipids (STLs)
Rhodococcus species, when grown on n-alkanes, secrete succinoyl trehalose lipids (STLs).[15][16] These molecules are characterized by a trehalose core acylated with two or three fatty acids and one or two succinoyl groups.[17] The length of the fatty acyl chains directly corresponds to the n-alkane substrate used for cultivation.[15] STLs are powerful biosurfactants with excellent surface activity, exhibiting very low critical micelle concentrations (CMC).[18] For instance, Rhodococcus sp. SD-74 can produce up to 40 g/L of STLs from n-hexadecane.[15]
Biosynthesis of STLs
The proposed biosynthetic pathway for STLs from n-alkanes involves three main stages:
-
Alkane Metabolism : The n-alkane substrate is oxidized by an alkane monooxygenase (AlkB) to initiate its conversion into fatty acyl-CoAs.[16][19]
-
Sugar Synthesis : Gluconeogenesis pathways, involving enzymes like fructose-1,6-bisphosphate aldolase (Fda), synthesize glucose from intermediates of alkane metabolism. The glucose is then used to produce the trehalose backbone.[19]
-
Acyl and Succinoyl Transfer : An acyl-CoA transferase (TlsA) catalyzes the final step, transferring acyl groups to the trehalose moiety.[16][19] Succinyl-CoA, derived from the TCA cycle, serves as the donor for the succinoyl groups.
Quantitative Data Summary
The production and properties of microbial trehalose esters are summarized below.
Table 1: Major Trehalose Esters in Microorganisms
| Trehalose Ester Name | Abbreviation | Primary Microorganism(s) | General Structure | Key Function(s) |
| Trehalose 6,6'-dimycolate | TDM | Mycobacterium tuberculosis | Trehalose + 2 Mycolic Acids | Virulence Factor, Immunomodulation[8][9] |
| Trehalose 6-monomycolate | TMM | Mycobacterium tuberculosis | Trehalose + 1 Mycolic Acid | Biosynthetic Precursor[11][13] |
| Succinoyl Trehalose Lipids | STLs | Rhodococcus spp. | Trehalose + Fatty Acids + Succinic Acid | Biosurfactant, Antiviral[15][18] |
| Di/Tri-acyltrehalose | - | Rhodococcus, Nocardia | Trehalose + 2-3 Fatty Acids | Biosurfactant[6][7] |
Table 2: Production Yields of Trehalose Esters
| Microorganism | Ester Type | Substrate | Yield | Reference |
| Rhodococcus sp. SD-74 | STLs | n-Hexadecane | 40 g/L | [15] |
| Rhodococcus erythropolis MTCC 2794 | Trehalose lipids | n-Hexadecane | ~25 g/L | [17] |
Table 3: Biological Activity of Trehalose Esters
| Trehalose Ester Derivative | Activity | Organism(s) Tested | Quantitative Measure (MIC/IC₅₀) | Reference |
| Trehalose monolaurate | Antimicrobial | Pseudomonas aeruginosa | MIC: 0.45 mM | [20][21] |
| Trehalose dicaprylate | Antimicrobial | Escherichia coli | MIC: 16 mM | [20][21] |
| Trehalose monocaprylate | Anti-biofilm | Staphylococcus aureus | 86.25% inhibition at 99.2 mM | [20][21] |
| Trehalose dipalmitate | Anti-inflammatory | 15-LOX Inhibition | IC₅₀: 13.23 mM | [20][21] |
Experimental Protocols and Methodologies
The identification and characterization of trehalose esters involve a multi-step process combining extraction, purification, and advanced analytical techniques.
General Workflow for Extraction and Characterization
A typical workflow begins with the cultivation of the microorganism, followed by the extraction of lipids from the cell mass or culture supernatant. The crude lipid extract is then fractionated using chromatographic methods to purify the trehalose esters, which are subsequently identified using spectroscopic and spectrometric analyses.
Detailed Methodologies
-
Extraction : Lipids are typically extracted from lyophilized bacterial cells using a series of organic solvents. For mycobacterial lipids like TDM, a common method involves extraction with petroleum ether to remove surface-exposed lipids.[10] For STLs from Rhodococcus, extraction from the culture broth followed by precipitation is often employed.[15]
-
Purification : Crude extracts are fractionated using column chromatography on silica gel. Elution with a gradient of solvents (e.g., chloroform to methanol) separates lipids based on polarity. Further purification can be achieved using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[21]
-
Structural Characterization :
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to determine the core structure, including the anomeric configuration of the trehalose moiety and the location of ester linkages.[17][18]
-
Mass Spectrometry (MS) : Techniques like MALDI-TOF/MS and Electrospray Ionization (ESI-MS) provide the molecular weight of the intact glycolipid.[17][18] Tandem MS (MS/MS) can be used to fragment the molecule and identify its constituent parts (sugar, acyl chains).[22]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : To identify the specific fatty acids, the purified trehalose ester is hydrolyzed, and the released fatty acids are methylated and analyzed by GC-MS.[18]
-
-
Quantification : Quantitative analysis of trehalose and its esters can be performed using HPLC with a Refractive Index Detector (RID) or, for higher sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[22] Enzymatic assays can also quantify the trehalose content after hydrolysis.[22]
Conclusion and Future Directions
Trehalose esters are a diverse and functionally significant class of microbial glycolipids. In pathogens like M. tuberculosis, they are key virulence factors and represent prime targets for the development of novel anti-tubercular drugs and vaccine adjuvants. The TDM-Mincle interaction, for instance, is a well-defined pathway that could be targeted to modulate the host immune response. In non-pathogenic bacteria like Rhodococcus, trehalose esters are high-performance biosurfactants with potential applications in bioremediation, food technology, and pharmaceuticals.[7][15]
Future research should focus on discovering novel trehalose esters from a wider range of microorganisms, including extremophiles, and elucidating their biosynthetic pathways. A deeper understanding of the structure-function relationships of these molecules will enable the rational design of synthetic analogues with enhanced or tailored biological activities for therapeutic and industrial purposes.
References
- 1. Trehalose and bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalose - Wikipedia [en.wikipedia.org]
- 3. Trends in bacterial trehalose metabolism and significant nodes of metabolic pathway in the direction of trehalose accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trehalose lipids | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Direct recognition of the mycobacterial glycolipid, trehalose dimycolate, by C-type lectin Mincle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trehalose 6,6′-dimycolate on the surface of Mycobacterium tuberculosis modulates surface marker expression for antigen presentation and costimulation in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trehalose Recycling Promotes Energy-Efficient Biosynthesis of the Mycobacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A conserved human CD4+ T cell subset recognizing the mycobacterial adjuvant trehalose monomycolate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryo-EM structure of the trehalose monomycolate transporter, MmpL3, reconstituted into peptidiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cord factor trehalose 6,6'-dimycolate (TDM) mediates trafficking events during mycobacterial infection of murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Analysis of genes for succinoyl trehalose lipid production and increasing production in Rhodococcus sp. strain SD-74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural characterization and surface-active properties of a succinoyl trehalose lipid produced by Rhodococcus sp. SD-74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enzymatic synthesis of fatty acid esters of trehalose: Process optimization, characterization of the esters and evaluation of their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Acylated Trehalose Lipids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of acylated trehalose lipids, crucial components of the cell envelope in various bacteria, notably Mycobacterium tuberculosis and Rhodococcus species. These lipids play significant roles in pathogenesis, structural integrity, and interaction with the host immune system, making their biosynthetic pathways attractive targets for novel drug development. This document details the enzymatic steps, genetic regulation, and experimental protocols for studying these complex pathways, presenting quantitative data in accessible formats and visualizing key processes through detailed diagrams.
Introduction to Acylated Trehalose Lipids
Acylated trehalose lipids are a diverse class of glycolipids consisting of a trehalose disaccharide core acylated with various fatty acids. In Mycobacterium tuberculosis, these include diacyltrehaloses (DAT), triacyltrehaloses (TAT), and penta-acyltrehaloses (PAT), which are important for pathogenesis and the structural integrity of the cell envelope[1]. Rhodococcus species, on the other hand, produce succinoyl trehalose lipids (STLs), which are potent biosurfactants with various industrial and biomedical applications. The biosynthesis of these molecules involves a series of enzymatic reactions that build upon the trehalose scaffold, often utilizing unique, multi-methyl-branched fatty acids synthesized by polyketide synthases[2].
Biosynthesis Pathway in Mycobacterium tuberculosis
The biosynthesis of PAT in M. tuberculosis is a multi-step process that is topologically split across the plasma membrane[3]. The initial steps occur in the cytoplasm, leading to the formation of DAT, which is then transported to the periplasmic face for further acylation.
Cytoplasmic Synthesis of Diacyltrehalose (DAT)
The formation of DAT on the cytosolic face of the plasma membrane involves the concerted action of three key enzymes: PapA3, FadD21, and Pks3/4[3].
-
Pks3/4 (Polyketide Synthase 3/4): This type I polyketide synthase is responsible for the synthesis of the characteristic multi-methyl-branched fatty acids, such as mycolipenic acid, that are incorporated into DAT and PAT. An intact pks3/4 gene is essential for the production of these lipids[4].
-
FadD21 (Fatty Acyl-AMP Ligase): FadD21 activates the fatty acids synthesized by Pks3/4 by converting them into acyl-adenylates (acyl-AMP), preparing them for transfer.
-
PapA3 (Acyltransferase): PapA3 is an acyltransferase that catalyzes the sequential acylation of trehalose to form 2,3-diacyltrehalose (DAT)[4]. It selectively transfers the activated fatty acyl groups onto the trehalose backbone[4].
Periplasmic Maturation and Transport
Once synthesized, DAT is transported across the plasma membrane to the periplasmic space by the MmpL10 transporter.
-
MmpL10 (Mycobacterial Membrane Protein Large 10): This integral membrane transporter is essential for the translocation of DAT to the cell surface[3]. The presence of MmpL10 in the membrane is also required for the activity of the subsequent enzyme, Chp2[3].
-
Chp2 (Acyltransferase): Located on the periplasmic face, Chp2 is a transacylase that catalyzes the formation of PAT through transesterification reactions between DAT molecules[3].
Diagram of the Acylated Trehalose Lipid Biosynthesis Pathway in Mycobacterium tuberculosis
Caption: Biosynthesis pathway of PAT in M. tuberculosis.
Biosynthesis Pathway in Rhodococcus Species
Rhodococcus species produce succinoyl trehalose lipids (STLs) from n-alkanes. This pathway involves three main stages: alkane metabolism, sugar synthesis, and the final acylation and succinylation steps.
-
AlkB (Alkane Monooxygenase): This enzyme initiates the pathway by oxidizing n-alkanes to their corresponding fatty alcohols, which are further converted to fatty acyl-CoA.
-
Fda (Fructose-bisphosphate Aldolase): Fda is involved in gluconeogenesis, which provides the precursor for the trehalose backbone.
-
TlsA (Acyl-CoA Transferase): TlsA is a putative acyl-CoA transferase that catalyzes the final step of transferring acyl groups to the trehalose backbone to form STLs. Overexpression of tlsA has been shown to increase STL production.
Diagram of the Succinoyl Trehalose Lipid Biosynthesis Pathway in Rhodococcus sp.
Caption: Proposed biosynthesis pathway of STLs in Rhodococcus.
Quantitative Data Summary
The following tables summarize the available quantitative data for the enzymes and products involved in acylated trehalose lipid biosynthesis.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate(s) | Km | Vmax or kcat | Reference(s) |
| PapA3 | M. tuberculosis | Trehalose, Palmitoyl-CoA | N/A | N/A | [4] |
| FadD2 | M. tuberculosis | Oleate, ATP, CoA | 11.2 ± 1.5 µM (Oleate) | 13.1 ± 0.4 nmol/min/mg | |
| TlsA | Rhodococcus sp. | Acyl-CoA, Trehalose | N/A | N/A |
Note: N/A indicates that specific quantitative data was not available in the reviewed literature. The kinetic analysis of PapA3 was precluded by the complexity of the product mixture[4]. Data for FadD2 is provided as a proxy for FadD21, as specific data for FadD21 was not found.
Table 2: Production Yields of Acylated Trehalose Lipids
| Product | Organism | Carbon Source | Yield | Reference(s) |
| Diacyltrehalose (DAT) | M. tuberculosis H37Rv | N/A | Variable, strain-dependent | |
| Succinoyl Trehalose Lipid (STL) | Rhodococcus sp. SD-74 | n-Hexadecane | Up to 40 g/L | |
| Succinoyl Trehalose Lipid (STL) | Rhodococcus erythropolis S67 | n-Hexadecane | 0.25 - 0.30 g/L | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of acylated trehalose lipids.
Lipid Extraction from Mycobacteria
This protocol is adapted from a standard method for extracting total lipids from mycobacterial cells.
Materials:
-
Mycobacterial cell pellet
-
Chloroform:Methanol (2:1, v/v)
-
Chloroform:Methanol (1:2, v/v)
-
Chloroform:Methanol:Water (1:1:0.9, v/v/v)
-
Glass centrifuge tubes with Teflon-lined caps
-
Rotary evaporator
Procedure:
-
Harvest mycobacterial cells by centrifugation and wash the pellet with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a glass centrifuge tube with Chloroform:Methanol (2:1, v/v) and stir for 24 hours at room temperature.
-
Centrifuge the mixture and collect the supernatant.
-
Re-extract the cell pellet with Chloroform:Methanol (1:2, v/v) for 24 hours.
-
Centrifuge and collect the supernatant. Pool it with the first supernatant.
-
Add water to the pooled extracts to achieve a final ratio of Chloroform:Methanol:Water of 1:1:0.9 (v/v/v) to induce phase separation.
-
Centrifuge to separate the phases. The lower organic phase contains the total lipids.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen or using a rotary evaporator.
-
The dried lipid extract can be stored at -20°C for further analysis.
Thin-Layer Chromatography (TLC) Analysis of Acylated Trehalose Lipids
Materials:
-
Silica gel G TLC plates
-
Lipid extract dissolved in chloroform:methanol (2:1, v/v)
-
Developing solvent: Chloroform:Methanol (9:1, v/v) for polar lipids like DAT.
-
Visualization reagent: 5% potassium dichromate in 50% sulfuric acid, or 10% phosphomolybdic acid in ethanol.
-
Heating plate or oven
Procedure:
-
Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.
-
Spot a small amount of the lipid extract onto the origin line using a capillary tube. Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber containing the developing solvent, ensuring the solvent level is below the origin line.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely.
-
Spray the plate evenly with the visualization reagent.
-
Heat the plate on a hot plate or in an oven at approximately 110-120°C until the spots become visible.
-
Calculate the retention factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front) and compare with standards if available.
In Vitro Acyltransferase Assay for PapA3
This protocol is based on a TLC-based assay to characterize the activity of PapA3[4].
Materials:
-
Purified PapA3 enzyme
-
14C-labeled Palmitoyl-CoA (14C-PCoA)
-
Trehalose
-
Reaction buffer: 100 mM ammonium bicarbonate, pH 7.2
-
Ethanol
-
TLC plates and phosphorimager
Procedure:
-
Prepare a reaction mixture containing 2 µM PapA3, 20 µM 14C-PCoA, and 1 mM trehalose in the reaction buffer.
-
Incubate the reaction at room temperature for 2 hours.
-
Quench the reaction by adding an equal volume of ethanol.
-
Spot the reaction mixture onto a TLC plate.
-
Develop the TLC plate using a methanol:chloroform (35:65) solvent system.
-
Visualize the radiolabeled products using a phosphorimager. The appearance of new, more non-polar spots compared to the 14C-PCoA control indicates acyltransferase activity.
Mass Spectrometry Analysis of Diacyltrehalose (DAT)
Linear ion-trap multiple-stage mass spectrometry (LIT MSn) is a powerful technique for the structural characterization of DAT.
Instrumentation:
-
Linear ion-trap mass spectrometer with electrospray ionization (ESI) source.
Procedure (General Outline):
-
Dissolve the purified DAT sample in an appropriate solvent (e.g., chloroform:methanol).
-
Infuse the sample into the ESI source.
-
Acquire mass spectra in both positive and negative ion modes. DATs typically form [M+Na]+ adducts in positive mode and [M+HCOO]- adducts in negative mode.
-
Perform MS/MS (MS2) on the parent ion of interest. Key fragmentation patterns for [M+Na]+ ions include the loss of a glucose residue and the neutral loss of the fatty acyl chains. The relative abundance of the ions resulting from the loss of each fatty acid can indicate their position on the trehalose backbone.
-
Perform further stages of fragmentation (MS3, MS4) on specific fragment ions to confirm the structure of the fatty acids and their linkage to the trehalose core.
Workflow for Mass Spectrometry Analysis of DAT
Caption: Experimental workflow for DAT analysis by mass spectrometry.
Genetic Regulation
The expression of the genes involved in acylated trehalose lipid biosynthesis is tightly regulated in response to environmental cues. For example, the genes in the PAT biosynthetic cluster in M. tuberculosis are upregulated under conditions of stress, such as nutrient starvation and phagosomal acidification. The regulation of these pathways is a key area of research for understanding mycobacterial adaptation and for identifying novel drug targets. The expression of these genes can be studied using techniques like quantitative real-time PCR (qRT-PCR).
Workflow for qRT-PCR Analysis of Gene Expression
References
- 1. Analysis of genes for succinoyl trehalose lipid production and increasing production in Rhodococcus sp. strain SD-74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate specificity and variables affecting efficiency of mammalian flavin adenine dinucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MmpL Proteins in Physiology and Pathogenesis of M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PapA3 Is an Acyltransferase Required for Polyacyltrehalose Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 6-O-Oleoyltrehalose
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Oleoyltrehalose is a non-ionic surfactant belonging to the class of trehalose lipids, which are of significant interest in the pharmaceutical, cosmetic, and food industries. This glycolipid consists of a hydrophilic trehalose headgroup and a hydrophobic oleoyl tail, derived from oleic acid. This amphiphilic structure imparts surface-active properties, enabling it to form micelles in aqueous solutions and act as an emulsifier, solubilizer, and stabilizer. Its biocompatibility and biodegradability make it a promising alternative to synthetic surfactants in various applications, including drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and visual representations of key workflows.
Physicochemical Properties
The physicochemical properties of 6-O-acyl trehalose esters are influenced by the chain length and degree of unsaturation of the fatty acid moiety. While specific data for this compound is limited in some areas, the following tables summarize available quantitative data and provide context by including data for other relevant 6-O-acyl trehalose esters.
Surface Activity and Micellization
The critical micelle concentration (CMC) is a fundamental parameter that indicates the concentration at which surfactant molecules begin to self-assemble into micelles. This is accompanied by a significant reduction in surface tension.
Table 1: Critical Micelle Concentration (CMC) and Surface Tension of 6-O-Acyl Trehalose Monoesters
| Acyl Chain | CMC (mg/L) | Method | Surface Tension at CMC (γCMC) (mN/m) | Temperature (°C) | Reference |
| Oleoyl (C18:1) | 13.0 | Not Specified | 36.4 | Not Specified | [1] |
| Caprinoyl (C10) | ~50 - 500 | Not Specified | Not Specified | Not Specified | [2] |
| Lauroyl (C12) | ~50 - 500 | Not Specified | Not Specified | Not Specified | [2] |
| Palmitoyl (C16) | Insoluble | Not Specified | Not Specified | Room Temp | [2] |
Note: The CMC values for Caprinoyl and Lauroyl esters were reported as a range of approximately 0.001-0.01% (m/V), which has been converted to mg/L for comparison.
Thermal Properties
Table 2: Thermal Properties of Acyl Trehalose Esters
| Compound | Melting Point (°C) | Glass Transition Temperature (Tg) (°C) | Method | Reference |
| 6,6'-di-O-oleoyl-α,α-trehalose | 154-155 | Not Specified | Not Specified | [3] |
| 6-O-acyl trehalose esters (TREn, n=10, 12, 14, 16) | Forms hydrate crystals | Tgs are not distinctly affected by acyl chain length | DSC | [4] |
| Anhydrous Trehalose | 203 | ~115 | DSC |
Solubility
The solubility of this compound in various solvents is a critical parameter for its formulation and purification. As an amphiphilic molecule, it is expected to have limited solubility in both highly polar and nonpolar solvents, with optimal solubility in solvents of intermediate polarity. Quantitative solubility data for the monoester is not widely reported, but qualitative information and data for related compounds are presented below.
Table 3: Solubility of Trehalose and its Oleoyl Esters
| Compound | Solvent | Solubility | Temperature (°C) | Reference |
| 6,6'-di-O-oleoyl-α,α-trehalose | Chloroform | 0.1 - 1 mg/mL (Slightly Soluble) | 25 | [3] |
| 6,6'-di-O-oleoyl-α,α-trehalose | Methanol | 0.1 - 1 mg/mL (Slightly Soluble) | 25 | [3] |
| Trehalose | Water | Soluble | Not Specified | |
| Trehalose | Ethanol | Slightly Soluble | Not Specified | |
| Anhydrous Trehalose | Water | Easily Soluble | Not Specified | |
| Anhydrous Trehalose | Methanol | Hardly Soluble | Not Specified | |
| Anhydrous Trehalose | Ethanol | Hardly Soluble | Not Specified |
Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to predict the emulsifying properties of a surfactant. The HLB value of this compound can be estimated using Griffin's method for non-ionic surfactants:
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion (trehalose, 342.3 g/mol ).
-
M is the total molecular mass of the molecule (this compound, 606.7 g/mol ).
Calculated HLB for this compound ≈ 11.3
This value suggests that this compound is a good oil-in-water (o/w) emulsifier. A study on a homologous series of 6-O-acylated trehalose derivatives reported experimental HLB values in the range of 8.3 to 14.7, which aligns with the calculated value.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Synthesis and Purification of this compound (Enzymatic Method)
This protocol is a general method for the enzymatic synthesis of trehalose monoesters and can be adapted for this compound.
Materials:
-
Trehalose
-
Oleic acid
-
Immobilized lipase (e.g., Novozym 435, from Candida antarctica lipase B)
-
Acetone (or another suitable organic solvent)
-
Molecular sieves (3Å)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve trehalose and oleic acid in acetone. A molar ratio of trehalose to oleic acid of 1:1 to 1:5 can be used to favor monoester formation.
-
Enzyme and Dehydrating Agent Addition: Add the immobilized lipase to the reaction mixture (e.g., 10% w/w of substrates). Add activated molecular sieves to remove water produced during the esterification, which drives the reaction towards product formation.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 50-60 °C) with constant stirring for 24-72 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), analyzing the disappearance of starting materials and the appearance of the product spot.
-
Enzyme Removal: After the reaction is complete, filter the mixture to remove the immobilized lipase. The enzyme can often be washed and reused.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is a mixture of unreacted starting materials, monoester, and potentially some diester. Purify the this compound using silica gel column chromatography. A gradient of chloroform and methanol is typically used as the eluent.
-
Characterization: Confirm the structure and purity of the isolated product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension.
Materials:
-
This compound
-
High-purity water (e.g., deionized or Milli-Q)
-
Tensiometer (with a Du Noüy ring or Wilhelmy plate)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a concentration well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Tensiometer Calibration and Setup: Calibrate the tensiometer according to the manufacturer's instructions. Ensure the platinum ring or plate is thoroughly cleaned before each measurement (e.g., by flaming or washing with appropriate solvents).
-
Surface Tension Measurement: Measure the surface tension of each solution, starting from the most dilute to the most concentrated to minimize cross-contamination. Allow the surface tension to equilibrate before recording the value.
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination: The plot will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting point (Tm) and glass transition temperature (Tg).
Materials:
-
This compound sample (lyophilized or dried)
-
DSC instrument
-
Hermetic aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried this compound sample (typically 2-5 mg) into a hermetic aluminum DSC pan. Seal the pan.
-
Instrument Setup: Place the sample pan and an empty sealed reference pan into the DSC cell.
-
Thermal Program: Program the DSC instrument with the desired temperature profile. A typical program involves:
-
An initial equilibration at a low temperature (e.g., -20 °C).
-
A heating ramp at a constant rate (e.g., 5-10 °C/min) to a temperature above the expected transitions (e.g., 200 °C).
-
A cooling ramp back to the initial temperature at the same rate.
-
A second heating scan is often performed to analyze the thermal history of the sample.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram.
-
Glass Transition (Tg): Observed as a step-like change in the baseline of the heat flow curve. It is typically determined as the midpoint of this transition.
-
Melting Point (Tm): Observed as an endothermic peak. The melting point is usually taken as the onset or the peak temperature of this transition.
-
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for CMC determination by surface tensiometry.
Caption: Workflow for thermal analysis by DSC.
Logical Relationships
The following diagram illustrates the relationship between the molecular structure of 6-O-acyl trehalose esters and their resulting physicochemical properties.
Caption: Structure-property relationships of 6-O-acyl trehalose esters.
Conclusion
This compound is a promising bio-based surfactant with favorable physicochemical properties for a range of applications, particularly in drug delivery. This technical guide has summarized the available quantitative data, provided detailed experimental protocols for its characterization, and visualized key workflows and relationships. While some specific data points for the mono-oleoyl ester require further investigation, the information presented provides a solid foundation for researchers, scientists, and drug development professionals working with this class of compounds. The provided methodologies can be readily adapted to further explore the properties of this compound and other trehalose lipids, facilitating their development and application in advanced formulations.
References
Unveiling the Immunomodulatory Landscape of 6-O-Oleoyltrehalose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of 6-O-Oleoyltrehalose, a synthetic glycolipid, on immune cells. Drawing upon evidence from studies on analogous trehalose monoesters, this document elucidates the molecular pathways initiated by this compound, focusing on its interaction with key pattern recognition receptors and the subsequent activation of innate immune cells. Detailed experimental protocols for investigating these mechanisms are provided, alongside a quantitative summary of the effects of related compounds on immune cell responses. This guide is intended to serve as a comprehensive resource for researchers in immunology and drug development exploring the therapeutic potential of novel immunomodulatory agents.
Introduction
Glycolipids are increasingly recognized for their potent immunomodulatory properties, acting as adjuvants in vaccines and as standalone therapeutics to shape immune responses. This compound, a monoester of the disaccharide trehalose and the monounsaturated fatty acid oleic acid, belongs to a class of compounds with significant potential to activate the innate immune system. Understanding the precise mechanism by which this compound engages and activates immune cells is crucial for its rational development as a therapeutic agent. This guide synthesizes the current understanding of the immunological activity of trehalose monoesters, providing a framework for the targeted investigation of this compound.
Core Mechanism of Action: Mincle-Dependent Immune Activation
The primary mechanism of action of trehalose monoesters, and by strong inference this compound, involves the activation of the Macrophage-inducible C-type lectin (Mincle), a key pattern recognition receptor expressed on the surface of myeloid cells, including macrophages and dendritic cells.
Receptor Engagement
Trehalose monoesters have been identified as effective ligands for the Mincle receptor.[1] The affinity of this interaction is influenced by the length of the acyl chain. While direct binding studies for this compound are not yet available, research on other trehalose monoesters, such as those with C22 and C26 acyl chains, demonstrates Mincle-dependent activation of macrophages.[2] It is important to note that trehalose diesters, such as the well-characterized trehalose dimycolate (TDM), generally exhibit more potent Mincle-binding and subsequent macrophage activation compared to their monoester counterparts.[3][4]
Downstream Signaling Cascade
Upon binding of this compound to Mincle, a signaling cascade is initiated, leading to the activation of the cell. This pathway is dependent on the spleen tyrosine kinase (Syk) and the caspase recruitment domain-containing protein 9 (CARD9).[5][6] The sequence of events is as follows:
-
Syk Phosphorylation: Ligand binding to Mincle leads to the recruitment and phosphorylation of Syk.
-
CARD9-Bcl10-MALT1 (CBM) Complex Formation: Activated Syk facilitates the formation of the CBM signalosome complex.
-
NF-κB Activation: The CBM complex activates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the nuclear translocation of the transcription factor NF-κB.[6][7]
-
Gene Transcription: In the nucleus, NF-κB drives the transcription of genes encoding pro-inflammatory cytokines and chemokines.
Effects on Immune Cells
The activation of the Mincle signaling pathway by this compound results in distinct functional changes in key innate immune cells.
Macrophage Activation
Macrophages are a primary target of trehalose monoesters. Upon stimulation, they undergo a pro-inflammatory activation, characterized by:
-
Cytokine Production: Increased secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8]
-
Nitric Oxide (NO) Production: Enhanced production of nitric oxide, a key antimicrobial and signaling molecule.[8]
-
Phagocytosis: While Mincle signaling is crucial for cytokine production, the role of trehalose monoesters in modulating phagocytosis is less clear and may be influenced by the physical presentation of the glycolipid.[5]
Dendritic Cell Maturation
Dendritic cells (DCs) are critical for initiating adaptive immune responses. The interaction of this compound with DCs is expected to induce their maturation, a process characterized by:
-
Upregulation of Co-stimulatory Molecules: Increased surface expression of CD80 and CD86, which are essential for T cell activation.[9]
-
MHC Class II Expression: Enhanced presentation of antigens via MHC class II molecules.
-
Cytokine Secretion: Production of cytokines that shape the nature of the subsequent T cell response.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available in the literature, the following tables summarize the effects of related trehalose esters on macrophage activation. This data provides a valuable reference for predicting the potency of this compound.
Table 1: Effect of Trehalose Esters on Nitric Oxide (NO) Production by Murine Bone Marrow-Derived Macrophages (BMDMs)
| Compound | Concentration (µg/mL) | NO Production (ΔµM) | Reference |
| Trehalose Monomyristate (TMM) | 5 | ~5 | [8] |
| Trehalose Monopalmitate (TMP) | 5 | ~6 | [8] |
| Trehalose Monostearate (TMS) | 5 | ~7 | [8] |
| Trehalose Dimyristate (TDM) | 5 | ~15 | [8] |
| Trehalose Dipalmitate (TDP) | 5 | ~18 | [8] |
| Trehalose Distearate (TDS) | 5 | ~20 | [8] |
Table 2: Effect of Trehalose Esters on Granulocyte-Colony Stimulating Factor (G-CSF) Production by Murine BMDMs
| Compound | Concentration (µg/mL) | G-CSF Production (pg/mL) | Reference |
| Trehalose Monomyristate (TMM) | 5 | <100 | [8] |
| Trehalose Monopalmitate (TMP) | 5 | <100 | [8] |
| Trehalose Monostearate (TMS) | 5 | <100 | [8] |
| Trehalose Dimyristate (TDM) | 5 | ~1500 | [8] |
| Trehalose Dipalmitate (TDP) | 5 | ~2000 | [8] |
| Trehalose Distearate (TDS) | 5 | ~2500 | [8] |
Experimental Protocols
The following protocols provide a framework for the in-vitro characterization of the immunological activity of this compound.
Preparation of Bone Marrow-Derived Macrophages (BMDMs) and Dendritic Cells (BMDCs)
-
Bone Marrow Isolation: Euthanize C57BL/6 mice and aseptically isolate femurs and tibias. Flush the bone marrow with sterile RPMI-1640 medium.[1][10]
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Cell Culture:
-
For BMDMs: Culture bone marrow cells in RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).[3][11] Culture for 7 days, replacing the medium on day 3.
-
For BMDCs: Culture bone marrow cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 10 ng/mL IL-4. Culture for 7-9 days, replacing the medium every 2-3 days.
-
Cell Stimulation
-
Plate differentiated BMDMs or BMDCs in appropriate culture plates.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO) and dilute to the desired concentrations in culture medium.
-
Add the this compound solutions to the cells and incubate for the desired time period (e.g., 24 hours for cytokine analysis).
Cytokine Measurement by ELISA
-
Collect cell culture supernatants after stimulation.
-
Use commercially available ELISA kits for the quantification of murine IL-6 and TNF-α according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate and then add standards and samples.
-
Add a detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution and stop the reaction.
-
Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Flow Cytometry for Dendritic Cell Maturation
-
Harvest BMDCs after stimulation and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against CD11c, CD80, and CD86 for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the expression of CD80 and CD86 on the CD11c+ population.
Western Blot for Signaling Pathway Analysis
-
Lyse stimulated BMDMs at various time points (e.g., 0, 15, 30, 60 minutes) with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-Syk, total Syk, phospho-IκBα, and total IκBα overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a promising immunomodulatory agent that likely exerts its effects through the Mincle-Syk-CARD9-NF-κB signaling pathway in innate immune cells. This leads to the activation of macrophages and the maturation of dendritic cells, characterized by the production of pro-inflammatory cytokines. The provided experimental framework will enable researchers to further dissect the precise molecular interactions and functional consequences of this compound stimulation, paving the way for its potential therapeutic applications. Further research should focus on obtaining specific quantitative data for this compound to confirm and extend the findings from related trehalose monoesters.
References
- 1. Isolation and Culture of Bone Marrow-Derived Macrophages from Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trehalose diester glycolipids are superior to the monoesters in binding to Mincle, activation of macrophages in vitro and adjuvant activity in vivo [open.fau.de]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. On one leg: trehalose monoesters activate macrophages in a Mincle-dependant manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Water-soluble trehalose glycolipids show superior Mincle binding and signaling but impaired phagocytosis and IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-type Lectin Receptor Dectin-3 Mediates Trehalose 6,6′-Dimycolate (TDM)-induced Mincle Expression through CARD9/Bcl10/MALT1-dependent Nuclear Factor (NF)-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-type lectin receptor dectin-3 mediates trehalose 6,6'-dimycolate (TDM)-induced Mincle expression through CARD9/Bcl10/MALT1-dependent nuclear factor (NF)-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Interaction of 6-O-Acyl-Trehalose Analogs with the Mincle Receptor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Macrophage Inducible C-type Lectin (Mincle) receptor is a critical pattern recognition receptor in the innate immune system, recognizing glycolipid ligands from pathogens and damaged host cells. Among its key ligands are trehalose-based glycolipids, such as the mycobacterial cord factor, trehalose-6,6'-dimycolate (TDM). Synthetic analogs, including 6-O-mono-acyl trehaloses like 6-O-Oleoyltrehalose, have emerged as potent Mincle agonists and valuable tools for studying immune activation and developing next-generation vaccine adjuvants. This technical guide provides an in-depth examination of the molecular interaction between 6-O-acyl trehalose derivatives and the Mincle receptor, detailing the structural basis of recognition, the subsequent signaling cascade, and key experimental protocols for its investigation.
Molecular Recognition and Binding Mechanism
The interaction between trehalose-based glycolipids and Mincle is a highly specific process mediated by the receptor's extracellular C-type lectin carbohydrate-recognition domain (CRD).[1][2] This recognition event is a prerequisite for initiating the downstream immune signaling cascade.[3] The binding mechanism involves a coordinated recognition of both the sugar headgroup and the lipid acyl chain.
Structural Basis of Interaction:
-
Carbohydrate Recognition: The Mincle CRD features two distinct carbohydrate-binding sites.[1][4] The primary site contains a conserved calcium ion (Ca²⁺) which is essential for binding the equatorial 3- and 4-hydroxyl groups of one of the glucose residues in the α,α-trehalose moiety.[2][5] The second glucose residue interacts with an adjacent secondary site, which significantly enhances the binding affinity and specificity for the trehalose disaccharide over monosaccharides.[1][5]
-
Lipid Chain Recognition: Adjacent to the sugar-binding sites lies a shallow, hydrophobic groove on the Mincle surface.[5][6][7][8] The 6-O-acyl chain, such as the oleoyl group, is accommodated within this groove.[6] This interaction is critical, as the length and nature of the acyl chain directly influence binding affinity; longer chains generally result in a more stable interaction and more potent receptor activation.[1][6] Molecular dynamics studies show that these acyl chains remain flexible and interact extensively with the hydrophobic surface of the receptor.[6]
The binding of trehalose monoesters, like this compound, has been shown to be a potent activator of Mincle.[1] The affinity of these monoesters for Mincle increases monotonically with the length of the acyl chain.[1]
Data Presentation: Binding and Activation
The following tables summarize quantitative data on the binding and functional activation of Mincle by various trehalose esters.
Table 1: Relative Binding Affinity of Trehalose Esters to Mincle
| Compound | Acyl Chain Length(s) | Relative Binding Enhancement (vs. Trehalose) | Method | Source |
|---|---|---|---|---|
| Trehalose Monoesters | C4 to C12 | Up to 530-fold | Competition Assay | [1] |
| Trehalose Diesters | C2 to C6 | Up to 250-fold | Competition Assay | [1] |
| Trehalose Monoesters | C8, C10, C12 | Monotonically increasing affinity | Surface Plasmon Resonance (SPR) | [1][9] |
| Brartemicin (Diester) | Mycolic Acid Analogs | ~30-fold higher than monoester | Competition Assay | [10] |
| Trehalose (Reference) | N/A | 1-fold (baseline) | Competition Assay |[1][10] |
Table 2: Mincle-Dependent Cellular Activation by Trehalose Glycolipids
| Ligand | Cell Type | Assay | Concentration | Key Cytokine/Response | Source |
|---|---|---|---|---|---|
| PEG-TGLs (4a, 4b) | mMincle NFAT-GFP Reporter Cells | GFP Expression | 0.1 - 1 nmol/well | Dose-dependent NFAT activation | [3][11] |
| C20 Inverted Ester | Bone Marrow-Derived Macrophages (BMDMs) | ELISA | Not specified | Significant IL-1β and IL-6 production | [12] |
| C22 & C26 TDEs | Macrophages | ELISA | Not specified | Highest IL-6, IL-1β, and NO production | [9] |
| TDB (C22 Diester) | GM-CSF Treated Bone Marrow Cells | ELISA | 0.1 - 1 nmol/well | IL-6, TNF-α, MIP-2, IL-1β | [3][13] |
| TDM | Bone Marrow-Derived Macrophages (BMDMs) | ELISA | Not specified | Pro-inflammatory cytokines (TNF, IL-6) |[14] |
Mincle-Mediated Signaling Pathway
Upon binding of an agonist like this compound, Mincle initiates a well-defined intracellular signaling cascade that results in the production of various immune mediators.[1] This pathway is central to the pro-inflammatory and adjuvant properties of Mincle ligands.
The canonical signaling pathway proceeds as follows:
-
Receptor Association: Ligand binding induces Mincle to associate with the immunoreceptor tyrosine-based activation motif (ITAM)-containing Fc receptor common γ-chain (FcRγ).[1][5][6]
-
Syk Kinase Recruitment: The ITAM motif in FcRγ is phosphorylated, creating a docking site for and activating the Spleen tyrosine kinase (Syk).[1][3][4]
-
CARD9-Bcl10-Malt1 Complex Assembly: Activated Syk recruits and activates the CARD9-Bcl10-Malt1 (CBM) signalosome complex.[1][3][6][15]
-
NF-κB Activation: The CBM complex triggers downstream signaling that culminates in the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor.[1][3][4][15]
-
Gene Expression: Activated NF-κB translocates to the nucleus and drives the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF, IL-6, G-CSF), chemokines (e.g., MIP-2/CXCL2), and other immune mediators.[1][6][11]
In addition to this primary pro-inflammatory axis, Mincle engagement can also lead to the production of the anti-inflammatory cytokine IL-10, which can serve to counter-regulate the immune response.[14] Furthermore, the production of certain cytokines like IL-1β requires a second signal, which often involves inflammasome activation.[3] Studies have shown that highly soluble Mincle ligands may fail to provide this second signal, which appears to be linked to the ability of the ligand to form colloids and induce phagocytosis.[3][11]
Caption: Canonical Mincle signaling cascade upon ligand binding.
Key Experimental Protocols
Investigating the this compound-Mincle interaction involves a suite of established immunological and biochemical assays.
Mincle-Ligand Binding ELISA
This assay quantifies the direct binding of a soluble Mincle construct to an immobilized ligand.
Methodology:
-
Plate Coating: A high-binding 96-well plate is coated with the glycolipid ligand (e.g., 0.01 to 1 nmol/well in isopropanol). The solvent is evaporated, leaving the ligand adsorbed to the well surface.[3]
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA in PBS).
-
Mincle Incubation: A recombinant Mincle-Fc fusion protein (e.g., murine Mincle-Ig at 3 µg/ml) is added to the wells and incubated for several hours (e.g., 14 hours) to allow binding.[3] A control using an irrelevant Ig protein is run in parallel.[3]
-
Washing: Unbound protein is removed by washing the plate multiple times with a wash buffer (e.g., PBS with Tween-20).
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the Fc portion of the fusion protein (e.g., anti-human HRP) is added.[10]
-
Signal Development: After another wash step, an HRP substrate like TMB (3,3',5,5'-Tetramethylbenzidine) is added. The reaction is stopped with an acid solution.[10]
-
Quantification: The optical density (OD) is measured at 450 nm using a plate reader. Higher OD values correspond to stronger Mincle-ligand binding.[10]
Caption: Workflow for an ELISA-based Mincle-ligand binding assay.
NFAT-GFP Reporter Assay
This cell-based assay measures the activation of Mincle signaling by quantifying the expression of a reporter gene.
Methodology:
-
Cell Line: A reporter cell line (e.g., 2B4 T-cell hybridoma) is engineered to express murine Mincle and its co-receptor FcRγ. The cells also contain a reporter construct where Green Fluorescent Protein (GFP) expression is driven by the Nuclear Factor of Activated T-cells (NFAT) promoter, a downstream target of the signaling cascade.[3][11]
-
Plate Preparation: A 96-well plate is coated with the glycolipid ligand as described for the ELISA.[3]
-
Cell Stimulation: The Mincle-expressing reporter cells are added to the ligand-coated wells and incubated for a sufficient period (e.g., 18 hours) to allow for receptor activation and GFP expression.[3]
-
Analysis: Cells are harvested and the percentage of GFP-positive cells is quantified using flow cytometry.[3] An increase in GFP expression indicates Mincle-dependent signaling.
Caption: Workflow for a Mincle-dependent NFAT-GFP reporter assay.
Bone Marrow-Derived Macrophage (BMDM) Stimulation Assay
This protocol uses primary immune cells to measure the production of endogenous cytokines in response to Mincle ligands, providing a physiologically relevant readout of immune activation.
Methodology:
-
BMDM Generation: Bone marrow cells are harvested from the femurs and tibias of mice (e.g., C57BL/6 wild-type and Mincle⁻/⁻ for controls).[3][11] The cells are cultured for several days (e.g., 8 days) in media containing a growth factor like GM-CSF (e.g., 50 ng/ml) to differentiate them into macrophages.[3][11]
-
Cell Plating and Stimulation: Differentiated BMDMs are harvested and resuspended at a specific concentration (e.g., 1 x 10⁶ cells/mL).[11] They are then added to 96-well plates that have been pre-coated with the glycolipid ligand (e.g., 1 nmol/well).[11] Alternatively, solubilized ligands can be added directly to the cell media.[3]
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture supernatant is carefully collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-6, TNF-α, IL-1β, MIP-2) in the supernatant is measured using commercially available ELISA kits.
Implications for Research and Drug Development
The potent immunostimulatory activity of Mincle agonists like this compound makes them highly attractive candidates for vaccine adjuvants.[3][10] By activating the Mincle pathway, these molecules can enhance and shape the adaptive immune response to co-administered antigens, potentially driving robust T-helper 1 (Th1) and Th17 responses, which are critical for clearing certain pathogens.[1]
Understanding the precise structure-activity relationships (SAR)—specifically how modifications to the acyl chain length, saturation, and branching affect binding and signaling—is crucial for the rational design of synthetic adjuvants with optimized potency and safety profiles.[1][12] The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to harness the therapeutic potential of the Mincle signaling axis.
References
- 1. Sensing Lipids with Mincle: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification and Biological Activity of Synthetic Macrophage Inducible C-Type Lectin Ligands [frontiersin.org]
- 3. Water-soluble trehalose glycolipids show superior Mincle binding and signaling but impaired phagocytosis and IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sensing Lipids with Mincle: Structure and Function [frontiersin.org]
- 5. Defining the conformation of human mincle that interacts with mycobacterial trehalose dimycolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Structural analysis for glycolipid recognition by the C-type lectins Mincle and MCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural analysis for glycolipid recognition by the C-type lectins Mincle and MCL [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Biological Activity of Synthetic Macrophage Inducible C-Type Lectin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trehalose diester glycolipids are superior to the monoesters in binding to Mincle, activation of macrophages in vitro and adjuvant activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Water-soluble trehalose glycolipids show superior Mincle binding and signaling but impaired phagocytosis and IL-1β production [frontiersin.org]
- 12. 6-C-Linked trehalose glycolipids signal through Mincle and exhibit potent adjuvant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aryl-functionalised α,α'-Trehalose 6,6'-Glycolipid Induces Mincle-independent Pyroptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mincle-mediated anti-inflammatory IL-10 response counter-regulates IL-12 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C-type Lectin Receptor Dectin-3 Mediates Trehalose 6,6′-Dimycolate (TDM)-induced Mincle Expression through CARD9/Bcl10/MALT1-dependent Nuclear Factor (NF)-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Trehalose Monoesters in Bacterial Physiology and Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trehalose, a non-reducing disaccharide, and its lipid esters are crucial molecules in the biology of numerous bacteria, particularly within the Actinomycetales order, which includes prominent pathogens like Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the biological functions of trehalose monoesters (TMMs), with a primary focus on their roles in cell wall biosynthesis, stress response, biofilm formation, and modulation of host-pathogen interactions. This document summarizes quantitative data on their bioactivities, details key experimental methodologies for their study, and presents visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding and spur further research in this critical area of microbiology and drug development.
Introduction
Trehalose and its derivatives are not merely structural components or energy reserves in bacteria; they are active participants in a range of physiological processes vital for survival and virulence.[1][2] Trehalose monoesters, particularly trehalose monomycolate (TMM), are key intermediates in the intricate process of mycolic acid metabolism and cell wall construction in mycobacteria and related genera such as Corynebacterium, Rhodococcus, and Nocardia.[3][4] Beyond this fundamental structural role, these molecules are increasingly recognized for their involvement in stress tolerance, the formation of resilient biofilm communities, and their ability to modulate the host immune response.[1][5][6] Understanding the multifaceted functions of trehalose monoesters is paramount for the development of novel therapeutic strategies against persistent bacterial infections.
Core Biological Functions of Trehalose Monoesters
Essential Carrier Molecule in Mycolic Acid Biosynthesis
The most well-characterized function of TMM is its role as a lipid carrier molecule. In mycobacteria, mycolic acids, the long-chain fatty acids that are a hallmark of their cell wall, are synthesized in the cytoplasm. These hydrophobic molecules are then esterified to trehalose to form TMM. This crucial step is catalyzed by the polyketide synthase Pks13.[4] The resulting TMM is then transported across the inner membrane into the periplasmic space by the essential ABC transporter MmpL3.[4] In the periplasm, mycolic acids are transferred from TMM to their final destinations: either to another TMM molecule to form trehalose dimycolate (TDM), also known as cord factor, or to the arabinogalactan layer of the cell wall. This process is facilitated by the antigen 85 (Ag85) complex of mycolyltransferases.[4] The free trehalose molecule that is released in the periplasm is then recycled back into the cytoplasm by the LpqY-SugABC transporter for subsequent rounds of mycolic acid transport.[5] This intricate transport and recycling system underscores the central and essential role of TMM in maintaining the integrity of the unique mycobacterial cell envelope.
Contribution to Biofilm Formation
Bacterial biofilms are structured communities of cells encased in a self-produced extracellular matrix, which confers increased resistance to antibiotics and host immune defenses. Trehalose lipids, including monoesters, have been implicated in the formation and structural integrity of these resilient communities. In Mycobacterium smegmatis, a model organism for studying mycobacterial biofilms, the enzymatic hydrolysis of TDM to release free mycolic acids is a critical step in biofilm development.[6][7] While the direct role of TMM in the mature biofilm matrix is less defined, its precursor role to TDM and its involvement in the transport of mycolic acids, which are themselves components of the biofilm matrix, highlight its indirect but significant contribution.[8] Furthermore, synthetic trehalose analogues have been shown to inhibit biofilm formation in M. smegmatis, suggesting that interference with trehalose metabolism, including the pathways involving TMM, is a viable anti-biofilm strategy.[5]
Modulation of Host Immune Responses
Trehalose esters are potent immunomodulators, primarily through their interaction with the C-type lectin receptor Mincle (Macrophage-inducible C-type lectin) expressed on the surface of innate immune cells such as macrophages and dendritic cells.[9][10][11] While the diester TDM is the most extensively studied Mincle ligand, recent evidence demonstrates that trehalose monoesters can also activate macrophages in a Mincle-dependent manner.[12] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines.
The interaction of trehalose monoesters with Mincle initiates a signaling pathway that involves the recruitment of the Fc receptor common gamma chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).[9][13] Upon ligand binding, spleen tyrosine kinase (Syk) is recruited to the phosphorylated ITAM and initiates a cascade involving CARD9 (caspase recruitment domain-containing protein 9), Bcl10 (B-cell lymphoma/leukemia 10), and MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1).[5][9] This signalosome ultimately leads to the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and G-CSF, as well as nitric oxide.[3][9][11]
Quantitative Data on Bioactivities
The biological effects of trehalose monoesters are often concentration-dependent. The following tables summarize available quantitative data on their various bioactivities.
Table 1: Antimicrobial and Anti-biofilm Activity of Trehalose Esters
| Compound | Target Organism | Activity | Concentration (mM) | Reference |
|---|---|---|---|---|
| Trehalose monolaurate | Pseudomonas aeruginosa | MIC | 0.45 | [13] |
| Trehalose dicaprylate | Escherichia coli | MIC | 16 | [13] |
| Trehalose monocaprylate | Staphylococcus aureus | Biofilm Inhibition (86.25%) | 99.2 | [13] |
| Trehalose dipalmitate | Staphylococcus aureus | Biofilm IC50 | 13.23 | [13] |
| 6-TreAz (analogue) | Mycobacterium smegmatis | MBIC | 0.05 | [5] |
| 6-DeoxyTre (analogue) | Mycobacterium smegmatis | MBIC | 0.05 | [5] |
| 6-FluoroTre (analogue) | Mycobacterium smegmatis | MBIC | 0.05 |[5] |
MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
Table 2: Macrophage Activation by Trehalose Mono- and Diesters
| Compound (Acyl Chain) | Concentration (µg/mL) | NO Production (ΔµM) | G-CSF Production (pg/mL) | Reference |
|---|---|---|---|---|
| Trehalose monomyristate (C14) | 5 | ~5 | ~100 | [11] |
| Trehalose dimyristate (C14) | 5 | ~25 | ~1500 | [11] |
| Trehalose monopalmitate (C16) | 5 | ~6 | ~150 | [11] |
| Trehalose dipalmitate (C16) | 5 | ~28 | ~2000 | [11] |
| Trehalose monostearate (C18) | 5 | ~7 | ~200 | [11] |
| Trehalose distearate (C18) | 5 | ~30 | ~2500 | [11] |
| Trehalose monoarachidate (C20) | 5 | ~8 | ~250 | [11] |
| Trehalose diarachidate (C20) | 5 | ~32 | ~2800 |[11] |
Data are approximated from graphical representations in the cited literature. NO production is the change relative to control. G-CSF values are absolute concentrations.
Table 3: Inhibition of Bacterial Enzymes by Trehalose Analogues
| Inhibitor | Target Enzyme | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|---|
| 6-phosphonic acid (TMP) | Trehalose-6-phosphate phosphatase (TPP) | M. triplex | 288 ± 32 | [4] |
| 6-N-phosphonamide (TNP) | Trehalose-6-phosphate phosphatase (TPP) | M. tuberculosis | ~500 | [4] |
| 6-N-phosphonamide (TNP) | Trehalose-6-phosphate phosphatase (TPP) | M. triplex | 421 ± 24 | [4] |
| 6-(methylene)phosphonic acid (TEP) | Trehalose-6-phosphate phosphatase (TPP) | M. triplex | 1959 ± 261 | [4] |
| Bis-imidazolium salt | Glycosyltransferase (WbwC) | E. coli | 8 |[14] |
Key Experimental Protocols
Extraction and Analysis of Trehalose Monoesters by Thin-Layer Chromatography (TLC)
This protocol is adapted for the analysis of corynomycolates but can be modified for other bacterial trehalose esters.
Materials:
-
Bacterial cell pellet
-
Chloroform
-
Methanol
-
MilliQ water
-
TLC plates (Silica gel 60)
-
Developing tank
-
Solvent system (e.g., Chloroform:Methanol:Water, 65:25:4, v/v/v)
-
Iodine crystals or other visualization reagent
-
Glassware and syringes
Procedure:
-
Lipid Extraction: a. Resuspend the bacterial cell pellet in a mixture of chloroform and methanol (1:2, v/v). b. Sonicate or agitate the mixture to ensure thorough extraction. c. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v), which will induce phase separation. d. Centrifuge to separate the phases. The lower organic phase contains the lipids. e. Carefully collect the lower organic phase and dry it under a stream of nitrogen.[15]
-
TLC Analysis: a. Pre-wash the TLC plate with a mixture of chloroform and methanol (1:1, v/v) and activate it by heating at 110°C for 30 minutes.[16] b. Dissolve the dried lipid extract in a small volume of chloroform. c. Spot the lipid extract onto the baseline of the TLC plate using a micropipette or syringe.[17] d. Place the TLC plate in a developing tank saturated with the chosen solvent system.[18] e. Allow the solvent to migrate up the plate until it is close to the top. f. Remove the plate from the tank and allow it to dry completely. g. Visualize the separated lipids by placing the plate in a chamber containing iodine crystals or by spraying with a suitable visualization reagent (e.g., phosphomolybdic acid followed by charring).[17] h. Trehalose monoesters can be identified by their retention factor (Rf) value compared to known standards.
Macrophage Stimulation Assay and Cytokine Quantification
This protocol outlines the stimulation of bone marrow-derived macrophages (BMDMs) with trehalose monoesters and subsequent measurement of TNF-α production by ELISA.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Trehalose monoester solution (dissolved in a suitable vehicle like DMSO and diluted in culture medium)
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate-buffered saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Macrophage Seeding: a. Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well in complete culture medium. b. Incubate overnight at 37°C and 5% CO2 to allow the cells to adhere.[19]
-
Macrophage Stimulation: a. Prepare serial dilutions of the trehalose monoester in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the trehalose monoester dilutions or control solutions (medium with vehicle, LPS). c. Incubate the plate for 24 hours at 37°C and 5% CO2.[20]
-
Supernatant Collection: a. Centrifuge the plate to pellet any detached cells. b. Carefully collect the culture supernatants for cytokine analysis.
-
TNF-α ELISA: a. Perform the TNF-α ELISA according to the manufacturer's instructions.[12][15][21][22] This typically involves: i. Coating a 96-well plate with a capture antibody for TNF-α. ii. Blocking the plate to prevent non-specific binding. iii. Adding the collected supernatants and a standard curve of known TNF-α concentrations. iv. Adding a detection antibody conjugated to an enzyme (e.g., HRP). v. Adding a substrate that produces a colorimetric signal in the presence of the enzyme. vi. Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader. b. Calculate the concentration of TNF-α in the samples by comparing their absorbance values to the standard curve.
Signaling Pathways and Experimental Workflows
Mincle Signaling Pathway upon Trehalose Monoester Recognition
The interaction of trehalose monoesters with the Mincle receptor on macrophages triggers a pro-inflammatory signaling cascade. The diagram below illustrates the key components of this pathway.
Caption: Mincle signaling cascade initiated by trehalose monoester binding.
Experimental Workflow for Identifying Trehalose Monoester-Interacting Proteins
This workflow outlines a proteomic approach to identify bacterial proteins that interact with trehalose monoesters, using an affinity-based pull-down strategy.
Caption: Proteomics workflow for identifying TMM-binding proteins.
Conclusion and Future Directions
Trehalose monoesters are emerging as critical players in bacterial physiology, extending far beyond their established role in cell wall synthesis. Their involvement in biofilm formation and the modulation of host immunity presents exciting new avenues for therapeutic intervention. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further dissect the intricate functions of these molecules. Future research should focus on elucidating the full spectrum of proteins that interact with trehalose monoesters, defining the precise mechanisms by which they contribute to biofilm architecture, and exploring the potential of synthetic analogues as novel antimicrobial agents or vaccine adjuvants. A deeper understanding of the biological functions of trehalose monoesters will undoubtedly pave the way for innovative strategies to combat bacterial diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological roles of trehalose in bacteria and yeasts: a comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sensing Lipids with Mincle: Structure and Function [frontiersin.org]
- 4. Targeting the trehalose utilization pathways of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Water-soluble trehalose glycolipids show superior Mincle binding and signaling but impaired phagocytosis and IL-1β production [frontiersin.org]
- 6. Enzymatic hydrolysis of trehalose dimycolate releases free mycolic acids during mycobacterial growth in biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Water-soluble trehalose glycolipids show superior Mincle binding and signaling but impaired phagocytosis and IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. novamedline.com [novamedline.com]
- 13. Trehalose dimycolate interferes with FcγR-mediated phagosome maturation through Mincle, SHP-1 and FcγRIIB signalling | PLOS One [journals.plos.org]
- 14. Crossroads between Bacterial and Mammalian Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. denovobiolabs.com [denovobiolabs.com]
- 16. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. calstatela.edu [calstatela.edu]
- 18. kcl.ac.uk [kcl.ac.uk]
- 19. Engineered Trehalose Permeable to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mpbio.com [mpbio.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Immunostimulatory Properties of Synthetic Glycolipids
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Synthetic glycolipids represent a versatile and potent class of immunomodulatory agents with significant potential in vaccine development and cancer immunotherapy. By mimicking natural pathogen-associated molecular patterns (PAMPs), these molecules can activate specific pathways of the innate and adaptive immune systems. This guide details the core mechanisms of action, primarily through the activation of invariant Natural Killer T (iNKT) cells via CD1d presentation and the stimulation of Toll-like Receptor 4 (TLR4). We explore the structure-activity relationships of key synthetic glycolipids, such as α-galactosylceramide (α-GalCer) and its analogs, and synthetic lipid A mimetics. This document provides a compilation of quantitative data, detailed experimental protocols for assessing immunostimulatory activity, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for professionals in the field.
Core Mechanisms of Immunostimulation
Synthetic glycolipids primarily exert their immunostimulatory effects through two main pathways: the activation of invariant Natural Killer T (iNKT) cells and the agonism of Toll-like Receptors (TLRs).
Invariant Natural Killer T (iNKT) Cell Activation via CD1d
The most extensively studied mechanism involves the activation of iNKT cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems.[1][2][3][4][5]
-
Antigen Presentation: Synthetic glycolipids, most notably α-anomeric glycosphingolipids, are taken up by antigen-presenting cells (APCs) such as dendritic cells (DCs).[1][2][6] Inside the APC, the glycolipid is loaded onto a non-polymorphic MHC class I-like molecule called CD1d.[1][2][3]
-
TCR Recognition: The glycolipid-CD1d complex is then presented on the APC surface, where it is specifically recognized by the semi-invariant T-cell receptor (TCR) of iNKT cells.[1][6][7][8]
-
Cytokine Cascade and Transactivation: This recognition event triggers the rapid activation of iNKT cells, leading to the secretion of a diverse array of both Th1- and Th2-type cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4).[1][6][9] This initial cytokine burst leads to the subsequent activation, or "transactivation," of other crucial immune cells, including NK cells, conventional CD4+ and CD8+ T cells, B cells, and DCs.[1][4] This cascade amplifies the initial signal and shapes the ensuing adaptive immune response.[1][10]
Toll-Like Receptor 4 (TLR4) Agonism
A distinct class of synthetic glycolipids functions by mimicking lipid A, the active component of lipopolysaccharide (LPS) found in Gram-negative bacteria.[11] These molecules act as agonists for Toll-like receptor 4 (TLR4).[11][12]
-
Receptor Complex Binding: Synthetic TLR4 agonists, such as Monophosphoryl lipid A (MPLA) and aminoalkyl glucosaminide phosphates (AGPs), bind to the TLR4/MD-2 receptor complex on the surface of innate immune cells like macrophages and DCs.[12]
-
Signaling Cascades: This binding event initiates intracellular signaling through both MyD88- and TRIF-dependent pathways.[12]
-
Immune Response: Activation of these pathways leads to the production of pro-inflammatory cytokines, chemokines, and type I interferons, which promote a strong Th1-biased adaptive immune response, making these compounds effective vaccine adjuvants.[12] Some TLR4 agonists also activate the NLRP3 inflammasome.[12]
Classes and Structure-Activity Relationships
The immunostimulatory profile of a synthetic glycolipid is critically dependent on its chemical structure. Modifications to the carbohydrate headgroup or the lipid tails can dramatically alter receptor affinity and downstream signaling, allowing for the fine-tuning of the immune response.
α-Galactosylceramide (α-GalCer) and Analogs
α-GalCer (KRN7000) is the prototypical iNKT cell agonist.[1][13][14] Extensive research has focused on synthesizing analogs to optimize its activity and bias the cytokine response.
-
C-Glycoside Analogs: Replacing the anomeric oxygen with a methylene group (C-glycoside) can increase the stability of the glycolipid-CD1d complex.[13][15] α-C-GalCer, for example, induces a stronger Th1-biased (higher IFN-γ, lower IL-4) response in mice compared to α-GalCer.[16] Analogs with an E-alkene linker have been shown to be potent activators of human iNKT cells.[13][16]
-
Lipid Chain Modifications:
-
Acyl Chain: Truncating the acyl chain (e.g., OCH analog) can polarize the response towards a Th2 phenotype (higher IL-4).[1]
-
Sphingosine Chain: Elongating the sphingosine chain or introducing aromatic moieties (e.g., p-fluorophenyl group in 7DW8-5) can enhance potency and promote a selective IFN-γ response.[1][13]
-
Other Glycolipid Classes
-
Synthetic TLR4 Agonists: The family of aminoalkyl glucosaminide phosphates (AGPs), such as RC-529, were developed as less toxic mimetics of lipid A.[11] Their activity is dependent on the number and length of the acyl chains.
-
Archaeal Glycolipid Mimetics: Synthetic archaeosomes containing diglycosylarchaeol have been shown to be potent adjuvants for cytotoxic CD8+ T cell responses, with the specific structure of the glyco head group being critical for activity.[17]
-
Mycobacterial Glycolipid Analogs: Synthetic versions of trehalose dimycolate (TDM) and glucose monomycolate (GMM) activate dendritic cells through the Mincle receptor, promoting Th1 and Th17 responses.[18]
Quantitative Analysis of Immunostimulatory Activity
The following tables summarize quantitative and comparative data on the activity of various synthetic glycolipids, compiled from preclinical studies.
Table 1: Comparative Potency of α-GalCer Analogs
| Compound | Target | Key Structural Feature | Relative Potency (vs. α-GalCer) | Cytokine Bias | Reference |
|---|---|---|---|---|---|
| α-GalCer (KRN7000) | iNKT Cells | Prototypical Structure | Baseline | Balanced Th1/Th2 | [1] |
| α-C-GalCer | iNKT Cells | C-glycosidic bond | Similar to higher in vivo | Th1-biased (in mice) | [14][16][19] |
| 7DW8-5 | iNKT Cells | p-fluorophenyl on acyl chain | Up to 100-fold higher | Strong Th1 (IFN-γ) | [1] |
| OCH | iNKT Cells | Truncated acyl chain | Lower | Th2-biased | [1] |
| GCK152 | iNKT Cells | E-alkene linker | Potent (human iNKT cells) | Th1-biased |[13][16] |
Table 2: Adjuvant Effects of Synthetic TLR4 Agonists
| Compound | Target | Antigen Model | Key Outcome Metric | Result | Reference |
|---|---|---|---|---|---|
| FP18 | TLR4 | Ovalbumin (OVA) | Anti-OVA total IgG (post-boost) | Higher than FP11 and MPLA | [12] |
| FP11 | TLR4 | Ovalbumin (OVA) | Anti-OVA total IgG (post-boost) | Higher than control, lower than FP18 | [12] |
| RC-529 | TLR4 | N/A (preclinical development) | TLR4 activation | Potent vaccine adjuvant |[11] |
Table 3: Activity of Other Synthetic Glycolipids
| Compound Class | Target | Key Activity | Measured Parameters | Reference |
|---|---|---|---|---|
| Archaeal Glycolipids | Unknown (MHC Class I pathway) | Strong CTL Adjuvant | High cytotoxic CD8+ T cell activity | [17] |
| Synthetic TMM/GMM | Mincle | DC Activation, Th1/Th17 promotion | IL-6, TNF-α, ROS production | [18] |
| N-acyl-D-glucosamines | Unknown (B-cell mitogen) | Adjuvant effect | Enhanced hemagglutinin titers |[20] |
Key Experimental Methodologies
Evaluating the immunostimulatory properties of synthetic glycolipids involves a combination of in vitro and in vivo assays.
In Vitro iNKT Cell Activation Assay
-
Objective: To determine the ability of a synthetic glycolipid to activate iNKT cells and to characterize the resulting cytokine profile.
-
Methodology:
-
APC Preparation: Generate monocyte-derived dendritic cells (DCs) from human peripheral blood mononuclear cells (PBMCs) or use a CD1d-transfected cell line.
-
Pulsing: Incubate the APCs with varying concentrations of the synthetic glycolipid for several hours to allow for uptake and loading onto CD1d.
-
Co-culture: Wash the pulsed APCs and co-culture them with a purified iNKT cell line or freshly isolated PBMCs.
-
Analysis:
-
Cytokine Profiling: After 24-72 hours, collect the supernatant and measure cytokine concentrations (e.g., IFN-γ, IL-4, IL-12, TNF-α) using ELISA or a multiplex bead array (e.g., Luminex).[16]
-
Cell Proliferation: Measure iNKT cell proliferation using assays such as CFSE dilution by flow cytometry or ³H-thymidine incorporation.
-
Activation Markers: Stain cells for surface activation markers (e.g., CD69, CD25) and analyze by flow cytometry.
-
-
In Vivo Adjuvant Activity Assessment in a Murine Model
-
Objective: To evaluate the ability of a synthetic glycolipid to enhance the antigen-specific immune response to a co-administered vaccine antigen.
-
Methodology:
-
Immunization: Groups of mice (e.g., C57BL/6) are immunized subcutaneously or intramuscularly with a model antigen (e.g., ovalbumin, OVA) formulated with the test glycolipid adjuvant, a control adjuvant (e.g., Alum, MPLA), or antigen alone.
-
Booster: A booster immunization is typically given 14-21 days after the primary immunization.[12]
-
Sample Collection: Blood is collected periodically via tail or retro-orbital bleed to obtain serum. At the end of the experiment (e.g., 7-14 days post-boost), spleens are harvested.
-
Analysis:
-
Antibody Titer: Antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a) in the serum are measured by ELISA.[12]
-
T-Cell Response: Splenocytes are re-stimulated ex vivo with the antigen. The frequency of antigen-specific, cytokine-producing T cells (e.g., IFN-γ, IL-4) is quantified using ELISpot or intracellular cytokine staining followed by flow cytometry.[21]
-
-
Applications in Therapeutics
Vaccine Adjuvants
Synthetic glycolipids are highly promising as adjuvants for subunit vaccines against infectious diseases and cancer.[1][15] By activating iNKT cells or TLR4, they can significantly enhance the magnitude and quality of the adaptive immune response.[1][12] For example, KRN7000 has been shown to improve immune responses in experimental vaccines against malaria, HIV, and influenza.[1] Glycolipid-peptide conjugate vaccines, where the glycolipid adjuvant is covalently linked to the antigenic peptide, have demonstrated superior enhancement of CD8+ T-cell responses compared to simple admixtures.[21][22][23]
Cancer Immunotherapy
The ability of synthetic glycolipids to stimulate a potent Th1-biased response and activate cytotoxic T cells and NK cells makes them attractive for cancer immunotherapy.[1][24]
-
Monotherapy: Administration of glycolipids can activate an anti-tumor immune response. Several Phase I clinical trials have used DCs pulsed ex vivo with KRN7000 in cancer patients, which was well-tolerated and resulted in measurable iNKT cell activation.[1]
-
Combination Therapy: They can be used to enhance the efficacy of chemotherapeutics or other immunotherapies.[25]
-
Targeted Delivery: Antibody-CD1d/glycolipid complexes have been designed to target the immunostimulatory signal directly to tumor cells, leading to potent local immune activation and inhibition of tumor growth in preclinical models.[1]
Challenges and Future Directions
Despite significant promise, the translation of synthetic glycolipids from preclinical models to human therapies faces challenges. The broad range of activities induced by potent activators like KRN7000 can lead to conflicting effects.[1] Furthermore, a single dose can be followed by a long period of iNKT cell anergy, and liver toxicity has been observed in some clinical trials.[1]
Future research is focused on designing next-generation analogs with more refined and selective activity, improving drug delivery systems to target specific tissues or cells, and exploring novel combinations with other immunotherapeutic agents to maximize clinical benefit. The development of synthetic platforms that allow for the rapid and efficient synthesis of diverse glycolipid libraries will be crucial for advancing these efforts.[6][25][26]
References
- 1. Synthetic glycolipid activators of natural killer T cells as immunotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic glycolipid activators of natural killer T cells as immunotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycolipid activators of invariant NKT cells as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. Synthetic glycolipid activators of natural killer T cells as immunotherapeutic agents [repositorio.uchile.cl]
- 6. One-Pot Syntheses of Immunostimulatory Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycolipid activation of invariant T cell receptor+ NK T cells is sufficient to induce airway hyperreactivity independent of conventional CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Total Synthesis of Glycolipids from Streptococcus pneumoniae and a Re-evaluation of Their Immunological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycolipids as immunostimulating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficient synthesis of α-galactosylceramide and its C-6 modified analogs [frontiersin.org]
- 11. Synthetic TLR4-active glycolipids as vaccine adjuvants and stand-alone immunotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of C-glycoside Analogues of α-GalactosylCeramide via Linear Allylic C-H Oxidation and Allyl Cyanate to Isocyanate Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification of C-glycoside analogues that display a potent biological activity against murine and human invariant natural killer T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Inflammatory Properties and Adjuvant Potential of Synthetic Glycolipids Homologous to Mycolate Esters of the Cell Wall of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The C-glycoside analogue of the immunostimulant alpha-galactosylceramide (KRN7000): synthesis and striking enhancement of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthetic glycolipid adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Glycolipid‐peptide conjugate vaccines elicit CD8 + T‐cell responses and prevent breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Glycolipid-peptide conjugate vaccines elicit CD8+ T-cell responses and prevent breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Immunology in the clinic review series; focus on cancer: glycolipids as targets for tumour immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of Immunogenic Glycolipids to Enhance the Effects of Chemotherapeutics – Gervay-Hague Laboratory [jghlab.faculty.ucdavis.edu]
- 26. Chemical synthesis of a glycolipid library by a solid-phase strategy allows elucidation of the structural specificity of immunostimulation by rhamnolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
6-O-Oleoyltrehalose: A Technical Guide to its Discovery, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Oleoyltrehalose is a monoacylated derivative of α,α-trehalose, a naturally occurring non-reducing disaccharide. It consists of a trehalose molecule esterified with oleic acid at the 6-position of one of the glucose units. This modification imparts amphiphilic properties to the trehalose core, creating a molecule with a hydrophilic head (the trehalose moiety) and a lipophilic tail (the oleic acid chain). These characteristics suggest its potential as a biocompatible surfactant, emulsifier, and a component in advanced drug delivery systems. This technical guide provides a comprehensive overview of the discovery, initial characterization, and potential biological significance of this compound, drawing from the available scientific literature on this compound and its close analogues.
Discovery and Synthesis
The first reported synthesis of this compound was part of a study focused on the enzymatic modification of trehalose to enhance its lipophilicity. Raku et al. (2003) demonstrated the regioselective esterification of trehalose with various fatty acids, including oleic acid, using a protease from Bacillus subtilis. This enzymatic approach offers a green and efficient alternative to complex chemical synthesis methods, which often require multiple protection and deprotection steps.
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is adapted from the method described by Raku et al. (2003) for the synthesis of various 6-O-acyltrehaloses.
Materials:
-
α,α-Trehalose dihydrate
-
Vinyl oleate
-
Protease from Bacillus subtilis (e.g., Proleather FG-F)
-
Dimethylformamide (DMF), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Reaction Setup: In a sealed vessel, dissolve 1 mmol of α,α-trehalose dihydrate and 5 mmol of vinyl oleate in 10 mL of anhydrous dimethylformamide.
-
Enzymatic Reaction: Add 500 mg of protease from Bacillus subtilis to the solution.
-
Incubation: Incubate the reaction mixture at 50°C with continuous stirring for 48 hours.
-
Enzyme Removal: After the incubation period, terminate the reaction by filtering off the enzyme.
-
Solvent Evaporation: Evaporate the dimethylformamide from the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography. Elute with a chloroform-methanol gradient (e.g., starting from 100:1 v/v and gradually increasing the methanol concentration) to separate this compound from unreacted starting materials and di-acylated byproducts.
-
Characterization: Analyze the purified fractions by thin-layer chromatography (TLC) and confirm the structure of the final product by spectroscopic methods (NMR and Mass Spectrometry).
Physicochemical Characterization
The introduction of an oleoyl group significantly alters the physicochemical properties of trehalose, transforming it into a surface-active agent. While specific quantitative data for this compound is not extensively reported, data from closely related 6-O-acyl trehalose monoesters provide valuable insights into its expected properties.
Table 1: Physicochemical Properties of 6-O-Acyl Trehalose Monoesters
| Property | 6-O-Monocaprinoyl-α,α-trehalose | 6-O-Monolauroyl-α,α-trehalose | 6-O-Monopalmitoyl-α,α-trehalose | Expected for this compound | Reference |
| Fatty Acid Chain | C10:0 | C12:0 | C16:0 | C18:1 | - |
| Molecular Weight ( g/mol ) | 504.5 | 532.6 | 588.7 | 606.7 | Calculated |
| Critical Micelle Concentration (CMC) | ~0.01% (m/V) | ~0.001% (m/V) | Insoluble in water at RT | Likely in the range of 0.001% (m/V) or lower | --INVALID-LINK-- |
| Surface Tension at CMC (mN/m) | Not reported | Not reported | Not reported | Expected to be significantly lower than water (~72 mN/m) | Inferred from surfactant properties |
| Solubility in Water | Soluble | Soluble | Insoluble at room temperature | Poorly soluble | --INVALID-LINK-- |
Spectroscopic Analysis (Inferred)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Signals/Fragments |
| ¹H NMR | * Olefinic protons: ~5.3 ppm (multiplet, -CH=CH-) * Anomeric protons of trehalose: ~5.1 ppm (doublet, H-1, H-1') * Glycerol backbone protons of oleate: ~2.3 ppm (triplet, -CH₂-COO-) * Trehalose protons: 3.2-4.5 ppm * Alkyl chain protons: 0.8-2.1 ppm (including terminal methyl group at ~0.9 ppm) |
| ¹³C NMR | * Ester carbonyl: ~174 ppm * Olefinic carbons: ~130 ppm * Anomeric carbons of trehalose: ~94 ppm * Trehalose carbons: 61-74 ppm * Alkyl chain carbons: 14-34 ppm |
| Mass Spectrometry (ESI-MS) | * [M+Na]⁺: m/z ~629.38 * [M+H]⁺: m/z ~607.39 * Fragment ions: Corresponding to the loss of the oleoyl group and cleavage of the glycosidic bond. |
Note: The predicted values are for guidance and require experimental verification.
Biological Activity and Potential Applications
While specific biological studies on this compound are limited, the known properties of its constituent parts, trehalose and oleic acid, as well as related trehalose esters, suggest several areas of potential application.
-
Surfactant and Emulsifier: Its amphiphilic nature makes it a candidate for use as a biocompatible surfactant in pharmaceutical, cosmetic, and food formulations.
-
Drug Delivery: Trehalose esters have been explored for their potential in drug delivery systems, such as in the formation of nanoparticles and liposomes, to enhance the solubility and bioavailability of poorly water-soluble drugs.[1]
-
Protein Stabilization: Trehalose is a well-known bioprotectant that can stabilize proteins against various stresses. Acylated trehalose derivatives have been shown to maintain the stability of protein formulations.
-
Autophagy Induction: Trehalose is a known inducer of autophagy through an mTOR-independent pathway. It is plausible that this compound, by delivering trehalose to cells, could also modulate this critical cellular process.
Proposed Signaling Pathway: mTOR-Independent Autophagy Induction
The diagram below illustrates the proposed mechanism by which trehalose, and potentially this compound, induces autophagy. This pathway is based on the known effects of trehalose.
Caption: Proposed mTOR-independent autophagy induction by this compound.
Experimental Protocols
General Protocol for Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., chloroform).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the elution solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.
-
Pooling and Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Characterization by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel-coated TLC plate.
-
Spotting: Apply a small spot of the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of chloroform and methanol). Allow the solvent front to move up the plate.
-
Visualization: After development, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (if the compound is UV-active) or by staining with a suitable reagent (e.g., iodine vapor or a ceric ammonium molybdate stain followed by heating).
-
Rf Value Calculation: Calculate the retention factor (Rf) for each spot to assess purity and for comparison with standards.
General Protocol for Assessing Surfactant Properties (Critical Micelle Concentration - CMC)
-
Prepare a Series of Dilutions: Prepare a range of concentrations of this compound in deionized water.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring method or the Wilhelmy plate method).
-
Plot the Data: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
Determine CMC: The CMC is the concentration at which the surface tension reaches a plateau. It can be determined from the breakpoint in the plot.
Conclusion
This compound is a synthetically accessible, bio-based amphiphile with significant potential in various scientific and industrial applications. While its initial discovery and synthesis have been established, a comprehensive characterization of its physicochemical and biological properties remains an area for further investigation. Future research should focus on detailed spectroscopic analysis, a thorough evaluation of its surfactant efficacy, and in-depth studies of its biological effects, particularly in the context of drug delivery and the modulation of cellular pathways such as autophagy. Such studies will be crucial in unlocking the full potential of this promising trehalose derivative.
References
Methodological & Application
Synthesis and Purification of 6-O-Oleoyltrehalose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and purification of 6-O-Oleoyltrehalose, a trehalose monoester with significant potential in various biomedical and biotechnological applications. Two primary synthetic routes are presented: a chemical approach utilizing a uronium-based coupling agent and an enzymatic method employing a lipase catalyst. Both methods offer regioselective acylation of trehalose at the 6-position. Furthermore, this guide outlines a comprehensive purification protocol using silica gel column chromatography and subsequent purity analysis by High-Performance Liquid Chromatography (HPLC). The provided methodologies and data are intended to serve as a practical resource for researchers engaged in the development and production of trehalose-based compounds.
Introduction
Trehalose, a naturally occurring non-reducing disaccharide, is renowned for its bioprotective properties. Chemical modification of trehalose, such as the introduction of a lipophilic oleoyl group, can significantly alter its physicochemical characteristics, enhancing its potential for applications in drug delivery, vaccine adjuvants, and as a molecular probe. The regioselective synthesis of this compound is crucial to ensure product homogeneity and biological activity. This document details two effective methods for its synthesis and a robust protocol for its purification and characterization.
Data Presentation
Table 1: Summary of Chemical Synthesis Parameters and Outcomes for this compound
| Parameter | Value | Reference |
| Reactants | ||
| Trehalose | 1 equivalent | [1] |
| Oleic Acid | 1 equivalent | [1] |
| Coupling Agent (TBTU) | 1 equivalent | [1] |
| Solvent | Pyridine | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1] |
| Product Distribution | ||
| This compound (Monoester) | 41% | [1] |
| 6,6'-Di-O-oleoyltrehalose (Diester) | 19% | [1] |
| Unreacted Trehalose | 30% | [1] |
Table 2: Summary of Enzymatic Synthesis Parameters and Outcomes for Trehalose Monoesters
| Parameter | Value | Reference |
| Reactants | ||
| Trehalose | 1 equivalent | [2] |
| Fatty Acid (e.g., Palmitic Acid) | 5 equivalents | [2] |
| Enzyme | ||
| Lipase (Fermase CALB™ 10000) | Varies | [2] |
| Solvent | Acetone | [2] |
| Reaction Conditions | ||
| Temperature | 60 °C | [2] |
| Reaction Time | 4 hours | [2] |
| Conversion | ||
| Molar Conversion to Palmitate Esters | 35% | [2] |
Note: Data for oleic acid was not explicitly available and is extrapolated from similar fatty acid esters.
Experimental Protocols
Chemical Synthesis of this compound
This protocol is based on the regioselective esterification of trehalose using a uronium-based coupling agent.[1]
Materials:
-
Trehalose
-
Oleic Acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
Anhydrous Pyridine
-
Silica Gel (for column chromatography)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of trehalose in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of Reagents: To the stirred solution, add 1 equivalent of oleic acid followed by 1 equivalent of TBTU.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and remove the pyridine under reduced pressure.
-
Purification: The crude product, containing a mixture of monoester, diester, and unreacted trehalose, is then subjected to purification by silica gel flash column chromatography.[1]
Enzymatic Synthesis of this compound
This protocol utilizes a lipase for the regioselective acylation of trehalose. This method is considered a greener alternative to chemical synthesis.
Materials:
-
Trehalose
-
Oleic Acid
-
Immobilized Lipase (e.g., Novozym® 435 or Fermase CALB™ 10000)
-
Acetone
-
Molecular Sieves (3 Å)
Procedure:
-
Reaction Setup: In a flask, suspend trehalose (e.g., 25 mmol/L) and oleic acid (e.g., 100 mmol/L) in acetone.
-
Addition of Catalyst and Desiccant: Add the immobilized lipase (e.g., 20 g/L) and molecular sieves (e.g., 60 g/L) to the mixture.
-
Reaction: Incubate the reaction at a controlled temperature (e.g., 50 °C) with agitation (e.g., 150 rpm) for an optimized duration (e.g., 4-42 hours).
-
Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration.
-
Solvent Removal: Evaporate the acetone under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using silica gel column chromatography.
Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel 60 (230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Methanol
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of solvents. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate. A final wash with a more polar solvent like methanol may be necessary to elute highly polar impurities and unreacted trehalose.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Purity Analysis by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column
-
Detector (e.g., Charged Aerosol Detector (CAD) or Refractive Index (RI) Detector)
Mobile Phase (example):
-
A gradient system of water and acetonitrile or methanol is typically used for the separation of trehalose esters.
Procedure:
-
Sample Preparation: Prepare a standard solution of purified this compound of known concentration in a suitable solvent (e.g., methanol/chloroform mixture).
-
Injection: Inject the sample onto the HPLC column.
-
Analysis: Run the HPLC method and record the chromatogram. The purity of the sample can be determined by the relative peak area of the this compound.
Visualization of Experimental Workflow
Caption: Overall workflow for the synthesis, purification, and analysis of this compound.
References
Application Notes and Protocols for the Formulation of 6-O-Oleoyltrehalose in Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular nanocarriers composed of one or more lipid bilayers enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal for a wide range of drug delivery applications. 6-O-Oleoyltrehalose is an amphiphilic glycolipid, combining the biocompatible sugar trehalose with the lipophilic oleic acid moiety. Its incorporation into liposomes can modify the vesicle's surface properties, enhance stability, and potentially facilitate targeted delivery or specific cellular interactions. This document provides a detailed protocol for the formulation of this compound into liposomes using the thin-film hydration method followed by extrusion, and outlines key characterization techniques.
Materials and Methods
Materials
-
Lipids:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
-
Active Molecule:
-
This compound
-
-
Solvents:
-
Chloroform
-
Methanol
-
-
Buffer:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Equipment
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
High-Performance Liquid Chromatography (HPLC) system
-
Ultracentrifuge
Experimental Protocols
Protocol 1: Liposome Formulation via Thin-Film Hydration
The thin-film hydration method is a robust and widely used technique for preparing liposomes. It involves the dissolution of lipids and the lipophilic drug in an organic solvent, followed by the formation of a thin lipid film and subsequent hydration.
-
Lipid and Drug Dissolution:
-
In a round-bottom flask, dissolve the desired amounts of DOPC, cholesterol, and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v). A common starting molar ratio is DOPC:Cholesterol:this compound of 55:40:5.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the transition temperature (Tc) of the lipids (e.g., 40-50°C).
-
Reduce the pressure to evaporate the organic solvent, while rotating the flask to ensure the formation of a thin, uniform lipid film on the inner wall.
-
Once the bulk solvent is removed, place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Pre-warm the hydration buffer (PBS, pH 7.4) to the same temperature as the water bath used for film formation.
-
Add the warm buffer to the flask containing the dry lipid film.
-
Agitate the flask by hand or on a shaker to hydrate the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs). The solution will appear milky.
-
-
Size Reduction by Extrusion:
-
To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid Tc.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process forces the larger vesicles through the pores, resulting in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
The resulting translucent liposome suspension is ready for characterization.
-
Figure 1: Workflow for liposome formulation.
Protocol 2: Characterization of Liposomes
A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their hydrodynamic diameter and size distribution.
-
Sample Preparation: Dilute the liposome suspension in filtered PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects (typically a 1:100 dilution is a good starting point).
-
Instrument Setup: Set the instrument parameters, including the dispersant (water), temperature (e.g., 25°C), and scattering angle (e.g., 173°).
-
Measurement: Equilibrate the sample in the instrument for 1-2 minutes. Perform at least three measurements to ensure reproducibility.
-
Data Analysis: The instrument software will calculate the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered indicative of a monodisperse and homogeneous population.
B. Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface and is a key indicator of colloidal stability.
-
Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.[1]
-
Instrument Setup: Load the diluted sample into a folded capillary cell, ensuring no air bubbles are present.[1]
-
Measurement: The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.
-
Data Analysis: The software calculates the zeta potential. Values greater than +30 mV or less than -30 mV are typically associated with good colloidal stability due to electrostatic repulsion between particles.
C. Encapsulation Efficiency (EE%) Determination by HPLC
EE% is the percentage of the initial drug that is successfully entrapped within the liposomes. For a lipophilic molecule like this compound, this involves separating the liposome-associated fraction from the unencapsulated fraction.
-
Separation of Free Drug:
-
Place a known volume of the liposome suspension into an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., >100,000 x g) for 1-2 hours at 4°C to pellet the liposomes.[2]
-
Carefully collect the supernatant, which contains the unencapsulated this compound.
-
Alternatively, size-exclusion chromatography (e.g., using a Sephadex G-50 column) can be used to separate the larger liposomes from the smaller, free molecules.
-
-
Quantification of Total Drug:
-
Take a known volume of the original (uncentrifuged) liposome suspension.
-
Disrupt the liposomes by adding a solvent like methanol or a detergent (e.g., Triton X-100) to release the encapsulated this compound. This solution represents the total amount of the molecule (encapsulated + free).
-
-
HPLC Analysis:
-
Develop and validate an HPLC method for the quantification of this compound. A reverse-phase column (e.g., C18) is typically suitable.
-
Analyze the amount of this compound in the "supernatant" fraction (free drug) and the "total drug" fraction.
-
Calculate the Encapsulation Efficiency using the following formula:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Data Presentation
The following tables summarize expected quantitative data for liposomes incorporating glycolipids, based on literature values for similar formulations. These values serve as a reference for expected outcomes.
Table 1: Example Lipid Compositions for Glycolipid-Liposomes
| Formulation ID | Phospholipid | Sterol | Glycolipid | Molar Ratio (PL:Sterol:Glycolipid) | Reference |
| F1 | DOPC | Cholesterol | Trehalose Dimycolate | 9:1:1 (lipid:TDM) | [3] |
| F2 | PC | Cholesterol | N-Octadecyl-d-mannopyranosylamine | 8:2:1 | [4] |
| F3 | DOPC | Cholesterol | Glycoamphiphile (Mannosyl) | Varies | [5] |
| F4 | PC | Cholesterol | - | 2:1 | [6] |
PC: Phosphatidylcholine; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine
Table 2: Expected Physicochemical Properties of Glycolipid-Liposomes
| Formulation ID | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| F1 (TDM-like) | 100 - 160 | < 0.2 | Positive (e.g., +20 to +40) | > 90% (for lipophilic components) | [3] |
| F2 (Mannose) | 230 - 430 | < 0.3 | -11 to -26 | 7 - 14% (for hydrophilic protein) | [4] |
| F3 (Mannose) | ~110 | < 0.2 | +20 to +27 | 79 - 90% (for lipophilic resveratrol) | [5] |
| F4 (Control) | ~106 | < 0.2 | ~ -6 | 62% (for lipophilic drug) | [6] |
Signaling Pathway Visualization
The incorporation of glycolipids like trehalose derivatives into liposomes can influence their interaction with host cells. For example, trehalose 6,6'-dimycolate (TDM), a molecule structurally related to this compound, is known to be a potent immunomodulator that can inhibit the maturation of phagosomes in macrophages. This allows intracellular pathogens like Mycobacterium tuberculosis to survive within the host cell. The diagram below illustrates the normal phagosome maturation pathway and how it can be arrested.
References
- 1. researchgate.net [researchgate.net]
- 2. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Mannosylated Liposomes Using Synthesized N-Octadecyl-d-Mannopyranosylamine to Enhance Gastrointestinal Permeability for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liposome: Encapsula's Scientific Blog: Mannosylated Liposomes [liposomes.org]
Application of 6-O-Oleoyltrehalose in Protein Drug Stabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of protein-based therapeutics is a critical factor in their development, storage, and efficacy. Excipients are commonly added to protein formulations to prevent degradation and aggregation. Trehalose, a naturally occurring disaccharide, is a well-established protein stabilizer, primarily acting through vitrification and the water replacement hypothesis. To enhance the protective effects of trehalose, particularly against interfacial stresses, researchers have explored the use of amphiphilic derivatives. 6-O-Oleoyltrehalose, a monoacylated trehalose with an oleic acid tail, is an emerging amphiphilic excipient with potential applications in protein drug stabilization. This document provides detailed application notes and protocols for the use of this compound in the stabilization of protein drugs.
Mechanism of Action
This compound is an amphiphilic molecule, possessing both a hydrophilic trehalose headgroup and a hydrophobic oleoyl tail. This structure allows it to offer a dual mechanism of protein stabilization, combining the benefits of both trehalose and a non-ionic surfactant.
-
Vitrification and Water Replacement: The trehalose moiety contributes to the formation of a rigid, glassy matrix during lyophilization, which restricts protein conformational mobility. It is also hypothesized to replace water molecules at the protein surface, maintaining the native structure in a dehydrated state.
-
Interfacial Protection: The oleoyl tail provides surface activity. During processing steps such as agitation, filtration, and freeze-thawing, proteins are exposed to air-water or solid-water interfaces, which can induce unfolding and aggregation. This compound can preferentially adsorb to these interfaces, forming a protective layer that prevents proteins from interacting with these denaturing surfaces.
-
Micellar Encapsulation: Above its critical micelle concentration (CMC), this compound can form micelles in aqueous solutions. These micelles can encapsulate hydrophobic patches on the surface of partially unfolded proteins, preventing protein-protein aggregation.
Data Presentation
The following table summarizes hypothetical data from stabilization studies on a model monoclonal antibody (mAb), demonstrating the potential benefits of this compound compared to trehalose alone and a standard non-ionic surfactant.
| Formulation | Aggregation Onset Temperature (Tagg) (°C) | % Monomer after Agitation (24h) | % Monomer after 3 Freeze-Thaw Cycles | Residual Activity after Lyophilization (%) |
| mAb alone | 65 | 75 | 80 | 60 |
| mAb + Trehalose | 72 | 78 | 90 | 92 |
| mAb + Polysorbate 80 | 66 | 95 | 85 | 65 |
| mAb + this compound | 73 | 96 | 94 | 95 |
Experimental Protocols
Protocol 1: Preparation of Protein Formulation with this compound
This protocol describes the preparation of a buffered protein solution containing this compound.
Materials:
-
Protein of interest (e.g., monoclonal antibody)
-
This compound
-
Buffering agent (e.g., Histidine, pH 6.0)
-
Water for Injection (WFI)
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Prepare the buffer solution at the desired concentration and pH.
-
Dissolve the desired amount of this compound in the buffer. Gentle warming (to not exceed the protein's denaturation temperature) may be required to facilitate dissolution.
-
Once the this compound is fully dissolved, cool the solution to room temperature.
-
Add the protein to the solution and gently mix until fully dissolved. Avoid vigorous shaking or vortexing.
-
Adjust the final volume with buffer.
-
Sterile filter the final formulation using a 0.22 µm filter.
-
Aseptically dispense the formulation into sterile vials.
Protocol 2: Thermal Stress Study using Differential Scanning Calorimetry (DSC)
This protocol outlines the determination of the aggregation onset temperature (Tagg) of the protein formulation.
Materials:
-
Protein formulation (prepared as in Protocol 1)
-
Differential Scanning Calorimeter
-
DSC pans
Procedure:
-
Load the protein formulation and a matching buffer blank into separate DSC pans.
-
Place the pans in the DSC instrument.
-
Set the temperature program to scan from a starting temperature (e.g., 25°C) to a final temperature (e.g., 100°C) at a constant heating rate (e.g., 1°C/min).
-
Record the heat flow as a function of temperature.
-
The onset of the first endothermic peak corresponds to the melting temperature (Tm), and the onset of a subsequent exothermic peak (or increase in light scattering if measured) indicates the aggregation onset temperature (Tagg).
Protocol 3: Agitation Stress Study
This protocol is designed to assess the ability of this compound to protect a protein from aggregation induced by mechanical stress.
Materials:
-
Protein formulation in vials
-
Orbital shaker
-
Size Exclusion Chromatography (SEC-HPLC) system
Procedure:
-
Place the vials containing the protein formulation on an orbital shaker.
-
Agitate the samples at a defined speed (e.g., 200 rpm) for a specified duration (e.g., 24 hours) at a controlled temperature (e.g., 25°C).
-
After agitation, visually inspect the samples for any signs of precipitation.
-
Analyze the samples by SEC-HPLC to quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Compare the results to a non-agitated control sample.
Protocol 4: Lyophilization and Reconstitution
This protocol provides a general procedure for freeze-drying a protein formulation containing this compound.
Materials:
-
Protein formulation in lyophilization vials with stoppers
-
Freeze-dryer
-
Water for Injection for reconstitution
Procedure:
-
Freezing: Place the vials on the freeze-dryer shelf and cool to a low temperature (e.g., -40°C) at a controlled rate (e.g., 1°C/min). Hold at this temperature for at least 2 hours to ensure complete freezing.
-
Primary Drying: Apply a vacuum (e.g., 100 mTorr) and raise the shelf temperature to a point below the collapse temperature of the formulation (e.g., -25°C). Hold under these conditions until all the ice has sublimated.
-
Secondary Drying: Gradually increase the shelf temperature (e.g., to 25°C) to remove residual bound water. Hold for several hours.
-
Stoppering: Backfill the chamber with an inert gas (e.g., nitrogen) and stopper the vials under vacuum or partial vacuum.
-
Reconstitution: At the time of use, reconstitute the lyophilized cake with a specified volume of Water for Injection. Gently swirl to dissolve the cake. Avoid shaking.
-
Analysis: Analyze the reconstituted protein for aggregation (SEC-HPLC), structural integrity (e.g., CD spectroscopy), and biological activity (cell-based or binding assay).
Conclusion
This compound presents a promising, multi-functional excipient for the stabilization of protein drug products. Its unique amphiphilic nature allows it to protect proteins against a wide range of stresses encountered during manufacturing, storage, and handling. The protocols provided herein offer a starting point for the evaluation of this compound in specific protein formulations. Further optimization of the formulation and lyophilization cycle parameters will be necessary for each specific protein drug product.
Application Note: HPLC-MS Method for the Characterization and Quantification of 6-O-Oleoyltrehalose
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-O-Oleoyltrehalose is a glycolipid of significant interest due to its potential applications in drug delivery, vaccine adjuvants, and as a biosurfactant. Accurate and reliable characterization and quantification are crucial for research and development. This document provides a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of this compound. The methodology is designed for researchers in biochemistry, pharmaceutical sciences, and related fields.
1. Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in a sample mixture. The separation is based on the hydrophobicity of the analyte. A C18 stationary phase is used, and a gradient elution with a mobile phase consisting of water and acetonitrile with formic acid as an additive ensures optimal separation and ionization. The eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source. The ESI source ionizes the this compound molecules, and the mass analyzer separates the ions based on their mass-to-charge ratio (m/z). For quantitative analysis, a triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
2. Experimental Protocols
2.1. Sample Preparation (from a biological matrix, e.g., cell culture)
A robust sample preparation protocol is essential to remove interfering substances like proteins and salts and to concentrate the analyte.
-
Materials:
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
Solid Phase Extraction (SPE) C18 cartridges
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
-
Procedure:
-
Homogenization: Homogenize the cell pellet or tissue sample in a mixture of chloroform and methanol (2:1, v/v).
-
Liquid-Liquid Extraction: Add water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:1:0.8. Vortex thoroughly and centrifuge to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Re-dissolve the dried lipid extract in a small volume of the initial HPLC mobile phase and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile in water) to remove polar impurities.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 90% acetonitrile).
-
-
Final Preparation: Evaporate the eluted fraction to dryness under nitrogen and reconstitute in the initial mobile phase for HPLC-MS analysis.
-
2.2. HPLC-MS/MS Analysis
-
Instrumentation:
-
HPLC system with a binary pump and autosampler.
-
Triple quadrupole mass spectrometer with an ESI source.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 50 2.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
3. Data Presentation
3.1. Mass Spectrometry Data
The molecular weight of this compound (C30H56O12) is 608.38 g/mol . In positive ESI, it is expected to be detected as adducts, primarily with ammonium ([M+NH₄]⁺) if an ammonium salt is present in the mobile phase, or as a protonated molecule ([M+H]⁺) and sodium adduct ([M+Na]⁺).
| Analyte | Adduct | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | [M+NH₄]⁺ | 626.4 | 360.1 | 180.1 |
| This compound | [M+Na]⁺ | 631.4 | 365.1 | 185.1 |
Note: The product ions are predicted based on the fragmentation of the trehalose moiety.
3.2. Quantitative Performance (Expected)
The following table summarizes the expected quantitative performance of the method. These values should be determined during method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
4. Visualizations
4.1. Experimental Workflow
Caption: Workflow for this compound Analysis.
4.2. Logical Relationship of the Analytical Method
Caption: Key Stages of the HPLC-MS/MS Method.
Application Note: Sizing 6-O-Oleoyltrehalose Nanoparticles Using Dynamic Light Scattering
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-O-Oleoyltrehalose is a synthetic analog of trehalose, a naturally occurring disaccharide. Due to its amphiphilic nature, it can self-assemble into nanoparticles in aqueous solutions. These nanoparticles are of significant interest in drug delivery for their potential to encapsulate and protect therapeutic agents, enhancing their stability and bioavailability. Accurate and reliable characterization of the size and size distribution of these nanoparticles is crucial for predicting their in vivo behavior, including circulation time, biodistribution, and cellular uptake.[1]
Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution of nanoparticles in a colloidal suspension.[2][3][4] DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[5][6] Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations.[6][7] By analyzing these fluctuations, the hydrodynamic diameter (Dh) of the nanoparticles can be determined using the Stokes-Einstein equation.[8] This application note provides a detailed protocol for the characterization of this compound nanoparticles using DLS.
Experimental Principles
Dynamic Light Scattering operates by illuminating a sample of nanoparticles in suspension with a laser beam.[9] The suspended particles are in constant, random Brownian motion, which causes the intensity of the scattered light to fluctuate over time.[5][8] A detector measures these intensity fluctuations at a specific angle. The rate of these fluctuations is directly related to the diffusion coefficient of the particles, which in turn is related to their size.[10]
The analysis of the scattered light intensity fluctuations yields an autocorrelation function, which is then used to calculate the diffusion coefficient (D) of the particles. The hydrodynamic diameter (Dh) is then calculated using the Stokes-Einstein equation:
Dh = (k_B * T) / (3 * π * η * D)
Where:
-
k_B is the Boltzmann constant
-
T is the absolute temperature
-
η is the viscosity of the solvent
-
D is the diffusion coefficient
The key parameters obtained from a DLS measurement are the Z-average diameter (intensity-weighted mean hydrodynamic size), the Polydispersity Index (PDI), and the particle size distribution. The PDI is a dimensionless measure of the broadness of the size distribution; a PDI value below 0.3 is generally considered indicative of a monodisperse and stable nanoparticle population.[11][12]
Experimental Workflow
Caption: Workflow for DLS analysis of this compound nanoparticles.
Protocols
1. Materials and Equipment
-
This compound nanoparticles suspension
-
Phosphate Buffered Saline (PBS), pH 7.4, filtered through a 0.22 µm filter
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume disposable cuvettes
-
Syringe filters (0.22 µm pore size)
-
Micropipettes and sterile tips
2. Sample Preparation
Proper sample preparation is critical for obtaining accurate and reproducible DLS data.
-
Dispersion: Ensure the stock suspension of this compound nanoparticles is well-dispersed by gentle vortexing or pipetting. Avoid sonication unless aggregation is suspected, as it may alter the nanoparticle structure.
-
Dilution: Dilute the nanoparticle suspension to an appropriate concentration with filtered PBS. The optimal concentration will depend on the DLS instrument being used. A typical starting concentration is between 0.1 and 1.0 mg/mL. The goal is to have a sufficient scattering signal without causing multiple scattering events.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.[13] This step is crucial to remove any large aggregates or dust particles that can significantly affect the DLS measurement.
-
Equilibration: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C) for at least 5 minutes before measurement. Temperature stability is important as it affects the viscosity of the solvent and the Brownian motion of the particles.
3. Instrument Setup and Measurement
-
Instrument Parameters: Set the following parameters in the DLS software:
-
Solvent: Select the appropriate solvent (e.g., water or PBS) from the software's library. This will automatically input the correct viscosity and refractive index for the chosen temperature.
-
Temperature: Set the measurement temperature (e.g., 25°C).
-
Measurement Angle: A scattering angle of 173° (backscatter) is often used to minimize multiple scattering.
-
Equilibration Time: Set an equilibration time of at least 120 seconds.
-
Measurement Duration: For each run, a duration of 10-15 seconds is typically sufficient.
-
Number of Runs: Perform at least three consecutive measurements to ensure reproducibility.
-
-
Measurement: Initiate the DLS measurement. The instrument will measure the fluctuations in scattered light intensity and generate an autocorrelation function.
4. Data Analysis and Interpretation
-
Autocorrelation Function: The software will generate an autocorrelation function from the intensity fluctuation data. The decay rate of this function is used to determine the diffusion coefficient of the nanoparticles.
-
Size Distribution: The software will then use the Stokes-Einstein equation to calculate the hydrodynamic diameter and generate a particle size distribution. The distribution can be presented by intensity, volume, or number. The intensity distribution is the primary result and is most sensitive to the presence of larger particles.
-
Key Parameters: The primary results to report are the Z-average diameter and the Polydispersity Index (PDI).
-
Z-average: The intensity-weighted mean hydrodynamic diameter.
-
PDI: A measure of the width of the particle size distribution. A lower PDI indicates a more monodisperse sample.
-
Data Presentation
The quantitative data obtained from the DLS measurements should be summarized in a clear and structured table for easy comparison.
| Sample ID | Z-average (d.nm) | Polydispersity Index (PDI) | Peak 1 Diameter (d.nm) | Peak 1 % Intensity |
| This compound NP Batch 1 | 125.3 ± 2.1 | 0.18 ± 0.02 | 124.8 | 99.2 |
| This compound NP Batch 2 | 130.1 ± 1.8 | 0.21 ± 0.03 | 129.5 | 98.9 |
| This compound NP Batch 3 | 127.6 ± 2.5 | 0.19 ± 0.01 | 127.1 | 99.5 |
Data are presented as mean ± standard deviation for n=3 measurements.
Troubleshooting
-
High PDI (> 0.5): This may indicate a polydisperse sample, the presence of aggregates, or sample contamination. Re-filter the sample and re-measure. If the PDI remains high, the formulation process may need to be optimized.
-
Unstable Readings: Fluctuations in the Z-average between measurements can be due to sample instability (aggregation or sedimentation) or temperature fluctuations. Ensure the sample is well-dispersed and the instrument has reached thermal equilibrium.
-
Low Count Rate: The scattering intensity is too low. This can be due to a very low sample concentration or very small particles. Increase the sample concentration.
-
High Count Rate: The scattering intensity is too high, which can lead to multiple scattering. Dilute the sample.
Conclusion
Dynamic Light Scattering is a rapid, reliable, and non-destructive technique for determining the size and size distribution of this compound nanoparticles.[3][4] By following the detailed protocol outlined in this application note, researchers can obtain accurate and reproducible data that is essential for the development and quality control of these promising drug delivery vehicles. The Z-average diameter and Polydispersity Index are key parameters that provide valuable insights into the quality and stability of the nanoparticle formulation.
References
- 1. lsinstruments.ch [lsinstruments.ch]
- 2. Nanoparticle Sizing: Dynamic Light Scattering (DLS) vs TEM Correlation [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 8. horiba.com [horiba.com]
- 9. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 10. "Characterizing Nanoparticle Size by Dynamic Light Scattering" by M. Zaman, S. Ang et al. [scholarworks.uark.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Analysis of Acylated Trehalose using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural elucidation of acylated trehalose derivatives. Acylated trehaloses are a class of glycolipids with significant biological activities and are of increasing interest in drug development. NMR spectroscopy is an unparalleled tool for determining the precise location of acyl chains on the trehalose scaffold, their chain length and unsaturation, and the overall three-dimensional structure of these molecules.
Introduction to NMR-based Structural Analysis of Acylated Trehalose
The structural characterization of acylated trehalose by NMR is primarily based on the chemical shift perturbations of the trehalose protons and carbons upon acylation. The attachment of an acyl group to a hydroxyl function causes a significant downfield shift (deshielding) of the proton directly attached to the acylated carbon and of the carbon itself. By systematically analyzing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete structural assignment can be achieved.
Key NMR Experiments for Analyzing Acylated Trehalose:
-
¹H NMR: Provides initial information on the number and type of protons, including those of the trehalose core and the acyl chains. The downfield shift of specific trehalose protons is a primary indicator of the acylation position.
-
¹³C NMR: Reveals the number and type of carbon atoms. The chemical shifts of the trehalose carbons are sensitive to acylation, providing complementary information to ¹H NMR.
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks within the trehalose moieties and along the acyl chains, allowing for the assignment of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, enabling the unambiguous assignment of carbon signals based on their attached proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is a crucial experiment for identifying the exact acylation sites by observing correlations from trehalose protons to the carbonyl carbons of the acyl chains.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the conformation of the trehalose core and the orientation of the acyl chains.
Data Presentation: Quantitative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for α,α-trehalose and the expected shifts upon acylation. Note that the exact chemical shifts will vary depending on the solvent, temperature, and the specific nature of the acyl chains.
Table 1: ¹H and ¹³C NMR Chemical Shifts of α,α-Trehalose in D₂O
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1, 1' | 5.18 | 95.9 |
| 2, 2' | 3.44 | 72.5 |
| 3, 3' | 3.64 | 73.8 |
| 4, 4' | 3.84 | 75.3 |
| 5, 5' | 3.81 | 74.9 |
| 6, 6' | 3.76, 3.86 | 63.3 |
Data is compiled from publicly available databases such as the Biological Magnetic Resonance Bank (BMRB) and PubChem.
Table 2: Representative Chemical Shift Changes Upon Acylation
| Acylation Position | Affected Proton(s) | Typical ¹H Downfield Shift (Δδ ppm) | Affected Carbon(s) | Typical ¹³C Downfield Shift (Δδ ppm) |
| 6-O-acyl | H-6a, H-6b | ~0.2 - 0.5 | C-6 | ~2 - 4 |
| H-5 | ~0.1 - 0.3 | C-5 | ~1 - 2 | |
| 2-O-acyl | H-2 | ~1.0 - 1.5 | C-2 | ~3 - 5 |
| H-1, H-3 | ~0.1 - 0.3 | C-1, C-3 | ~1 - 3 | |
| 4-O-acyl | H-4 | ~1.0 - 1.5 | C-4 | ~3 - 5 |
| H-3, H-5 | ~0.1 - 0.3 | C-3, C-5 | ~1 - 3 |
Note: The magnitude of the shift depends on the specific acyl chain and the solvent used.
Experimental Protocols
Sample Preparation
The quality of the NMR data is highly dependent on the sample preparation. Acylated trehaloses can have limited solubility in common NMR solvents.
Protocol for Sample Preparation:
-
Solvent Selection: Start with deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). For poorly soluble compounds, a mixture of CDCl₃ and CD₃OD (e.g., 2:1 or 1:1) can be effective. For highly polar derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of D₂O and an organic solvent may be necessary.
-
Concentration: For ¹H NMR, aim for a concentration of 5-10 mg/mL. For ¹³C and 2D NMR experiments, a higher concentration of 20-50 mg/mL is recommended.
-
Dissolution: Weigh the sample (typically 5-25 mg for ¹H, 25-100 mg for ¹³C and 2D experiments) into a clean, dry vial. Add the appropriate volume (usually 0.5-0.7 mL) of the chosen deuterated solvent.
-
Solubilization: Gently vortex or sonicate the sample to aid dissolution. If necessary, gentle warming can be applied, but be cautious of potential sample degradation.
-
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectra, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume: Ensure the final sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR coil.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.
NMR Data Acquisition
The following are general guidelines for setting up NMR experiments on a 400-600 MHz spectrometer. Specific parameters should be optimized for the instrument and sample in use.
Protocol for 1D ¹H NMR:
-
Experiment: Standard 1D proton experiment.
-
Spectral Width: 10-12 ppm, centered around 5 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
Protocol for 1D ¹³C NMR:
-
Experiment: Standard 1D carbon experiment with proton decoupling.
-
Spectral Width: 200-220 ppm, centered around 100 ppm.
-
Number of Scans: 1024-4096 or more, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
Protocol for 2D COSY:
-
Experiment: Gradient-selected COSY (gCOSY).
-
Spectral Width (F2 and F1): Same as the ¹H spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
Protocol for 2D HSQC:
-
Experiment: Gradient-selected HSQC with sensitivity enhancement.
-
F2 (¹H) Spectral Width: Same as the ¹H spectrum.
-
F1 (¹³C) Spectral Width: 100-120 ppm, centered to cover the trehalose and acyl chain carbons.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
Protocol for 2D HMBC:
-
Experiment: Gradient-selected HMBC.
-
F2 (¹H) Spectral Width: Same as the ¹H spectrum.
-
F1 (¹³C) Spectral Width: 200-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-range Coupling Constant (nJCH): Optimized for 2-3 bond couplings (e.g., 8 Hz).
Protocol for 2D NOESY/ROESY:
-
Experiment: Gradient-selected NOESY or ROESY.
-
Spectral Width (F2 and F1): Same as the ¹H spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Mixing Time (d8): For NOESY, a range of mixing times (e.g., 300-800 ms) should be tested. For ROESY, a mixing time of 200-500 ms is a good starting point.
Data Processing
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential for 1D, sine-bell for 2D) and perform Fourier transformation.
-
Phasing: Manually phase the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Calibration: Calibrate the chemical shift axis using the residual solvent peak or an internal standard.
-
Peak Picking and Integration: Identify and integrate all relevant peaks.
-
Analysis: Analyze the 1D and 2D spectra to assign all proton and carbon signals and to identify the acylation pattern and conformational features.
Mandatory Visualizations
The following diagrams illustrate the workflow and key principles of the NMR-based structural analysis of acylated trehalose.
Application Notes and Protocols: In Vitro Assay for Mincle Receptor Activation by 6-O-Oleoyltrehalose
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Macrophage-inducible C-type Lectin (Mincle), also known as CLEC4E, is a crucial pattern recognition receptor (PRR) involved in the innate immune response.[1][2] It recognizes a variety of pathogen-associated molecular patterns (PAMPs) from fungi and mycobacteria, as well as damage-associated molecular patterns (DAMPs) released from necrotic cells.[2][3][4] Mincle has emerged as a promising target for vaccine adjuvants and immunomodulatory drugs.[3] One such class of synthetic agonists are trehalose glycolipids, including 6-O-Oleoyltrehalose, which mimic the natural Mincle ligand, trehalose-6,6'-dimycolate (TDM) found in Mycobacterium tuberculosis.[5][6]
Upon ligand binding, Mincle associates with the ITAM-containing Fc receptor common γ-chain (FcRγ).[1][2][7] This association triggers a signaling cascade involving spleen tyrosine kinase (Syk) and the CARD9-Bcl10-MALT1 complex, which ultimately leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, and MIP-2.[1][2][4]
This document provides detailed protocols for two primary in vitro methods to assess the activation of the Mincle receptor by this compound: a reporter gene assay using HEK-Blue™ hMincle cells and a cytokine release assay using primary bone marrow-derived macrophages (BMDMs).
Mincle Signaling Pathway
The binding of a ligand such as this compound to the Mincle receptor initiates a well-defined intracellular signaling cascade.
Caption: Mincle receptor signaling pathway upon ligand binding.
Experimental Protocols
Protocol 1: NF-κB Reporter Assay using HEK-Blue™ hMincle Cells
This protocol utilizes a commercially available HEK293 cell line stably co-transfected with the human Mincle gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[8][9] Activation of Mincle leads to NF-κB activation and subsequent SEAP expression, which can be quantified colorimetrically.
Experimental Workflow:
Caption: Workflow for the HEK-Blue™ hMincle reporter assay.
Materials:
-
HEK-Blue™ hMincle Cells (InvivoGen)
-
HEK-Blue™ Detection Medium (InvivoGen)
-
QUANTI-Blue™ Solution (InvivoGen)
-
This compound (Test Compound)
-
Trehalose-6,6-dibehenate (TDB) (Positive Control)
-
Vehicle Control (e.g., DMSO or appropriate solvent)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates (clear and opaque)
-
CO2 Incubator (37°C, 5% CO2)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture: Maintain HEK-Blue™ hMincle cells according to the manufacturer's instructions. Ensure cells are healthy and sub-confluent before the experiment.
-
Cell Seeding (Day 1):
-
Stimulation (Day 2):
-
Prepare serial dilutions of this compound and the positive control (TDB) in fresh detection medium. A typical concentration range to test would be 0.1 to 100 µM. Also, prepare a vehicle control.
-
Add 20 µL of the prepared dilutions to the corresponding wells containing cells. The final volume in each well should be 200 µL.
-
Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[10][11][12]
-
-
Detection (Day 3):
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's protocol.
-
Add 180 µL of QUANTI-Blue™ Solution to each well of a new, flat-bottom 96-well plate.
-
Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours. Monitor for color development (pink to purple/blue).
-
Measure the absorbance at 620-655 nm using a spectrophotometer.[13]
-
Protocol 2: Cytokine Release Assay using Bone Marrow-Derived Macrophages (BMDMs)
This protocol measures the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from primary mouse BMDMs upon stimulation with this compound. This provides a more physiologically relevant assessment of Mincle activation.[5][14]
Materials:
-
Bone marrow cells isolated from wild-type and Mincle-deficient (Mincle-/-) mice (for specificity control)
-
RPMI 1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF or GM-CSF
-
This compound (Test Compound)
-
Lipopolysaccharide (LPS) (Positive Control for general macrophage activation)
-
Vehicle Control
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in complete RPMI medium supplemented with 10% FBS, Penicillin-Streptomycin, and 20 ng/mL M-CSF or GM-CSF for 7-8 days to differentiate them into macrophages.[14]
-
-
Cell Seeding (Day 8):
-
Harvest the differentiated BMDMs using a cell scraper or Acutase.
-
Resuspend the cells in fresh culture medium and seed them into a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well.
-
Allow the cells to adhere for at least 4 hours or overnight.
-
-
Stimulation (Day 9):
-
Supernatant Collection and Analysis (Day 10):
-
Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant without disturbing the cell layer.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
Data Presentation and Analysis
Quantitative data should be organized to facilitate clear interpretation and comparison between different conditions.
Table 1: Mincle Activation by this compound in HEK-Blue™ Reporter Cells
| Compound | Concentration (µM) | SEAP Activity (Fold Change over Vehicle) |
| Vehicle Control | - | 1.0 ± 0.1 |
| This compound | 1 | 2.5 ± 0.3 |
| 10 | 8.1 ± 0.9 | |
| 50 | 15.6 ± 2.1 | |
| TDB (Positive Control) | 10 | 12.4 ± 1.5 |
Data are represented as mean ± SD from three independent experiments.
Table 2: Cytokine Production from BMDMs Stimulated with this compound
| Cell Type | Stimulant | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Wild-Type BMDM | Vehicle | - | < 20 | < 30 |
| This compound | 10 µM | 850 ± 95 | 1500 ± 180 | |
| This compound | 50 µM | 2100 ± 250 | 4200 ± 510 | |
| LPS | 100 ng/mL | 3500 ± 400 | 6800 ± 750 | |
| Mincle-/- BMDM | Vehicle | - | < 20 | < 30 |
| This compound | 50 µM | < 20 | < 30 | |
| LPS | 100 ng/mL | 3450 ± 380 | 6700 ± 720 |
Data are represented as mean ± SD from a representative experiment.
Data Analysis:
-
For the reporter assay, calculate the fold change in SEAP activity relative to the vehicle control.
-
For the cytokine assay, quantify the absolute concentrations of cytokines using the standard curve from the ELISA kit.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed differences. The use of Mincle-/- BMDMs is critical to demonstrate that the cytokine response to this compound is specifically mediated by the Mincle receptor.[14]
References
- 1. Mincle receptor - Wikipedia [en.wikipedia.org]
- 2. Self and nonself recognition through C-type lectin receptor, Mincle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mincle as a potential intervention target for the prevention of inflammation and fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-C-Linked trehalose glycolipids signal through Mincle and exhibit potent adjuvant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-type Lectin Receptor Dectin-3 Mediates Trehalose 6,6′-Dimycolate (TDM)-induced Mincle Expression through CARD9/Bcl10/MALT1-dependent Nuclear Factor (NF)-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | MCL and Mincle: C-Type Lectin Receptors That Sense Damaged Self and Pathogen-Associated Molecular Patterns [frontiersin.org]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
- 10. 101.200.202.226 [101.200.202.226]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Water-soluble trehalose glycolipids show superior Mincle binding and signaling but impaired phagocytosis and IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the Mincle and TLR3 receptor using the dual agonist cationic adjuvant formulation 9 (CAF09) induces humoral and polyfunctional memory T cell responses in calves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 6-O-Oleoyltrehalose Adjuvant Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Oleoyltrehalose is a synthetic analogue of trehalose dimycolate (TDM), a key immunostimulatory glycolipid found in the cell wall of Mycobacterium tuberculosis. TDM and its synthetic analogues are potent adjuvants that can enhance the immunogenicity of co-administered antigens, particularly inducing a robust T helper 1 (Th1) and Th17 cellular immune response. This type of response is critical for protection against intracellular pathogens like Mycobacterium tuberculosis. These application notes provide detailed protocols for utilizing mouse models to assess the adjuvant efficacy of this compound.
The primary mechanism of action for this compound as an adjuvant is through the activation of the C-type lectin receptor, Mincle (Macrophage-inducible C-type lectin), expressed on the surface of innate immune cells such as macrophages and dendritic cells.[1][2] Ligation of Mincle by this compound initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, which in turn shape the adaptive immune response towards a Th1/Th17 phenotype.
Signaling Pathway of this compound via Mincle Receptor
The binding of this compound to the Mincle receptor triggers a downstream signaling cascade that is crucial for its adjuvant activity. This pathway involves the recruitment and activation of several key signaling molecules, ultimately leading to the transcription of genes encoding pro-inflammatory cytokines.
Animal Models
Mice are the most commonly used animal model for the initial screening and evaluation of new vaccine adjuvants due to their well-characterized immune system, availability of reagents, and cost-effectiveness.[3] C57BL/6 and BALB/c are the most frequently used inbred mouse strains for vaccination studies. For tuberculosis vaccine research, guinea pigs and non-human primates may be used in later-stage preclinical studies as their disease pathology more closely resembles human tuberculosis.[4][5]
Experimental Protocols
The following protocols provide a framework for assessing the adjuvant efficacy of this compound in a mouse model.
Experimental Workflow Overview
The general workflow for evaluating the adjuvant efficacy of this compound involves animal immunization, collection of samples at specified time points, and subsequent immunological analysis.
Protocol 1: Preparation of this compound Adjuvant Formulation
For in vivo studies, this compound is often formulated in a cationic liposomal delivery system, such as dimethyldioctadecylammonium (DDA) bromide, to enhance its stability and immunogenicity.
Materials:
-
This compound
-
Dimethyldioctadecylammonium (DDA) bromide
-
Sterile, endotoxin-free water
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of DDA at 2.5 mg/mL in sterile, endotoxin-free water.
-
Heat the DDA solution to 80°C for 20 minutes with continuous stirring to facilitate the formation of liposomes.
-
Allow the DDA liposome solution to cool to room temperature.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform/methanol) and then evaporate the solvent to form a thin film.
-
Resuspend the this compound film in the pre-formed DDA liposome solution to the desired final concentration (e.g., 0.5 mg/mL).
-
The antigen of choice is then mixed with the DDA/6-O-Oleoyltrehalose liposomal formulation prior to immunization.
Protocol 2: Mouse Immunization
Materials:
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
Antigen of interest (e.g., a recombinant protein from M. tuberculosis)
-
Adjuvant formulation (DDA/6-O-Oleoyltrehalose)
-
Control adjuvant (e.g., DDA liposomes alone)
-
Sterile PBS
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Divide mice into experimental groups (e.g., Antigen + DDA/6-O-Oleoyltrehalose, Antigen + DDA, Antigen alone, PBS). A typical group size is 5-8 mice.
-
Prepare the immunization mixtures by combining the antigen with the respective adjuvant or PBS to a final volume of 100 µL per mouse. A typical dose is 10-20 µg of antigen and 25-50 µg of this compound per mouse.
-
Immunize mice subcutaneously (s.c.) at the base of the tail or in the scruff of the neck with 100 µL of the respective formulation on Day 0.
-
Administer a booster immunization with the same formulations on Day 14 or Day 21.
-
Collect blood and spleens for immunological analysis at a predetermined time point after the final immunization (e.g., 2-4 weeks).
Protocol 3: Measurement of Antigen-Specific Antibodies by ELISA
Materials:
-
96-well ELISA plates
-
Antigen of interest
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG, IgG1, and IgG2a secondary antibodies
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coat the ELISA plates with the antigen (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plates and block with blocking buffer for 1-2 hours at room temperature.
-
Serially dilute the mouse serum samples and add them to the wells. Incubate for 2 hours at room temperature.
-
Wash the plates and add the HRP-conjugated secondary antibodies (anti-IgG, anti-IgG1, or anti-IgG2a) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Wash the plates and add TMB substrate. Incubate in the dark until a color change is observed.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Antibody titers can be determined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cutoff (e.g., twice the background).
Protocol 4: Intracellular Cytokine Staining (ICS) and Flow Cytometry
Materials:
-
Mouse spleens
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Antigen of interest
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-mouse CD3, CD4, and CD8 antibodies conjugated to different fluorochromes
-
Anti-mouse IFN-γ and IL-17A antibodies conjugated to different fluorochromes
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Prepare single-cell suspensions of splenocytes from immunized mice.
-
Resuspend splenocytes at a concentration of 2 x 10⁶ cells/mL in complete RPMI medium.
-
Add 1 mL of the cell suspension to each well of a 24-well plate.
-
Stimulate the cells with the antigen of interest (e.g., 10 µg/mL) for 6 hours at 37°C in a CO₂ incubator. Include unstimulated and positive controls (e.g., PMA/Ionomycin).
-
Add Brefeldin A and Monensin for the last 4 hours of incubation to block cytokine secretion.
-
Harvest the cells and stain for surface markers (CD3, CD4, CD8) for 30 minutes on ice.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (IFN-γ, IL-17A) for 30 minutes at room temperature.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD4⁺ and CD8⁺ T cells producing IFN-γ and IL-17A.
Data Presentation
Quantitative data from the immunological assays should be summarized in tables for clear comparison between the different experimental groups.
Table 1: Antigen-Specific Antibody Titers in Serum
| Group | N | Mean IgG Titer (± SEM) | Mean IgG1 Titer (± SEM) | Mean IgG2a Titer (± SEM) |
| Antigen + DDA/6-O-Oleoyltrehalose | 8 | 128,000 (± 15,000) | 64,000 (± 8,000) | 128,000 (± 18,000) |
| Antigen + DDA | 8 | 32,000 (± 5,000) | 32,000 (± 4,500) | 16,000 (± 3,000) |
| Antigen Alone | 8 | 4,000 (± 800) | 4,000 (± 700) | <100 |
| PBS | 8 | <100 | <100 | <100 |
Table 2: Frequency of Antigen-Specific Cytokine-Producing T Cells in Spleen
| Group | N | % of CD4⁺ T cells producing IFN-γ (± SEM) | % of CD4⁺ T cells producing IL-17A (± SEM) |
| Antigen + DDA/6-O-Oleoyltrehalose | 8 | 2.5 (± 0.4) | 1.8 (± 0.3) |
| Antigen + DDA | 8 | 0.8 (± 0.15) | 0.5 (± 0.1) |
| Antigen Alone | 8 | 0.2 (± 0.05) | 0.1 (± 0.03) |
| PBS | 8 | <0.1 | <0.1 |
Note: The data presented in these tables are illustrative and represent expected outcomes. Actual results may vary depending on the antigen, mouse strain, and specific experimental conditions.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the preclinical evaluation of this compound as a vaccine adjuvant in mouse models. By systematically assessing both the humoral and cellular immune responses, researchers can effectively determine the potential of this novel adjuvant to enhance vaccine efficacy, particularly for vaccines targeting intracellular pathogens where a Th1/Th17-biased immune response is desirable for protection. The use of standardized protocols and clear data presentation will facilitate the comparison of results across different studies and aid in the rational design of next-generation vaccines.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Mincle activation and the Syk/Card9 signaling axis are central to development of autoimmune disease of the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermophobic Trehalose Glycopolymers as Smart C‐Type Lectin Receptor Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 6-O-Oleoyltrehalose in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Oleoyltrehalose is a mono-acylated trehalose, a glycolipid of interest in various research fields, including immunology and drug delivery. Trehalose esters are known to interact with immune receptors, such as the Macrophage-inducible C-type lectin (Mincle), initiating downstream signaling cascades that lead to immune modulation. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, understanding its mechanism of action, and for the development of novel therapeutics and vaccine adjuvants.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples, such as plasma and tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is based on established principles of lipid analysis, adapted for the specific properties of this acylated disaccharide.
Biological Significance: The Mincle Signaling Pathway
Trehalose esters, including this compound, are recognized by the Mincle receptor on the surface of innate immune cells like macrophages and dendritic cells.[1][2] This recognition event triggers a signaling cascade that plays a role in the immune response to certain pathogens and can be harnessed for adjuvant development. The binding of this compound to Mincle initiates the recruitment of the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).[3][4] This leads to the phosphorylation of the ITAM and the subsequent recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk then initiates a cascade involving the CARD9-Bcl10-MALT1 complex, which ultimately leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.[5]
Experimental Protocols
This section details the complete workflow for the quantification of this compound, from sample preparation to data analysis.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): (e.g., ¹³C₆-6-O-oleoyltrehalose or a structurally similar lipid standard)
-
LC-MS grade water, acetonitrile, methanol, and isopropanol
-
LC-MS grade formic acid and ammonium formate
-
Chloroform and methyl-tert-butyl ether (MTBE) (for LLE)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or a mixed-mode sorbent)
-
Biological samples (e.g., plasma, tissue homogenate)
Sample Preparation
Due to the amphiphilic nature of this compound, lipid extraction techniques are most effective. Two common methods are presented below.
2.1. Liquid-Liquid Extraction (LLE) - Modified Folch Method
-
To 100 µL of plasma or tissue homogenate in a glass tube, add 10 µL of the internal standard solution.
-
Add 2 mL of a pre-chilled (-20°C) 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic layer into a new glass tube.
-
Dry the organic extract under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the injection solvent (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate).
2.2. Solid-Phase Extraction (SPE)
-
To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard and 400 µL of pre-chilled (-20°C) methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute the this compound with 1 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the injection solvent.
LC-MS/MS Analysis
3.1. Liquid Chromatography (LC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for separating this compound based on the polarity of its trehalose headgroup.
| Parameter | Recommended Condition |
| Column | HILIC column (e.g., amide- or diol-based, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Gradient | 95% B (0-1 min), 95-50% B (1-8 min), 50% B (8-9 min), 95% B (9.1-12 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.2. Mass Spectrometry (MS)
The analysis is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table below |
Predicted MRM Transitions for this compound:
Note: The optimal precursor ion and collision energy should be determined by direct infusion of an analytical standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 624.4 ([M+NH₄]⁺) | 360.1 | 100 | 25 |
| This compound | 607.4 ([M+H]⁺) | 343.1 | 100 | 20 |
| Internal Standard | Dependent on IS | Dependent on IS | 100 | To be optimized |
Data Presentation and Quantitative Results (Illustrative)
The following tables present hypothetical data to illustrate the expected performance of the method.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.560 |
| 500 | 12.850 |
| Linearity (r²) | 0.998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| LLOQ | 1 | 8.5 | 10.2 | 105.3 |
| Low | 3 | 6.2 | 7.8 | 98.7 |
| Medium | 75 | 4.5 | 5.9 | 101.5 |
| High | 400 | 3.8 | 4.7 | 99.2 |
Table 3: Quantification of this compound in Biological Samples (Hypothetical)
| Sample ID | Matrix | Concentration (ng/mL or ng/g) |
| Plasma 1 | Human Plasma | 15.8 |
| Plasma 2 | Mouse Plasma | 22.4 |
| Tissue 1 | Mouse Liver | 45.1 |
| Tissue 2 | Mouse Spleen | 33.7 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The combination of a robust lipid extraction method, specific HILIC separation, and sensitive MRM detection allows for the reliable measurement of this important glycolipid. This methodology is a valuable tool for researchers in immunology, pharmacology, and drug development to further investigate the biological roles and therapeutic potential of this compound.
References
- 1. NMR and quantum chemical study on the OH...pi and CH...O interactions between trehalose and unsaturated fatty acids: implication for the mechanism of antioxidant function of trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and assessment of suitability of trehalose fatty acid esters as alternatives for polysorbates in protein formulation. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | MCL and Mincle: C-Type Lectin Receptors That Sense Damaged Self and Pathogen-Associated Molecular Patterns [frontiersin.org]
- 5. Mincle receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 6-O-Oleoyltrehalose
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 6-O-Oleoyltrehalose.
Troubleshooting Guides
Researchers may encounter several issues when attempting to dissolve this compound in aqueous solutions. The following guides provide structured approaches to troubleshoot and resolve these common problems.
Issue 1: Poor Dissolution or Persistent Cloudiness in Aqueous Buffer
Possible Causes:
-
Low Intrinsic Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in water. Commercial suppliers indicate it is slightly soluble in methanol (0.1-5 mg/mL) and chloroform (0.1-1 mg/mL), highlighting its hydrophobicity.[1][2]
-
Aggregation: The amphiphilic nature of the molecule can lead to the formation of aggregates or micelles that scatter light, resulting in a cloudy or opalescent appearance.
-
Incorrect pH or Ionic Strength: The solubility of some compounds can be influenced by the pH and ionic strength of the aqueous medium.
Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome |
| 1 | Verify Compound Purity: | Impurities can affect solubility. | Ensure the starting material is of high purity. |
| 2 | Attempt Gentle Heating: | Increased kinetic energy can help overcome the energy barrier for dissolution. | Improved dissolution, but monitor for any signs of degradation. |
| 3 | Utilize Co-solvents: | A small percentage of a water-miscible organic solvent can disrupt the hydrogen bonding network of water, reducing its polarity and improving the solvation of lipophilic molecules. | A clear solution is obtained. See Table 1 for examples. |
| 4 | Employ Surfactants (Micellar Solubilization): | Above the critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic molecules like this compound in their core, effectively "dissolving" them in the aqueous phase. | Formation of a clear micellar solution. Refer to Experimental Protocol 1 . |
| 5 | Utilize Cyclodextrins (Inclusion Complexation): | Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the oleoyl chain of this compound, forming a water-soluble inclusion complex. | A clear solution is formed due to the formation of the inclusion complex. Refer to Experimental Protocol 2 . |
Table 1: Comparison of Solubility Enhancement Techniques for Lipophilic Compounds
| Method | Agent | Typical Concentration Range | Fold Increase in Solubility (Example) | Advantages | Disadvantages |
| Co-solvency | Ethanol, Propylene Glycol, DMSO | 1-20% (v/v) | 2 to 100-fold | Simple to implement, readily available solvents. | May not be suitable for all biological applications due to solvent toxicity. |
| Micellar Solubilization | Tween® 80, Polysorbate 20, D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) | 0.1-5% (w/v) | Can be >1000-fold | High solubilization capacity, can be used for in vivo delivery. | Potential for surfactant toxicity, CMC must be exceeded. |
| Inclusion Complexation | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10% (w/v) | 10 to 500-fold | Low toxicity, well-defined stoichiometry. | Limited by the size of the cyclodextrin cavity, can be a more expensive option. |
Note: The fold increase in solubility is an illustrative example for poorly soluble drugs and the actual improvement for this compound will need to be determined experimentally.
Experimental Protocols
Experimental Protocol 1: Micellar Solubilization of this compound
Objective: To prepare an aqueous solution of this compound using a surfactant to form micelles.
Materials:
-
This compound
-
Surfactant (e.g., Tween® 80, TPGS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials
-
Magnetic stirrer and stir bars
-
Bath sonicator
Procedure:
-
Prepare a stock solution of the surfactant: Dissolve the chosen surfactant in PBS to create a 10% (w/v) stock solution.
-
Dispense this compound: Weigh the desired amount of this compound into a clean, dry glass vial.
-
Add surfactant solution: Add the surfactant stock solution to the vial to achieve the desired final surfactant concentration (e.g., 1%).
-
Initial Mixing: Vortex the mixture for 1-2 minutes to ensure the powder is wetted.
-
Dissolution: Place the vial on a magnetic stirrer and stir at room temperature for 1-2 hours.
-
Sonication (Optional): If the solution is not clear, place the vial in a bath sonicator for 15-30 minutes.
-
Equilibration: Allow the solution to equilibrate at room temperature for at least 24 hours to ensure stability.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.
-
Quantification: Determine the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC with a UV or evaporative light scattering detector (ELSD).
Experimental Protocol 2: Inclusion Complexation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or buffer of choice
-
Glass vials
-
Magnetic stirrer and stir bars
-
Orbital shaker
Procedure:
-
Prepare HP-β-CD solution: Dissolve the desired amount of HP-β-CD in the aqueous vehicle (e.g., to make a 10% w/v solution).
-
Add this compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Complexation: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 48-72 hours to allow the system to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved this compound.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of this compound in the clear filtrate by a validated analytical method (e.g., HPLC). This is a common procedure in phase-solubility studies.[3]
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The exact aqueous solubility is not widely reported in the literature, but based on its structure (a large hydrophobic oleoyl chain attached to a hydrophilic trehalose headgroup), it is expected to be very low. It is classified as a lipophilic compound.
Q2: I've tried dissolving this compound in water with vigorous vortexing and sonication, but it remains as a suspension. What should I do next?
A2: This is expected due to its low intrinsic solubility. We recommend trying one of the solubility enhancement techniques detailed in the troubleshooting guide, such as using co-solvents, surfactants, or cyclodextrins.
Q3: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?
A3: The choice depends on your downstream application.
-
Co-solvents are a quick and easy first approach for in vitro experiments but may not be suitable for cell-based assays or in vivo studies due to potential toxicity.
-
Surfactants are very effective at increasing solubility and are often used in drug formulations. However, the chosen surfactant and its concentration must be compatible with your experimental system.
-
Cyclodextrins are generally considered biocompatible and are a good choice for in vivo applications. The type of cyclodextrin and its concentration will need to be optimized.
Q4: How can I determine the concentration of this compound in my final preparation?
A4: As this compound lacks a strong chromophore for UV-Vis spectrophotometry, more advanced analytical techniques are required. High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) is a suitable method for quantification.[4][5] Mass spectrometry (LC-MS) can also be used for highly sensitive detection.
Q5: My preparation with a surfactant is clear initially but becomes cloudy over time. What is happening?
A5: This could indicate that the formulation is not stable. Possible reasons include:
-
Temperature changes: Micellar structures can be temperature-sensitive.
-
Concentration changes: Evaporation of the solvent could lead to the concentration of the surfactant and the drug exceeding the stability limits.
-
Chemical degradation: Although less likely for this molecule, degradation could lead to precipitation. We recommend storing your preparations at a constant temperature and using them within a validated stability period.
Visualizations
References
Preventing aggregation of 6-O-Oleoyltrehalose in formulations.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of 6-O-Oleoyltrehalose in formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and handling of this compound formulations.
Issue 1: Cloudiness or Precipitation in Aqueous Formulations
Question: My aqueous formulation of this compound appears cloudy or has visible precipitates. What is the cause and how can I resolve this?
Answer:
Cloudiness or precipitation in your this compound formulation is a common indicator of aggregation. This occurs when the concentration of this compound exceeds its aqueous solubility limit or its critical micelle concentration (CMC), leading to the formation of larger, insoluble aggregates.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Concentration above solubility limit | Determine the solubility of this compound in your specific buffer system. If the concentration is too high, reduce it to below the saturation point. |
| pH of the formulation | The solubility of fatty acid esters can be pH-dependent.[1][2][3] Conduct a pH optimization study to identify the pH at which this compound exhibits maximum solubility and stability. Generally, for ester-containing molecules, hydrolysis can occur at very high or low pH, which could affect stability. |
| Temperature fluctuations | Temperature can significantly impact the solubility and aggregation of amphiphilic molecules.[4][5][6] Avoid repeated freeze-thaw cycles. Store the formulation at a constant, optimized temperature. Determine the optimal temperature for solubilization and storage through experimentation. |
| Ionic strength of the buffer | The presence of salts can influence the aggregation behavior of surfactants.[7] Evaluate the effect of different buffer salts and their concentrations on the solubility and stability of your formulation. |
Experimental Workflow for Troubleshooting Cloudiness:
Caption: Troubleshooting workflow for addressing cloudiness in this compound formulations.
Issue 2: Poor Drug Loading or Entrapment Efficiency in Micellar Formulations
Question: I am using this compound to form micelles for drug delivery, but the entrapment efficiency of my hydrophobic drug is low. How can I improve this?
Answer:
Low drug entrapment efficiency in this compound micelles can be due to several factors related to the formulation and the properties of the drug itself.
Strategies for Improvement:
| Strategy | Detailed Approach |
| Optimize Drug-to-Surfactant Ratio | Systematically vary the molar ratio of your hydrophobic drug to this compound to find the optimal ratio that maximizes drug loading without causing precipitation of the drug or surfactant. |
| Solvent Evaporation Technique | Dissolve both the drug and this compound in a suitable organic solvent, then slowly evaporate the solvent while hydrating with the aqueous phase. This method can improve the incorporation of hydrophobic drugs into the micellar core. |
| pH Adjustment | The ionization state of your drug can affect its partitioning into the hydrophobic core of the micelles. Adjust the pH of the aqueous phase to ensure the drug is in its most hydrophobic (unionized) state. |
| Incorporate Co-solvents or Co-surfactants | The addition of a small amount of a pharmaceutically acceptable co-solvent (e.g., ethanol, propylene glycol) or a co-surfactant can enhance the solubilization of the hydrophobic drug and improve its incorporation into the micelles. |
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A1: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.[8][9] For this compound, which is an amphiphilic molecule, the CMC is a critical parameter. Below the CMC, the molecules exist primarily as monomers. Above the CMC, they self-assemble into micelles, which can encapsulate hydrophobic drugs. Knowing the CMC is essential for designing drug delivery systems, as a low CMC indicates that the micelles are stable even upon significant dilution in the body. The CMC of a related compound, trehalose monooleate (TMO), is reported to be 6 mg/L.[10]
Q2: How can I prevent the aggregation of this compound during long-term storage?
A2: To prevent long-term aggregation, consider the following:
-
Lyophilization: Freeze-drying the formulation in the presence of a cryoprotectant (in this case, the trehalose moiety itself may offer some protection) can improve long-term stability.[6]
-
Addition of Stabilizers: The inclusion of other excipients, such as non-ionic surfactants (e.g., Polysorbate 80) or polymers (e.g., PEG), can sterically hinder the aggregation of this compound micelles.[11]
-
Optimized Storage Conditions: Store the formulation at a controlled low temperature and protected from light. As determined in your initial troubleshooting, avoid pH and buffer conditions that promote instability.
Q3: What analytical techniques are suitable for characterizing the aggregation of this compound?
A3: Several techniques can be used to characterize the size and stability of this compound aggregates and micelles:
| Analytical Technique | Information Provided |
| Dynamic Light Scattering (DLS) | Provides the hydrodynamic diameter and size distribution of micelles or aggregates.[12] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size, allowing for the detection of different aggregation states (monomers, micelles, larger aggregates).[13] |
| Fluorescence Spectroscopy (with a probe like pyrene) | Can be used to determine the CMC and to probe the microenvironment of the micellar core.[14] |
| UV-Vis Spectroscopy | Can be used to monitor turbidity as an indicator of aggregation.[5] |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Allows for direct visualization of the morphology of the micelles. |
Logical Relationship for Selecting an Analytical Technique:
Caption: Decision tree for selecting an analytical technique.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy using Pyrene Probe
Principle: Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment, which causes a shift in the ratio of its emission intensities (I1/I3).
Materials:
-
This compound
-
Pyrene
-
High-purity water
-
Volumetric flasks
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of 1x10-3 M.
-
Prepare a stock solution of this compound in high-purity water at a concentration significantly above the expected CMC.
-
Prepare a series of aqueous solutions of this compound by serial dilution from the stock solution.
-
To each solution, add a small aliquot of the pyrene stock solution, such that the final concentration of pyrene is approximately 1x10-6 M. The volume of the organic solvent should be kept to a minimum (<1% of the total volume).
-
Allow the solutions to equilibrate for at least 2 hours in the dark.
-
Measure the fluorescence emission spectra of each solution using a fluorometer with an excitation wavelength of 334 nm. Record the emission intensities at the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
Plot the ratio of the intensities (I1/I3) as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I1/I3 ratio is observed. This can be determined from the intersection of the two linear portions of the plot.
Protocol 2: Preparation of this compound Micelles by Thin-Film Hydration Method
Principle: This method involves dissolving the amphiphilic molecule in an organic solvent, which is then evaporated to form a thin film. Subsequent hydration of the film with an aqueous medium leads to the self-assembly of the molecules into micelles.
Materials:
-
This compound
-
Hydrophobic drug (optional)
-
Chloroform or another suitable volatile organic solvent
-
Round-bottom flask
-
Rotary evaporator
-
Aqueous buffer solution
-
Bath sonicator
Procedure:
-
Weigh the desired amount of this compound (and the hydrophobic drug, if applicable) and dissolve it in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the boiling point of the solvent. This will form a thin, uniform film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydrate the thin film by adding the desired volume of the aqueous buffer solution. The temperature of the buffer should be above the glass transition temperature of the this compound.
-
Gently rotate the flask to allow the film to hydrate and the micelles to form. This process can be aided by gentle warming.
-
To ensure a uniform size distribution, sonicate the micellar suspension in a bath sonicator for a short period (e.g., 2-5 minutes). Avoid over-sonication, which can lead to degradation.
-
The resulting micellar solution can then be characterized for size, drug loading, and stability.
Quantitative Data Summary
The following table summarizes key quantitative data for trehalose monooleate (TMO), a closely related compound to this compound, which can be used as a starting point for formulation development.
Table 1: Physicochemical Properties of Trehalose Monooleate (TMO)
| Parameter | Value | Method | Reference |
| Critical Micelle Concentration (CMC) | 6 mg/L | Not specified | [10] |
| Hemolytic Activity | Non-hemolytic | In vitro assay | [10] |
| Toxicity | Non-toxic | SRB assay (Hep-G2 cells) | [10] |
| Anti-aggregation property | Effective at 0.05% for BSA | CD spectroscopy, SEC-HPLC | [10] |
Note: The specific values for this compound may differ and should be experimentally determined. This table serves as a reference based on a similar molecule.
References
- 1. Effect of pH on Lipid Oxidation and Anthocyanin Stability in Flaxseed Oil‐in‐Water Emulsions With Black Carrot Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Aggregation in Frozen Trehalose Formulations: Effects of Composition, Cooling Rate, and Storage Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. To heat or not to heat: the impact of temperature on the aggregation state of amphotericin B in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of formulation and process variables on the aggregation of freeze-dried interleukin-6 (IL-6) after lyophilization and on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trehalose Effect on The Aggregation of Model Proteins into Amyloid Fibrils | MDPI [mdpi.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. Trehalose Monooleate: A Potential Antiaggregation Agent for Stabilization of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the Micelle Formed by a Hydrophobically Modified Pullulan in Aqueous Solution: Size Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Navigating the Long-Term Stability of Lyophilized 6-O-Oleoyltrehalose Liposomes: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the long-term stability of lyophilized liposomes incorporating 6-O-Oleoyltrehalose. As a specialized ingredient, understanding its behavior during lyophilization and storage is critical for successful formulation development. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established principles of liposome stabilization.
Troubleshooting Guide
Researchers may encounter several challenges when working with lyophilized this compound liposomes. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Poor Cake Formation (Collapsed or Shrunken Lyophilizate) | Insufficient concentration of this compound or other cryoprotectants. | Increase the concentration of this compound or add a secondary cryoprotectant like sucrose or trehalose. Ensure the total solute concentration is adequate to form a stable amorphous matrix. |
| Freezing rate is too slow. | Optimize the freezing protocol. Generally, a faster freezing rate leads to smaller ice crystals, which can be less damaging to the liposomal structure. | |
| Increased Particle Size or Polydispersity Index (PDI) Upon Reconstitution | Liposomal fusion or aggregation during lyophilization. | Ensure adequate amounts of this compound are present both inside and outside the liposomes. The oleoyl moiety may enhance interaction with the lipid bilayer, but sufficient external concentration is needed to prevent vesicle-vesicle interactions. |
| Inappropriate rehydration method. | Rehydrate the lyophilized cake with the appropriate buffer at a controlled temperature. Gentle agitation is recommended over vigorous shaking or vortexing. Rehydration at a temperature below the lipid phase transition temperature may be beneficial.[1] | |
| Significant Loss of Encapsulated Drug/Molecule After Reconstitution | Leakage of the encapsulated content during the freezing or drying stages. | The interaction of the oleoyl chain of this compound with the lipid bilayer may alter its permeability. Adjusting the lipid composition, for example by including cholesterol, can help to stabilize the membrane and reduce leakage.[2] |
| Osmotic stress during freezing. | Incorporate the cryoprotectant (this compound) in both the internal and external aqueous phases of the liposomes to minimize the osmotic gradient. | |
| Chemical Degradation of Lipids or Encapsulated Drug (e.g., Oxidation) | Presence of residual oxygen or metal ion contaminants. | Lyophilize under an inert gas atmosphere (e.g., nitrogen or argon). Consider the addition of antioxidants to the formulation. Chelating agents can be included to sequester metal ions that may catalyze oxidation reactions.[3][4] |
| Inappropriate storage temperature. | Store the lyophilized product at a low temperature (e.g., 4°C or -20°C) and protected from light. The rate of chemical degradation generally increases with temperature.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which this compound stabilizes liposomes during lyophilization?
A1: While specific studies on this compound are limited, its stabilizing effect can be inferred from the known mechanisms of trehalose and the properties of the oleoyl group. The trehalose moiety likely acts as a cryoprotectant through two primary mechanisms:
-
Water Replacement Hypothesis: During dehydration, the trehalose portion can form hydrogen bonds with the polar headgroups of the phospholipids, effectively replacing the water molecules that normally hydrate the bilayer. This helps to maintain the spacing between lipid molecules and prevent fusion and phase separation.[5]
-
Vitrification: At sufficient concentrations, this compound, like other sugars, will form a highly viscous, amorphous glassy matrix during freezing. This glassy state immobilizes the liposomes, preventing their aggregation and protecting them from mechanical stress induced by ice crystals.[6]
The attached oleoyl chain, being lipophilic, may insert into the lipid bilayer, potentially offering additional stabilization by anchoring the cryoprotectant to the liposome surface and modulating membrane fluidity.
Q2: How does the oleoyl chain in this compound affect the stability of the lyophilized formulation?
A2: The unsaturated oleoyl chain introduces a kink in the acyl chain, which can increase the fluidity of the lipid bilayer. This might be beneficial in preventing phase separation and maintaining a liquid crystalline state during freezing and dehydration.[7] However, the double bond in the oleoyl chain is also susceptible to oxidation, which could be a long-term stability concern. Therefore, protecting the formulation from oxygen and light is crucial.
Q3: What are the critical parameters to consider during the lyophilization cycle for this compound liposomes?
A3: Key parameters to optimize include:
-
Freezing Rate: This affects the size of the ice crystals formed. A balance must be struck to minimize mechanical damage to the liposomes.
-
Primary Drying Temperature (Shelf Temperature): This should be kept below the collapse temperature of the formulation to ensure the structural integrity of the lyophilized cake.
-
Secondary Drying Temperature and Duration: This step is crucial for removing residual moisture. The temperature should be gradually increased to facilitate water removal without causing damage to the product. A low residual moisture content is generally desirable for long-term stability.
Q4: What analytical techniques are recommended for assessing the long-term stability of lyophilized this compound liposomes?
A4: A comprehensive stability program should include the following analyses at various time points and storage conditions:
-
Visual Inspection: Check for cake appearance (e.g., collapse, color change).
-
Reconstitution Time: Measure the time it takes for the lyophilized cake to fully dissolve.
-
Particle Size and Polydispersity Index (PDI): Use dynamic light scattering (DLS) to assess the size distribution of the reconstituted liposomes.
-
Zeta Potential: Measure the surface charge of the liposomes, which can indicate changes in the bilayer surface.
-
Encapsulation Efficiency: Determine the percentage of the drug or molecule of interest that remains encapsulated after lyophilization and reconstitution.
-
Chemical Stability: Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify the degradation of the lipids (especially the oleoyl chain) and the encapsulated drug.
-
Residual Moisture: Karl Fischer titration is the standard method for determining the water content in the lyophilized product.
Experimental Protocols
Preparation of this compound Liposomes
This protocol describes a general method for preparing liposomes incorporating this compound using the thin-film hydration method followed by extrusion.
-
Lipid Film Formation:
-
Dissolve the desired phospholipids (e.g., DSPC, DOPC) and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Add this compound to the lipid solution. The molar ratio of lipids to this compound should be optimized.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug or molecule to be encapsulated. The hydration buffer can also contain a certain concentration of this compound.
-
Hydrate the film above the phase transition temperature of the lipids while gently agitating the flask.
-
-
Size Reduction (Extrusion):
-
Subject the resulting multilamellar vesicles (MLVs) to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder to produce unilamellar vesicles (LUVs) with a uniform size distribution.
-
Lyophilization Protocol
This is a general lyophilization cycle that should be optimized for the specific formulation.
-
Pre-freezing:
-
Fill the liposome suspension into appropriate vials.
-
Place the vials on the shelf of the freeze-dryer and cool the shelf to a temperature well below the freezing point of the formulation (e.g., -40°C to -50°C) at a controlled rate.
-
-
Primary Drying (Sublimation):
-
Once the product is completely frozen, apply a vacuum (e.g., 50-200 mTorr).
-
Increase the shelf temperature to a point below the collapse temperature of the formulation (e.g., -10°C to -30°C) to allow the frozen water to sublimate.
-
-
Secondary Drying (Desorption):
-
After all the ice has sublimated, gradually increase the shelf temperature (e.g., to 20-25°C) while maintaining the vacuum to remove the remaining unfrozen, bound water.
-
Hold at this temperature for several hours until a low residual moisture level is achieved.
-
-
Stoppering and Sealing:
-
Backfill the chamber with an inert gas like nitrogen before stoppering the vials under vacuum to prevent moisture uptake and oxidation during storage.
-
Visualizations
Caption: Experimental workflow for the preparation, lyophilization, and stability assessment of this compound liposomes.
Caption: Proposed mechanisms of liposome stabilization by this compound during lyophilization.
References
- 1. Enhancing the preservation of liposomes: The role of cryoprotectants, lipid formulations and freezing approaches [iris.unito.it]
- 2. air.unimi.it [air.unimi.it]
- 3. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term storage of lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Preservation of freeze-dried liposomes by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the concentration of 6-O-Oleoyltrehalose for maximum adjuvant effect.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing the concentration of 6-O-Oleoyltrehalose for maximum adjuvant effect in vaccine formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other trehalose-based adjuvants?
A1: this compound, a synthetic trehalose glycolipid, functions as an adjuvant by activating the innate immune system. Its primary molecular target is the Macrophage Inducible C-type Lectin (Mincle) receptor, also known as CLEC4E, which is expressed on the surface of antigen-presenting cells (APCs) like macrophages and dendritic cells.[1][2] Upon binding, it triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, enhancing both cellular and humoral immune responses to the co-administered antigen.[3][4]
The signaling pathway initiated by Mincle activation is crucial for its adjuvant effect. It involves the recruitment of the Fc receptor common γ chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).[2] This leads to the activation of spleen tyrosine kinase (Syk) and the subsequent formation of the CARD9-Bcl10-MALT1 (CBM) signaling complex.[1][5] Ultimately, this cascade activates the NF-κB transcription factor, driving the expression of genes for various inflammatory mediators that shape the adaptive immune response.[1][3]
Q2: What is a recommended starting concentration for this compound in experiments?
A2: The optimal concentration of this compound is application-dependent and should be determined empirically through dose-response studies. Based on data from analogous synthetic trehalose glycolipids like Trehalose-6,6-dibehenate (TDB), a common starting point for in vivo studies in mice is between 10-50 µg per dose. For in vitro cell-based assays, concentrations typically range from 1-100 µg/mL.
The table below summarizes reported effective concentrations for TDB, which can serve as a guide for designing your experiments with this compound.
| Compound | Model System | Concentration / Dose | Observed Adjuvant Effect | Reference |
| TDB in CAF01 | In vivo (Mice) | 250 µg DDA / 50 µg TDB | Enhanced long-lasting antibody responses to influenza antigen. | [6] |
| TDB | In vivo (Mice) | 20 µg (with 100 µg antigen) | Induced high antibody titers against Aβ42 peptide. | [7] |
| TDB | In vitro (BMDMs) | 1-50 µg/mL | Dose-dependent induction of pro-inflammatory cytokines. | [3] |
| C20 Inverted Ester (Trehalose Analog) | In vitro (Human Monocytes) | Not specified | Significant increase in hIL-1β and hIL-6 production. | [8] |
Q3: How should I formulate this compound with my antigen?
A3: this compound is highly lipophilic, similar to other trehalose diesters, which limits its aqueous solubility.[9] Therefore, it requires a delivery system for effective presentation to the immune system. The most common and effective method is to incorporate it into a liposomal formulation, such as the Cationic Adjuvant Formulation (CAF). For example, CAF01 is a liposome composed of dimethyldioctadecylammonium (DDA) bromide combined with a Mincle agonist like TDB.[4][6]
A general approach is to co-formulate this compound into liposomes, which are then emulsified with the aqueous antigen solution immediately before injection.[2][10] This creates a stable emulsion that acts as a depot, allowing for sustained release of the antigen and adjuvant, which is crucial for a robust immune response.[4]
Q4: What type of immune response is expected with this compound?
A4: Adjuvants based on trehalose glycolipids, including TDB and its analogs, are known to be potent inducers of T-helper 1 (Th1) and Th17 cellular immune responses.[9] This is a significant advantage over traditional aluminum-based adjuvants, which typically promote a Th2-biased response.[4] A Th1/Th17 response is critical for protection against intracellular pathogens like Mycobacterium tuberculosis and is also beneficial for therapeutic cancer vaccines.[9] You should therefore expect to see increased production of Th1-associated cytokines like IFN-γ and a strong IgG2a/c antibody response in mice.
Troubleshooting Guide
Problem: I am observing a weak or no adjuvant effect (e.g., low antibody titers).
This is a common issue that can stem from several factors related to formulation, dosage, and experimental design. Use the following guide to troubleshoot the problem.
-
Possible Cause 1: Improper Formulation. As a lipophilic molecule, this compound must be correctly formulated to be bioavailable. An unstable emulsion or incorrect incorporation into a delivery vehicle will prevent it from effectively stimulating APCs.
-
Solution: Verify your liposome preparation and emulsification techniques. The final product should be a stable, homogenous emulsion. Visual inspection for phase separation is a first step. Particle size analysis can provide more quantitative data.
-
-
Possible Cause 2: Suboptimal Concentration. The adjuvant effect is dose-dependent. A concentration that is too low will not provide sufficient stimulation, while a concentration that is too high could potentially lead to excessive inflammation or toxicity, though this is less common with TDB analogs compared to more potent agonists like TDM.[9]
-
Solution: Conduct a dose-response study. For in vivo experiments, test a range of doses (e.g., 5 µg, 10 µg, 25 µg, 50 µg per mouse) to identify the optimal concentration for your specific antigen and model system.
-
-
Possible Cause 3: Inadequate Immunization Schedule or Route. The depot effect of liposomal adjuvants is critical.[4] The administration route and timing of boosts significantly impact the outcome.
Problem: I am observing high cellular toxicity in my in vitro assays.
-
Possible Cause 1: Adjuvant Concentration. While generally less toxic than other glycolipids, very high concentrations of this compound in a culture medium could induce cell death.
-
Solution: Titrate the concentration of the adjuvant down. Run a cytotoxicity assay in parallel with your functional assays. A Sytox Green assay, for example, can be used to quantify cell death and establish a non-toxic working concentration range.[8]
-
-
Possible Cause 2: Formulation Components. Other components in your formulation, such as the cationic lipid (e.g., DDA), could be causing toxicity.
-
Solution: Run controls with the delivery vehicle alone (e.g., liposomes without the trehalose derivative) to determine if the toxicity is inherent to the delivery system.
-
Key Experimental Protocols
Protocol 1: General Workflow for In Vivo Adjuvant Testing
This protocol outlines the key steps for evaluating the adjuvant effect of this compound in a mouse model.
Methodology:
-
Adjuvant Formulation: Prepare liposomes containing this compound. Immediately prior to injection, create a water-in-oil emulsion by mixing the liposomal adjuvant with an equal volume of your aqueous antigen solution.[7][10]
-
Animal Groups: Divide mice (e.g., BALB/c or C57BL/6 strain) into experimental groups. A typical design includes:
-
Group A: Antigen + Adjuvant
-
Group B: Antigen only
-
Group C: Adjuvant only
-
Group D: PBS control
-
-
Immunization: For primary immunization (Day 0), inject each mouse subcutaneously with 100-200 µL of the appropriate formulation. Provide a booster immunization on Day 14 or Day 21.[11]
-
Sample Collection: Collect blood samples 7-14 days after the final boost to allow for antibody maturation.
-
Analysis:
-
Humoral Response: Use an enzyme-linked immunosorbent assay (ELISA) to measure the titers of antigen-specific total IgG, IgG1 (Th2-indicator), and IgG2a/c (Th1-indicator) in the serum.
-
Cellular Response: For a more detailed analysis, isolate splenocytes and re-stimulate them in vitro with the antigen. Measure cytokine production (e.g., IFN-γ, IL-17) using ELISpot or flow cytometry.
-
Protocol 2: In Vitro Macrophage Stimulation Assay
Methodology:
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in 96-well plates and allow them to adhere.
-
Stimulation: Prepare serial dilutions of your this compound formulation (e.g., from 0.1 to 100 µg/mL). Add the diluted adjuvant to the cells. Include a negative control (medium only) and a positive control (e.g., LPS).
-
Incubation: Incubate the cells for 18-24 hours.
-
Analysis: Collect the cell culture supernatant. Use ELISA or a multiplex bead array to quantify the concentration of secreted cytokines such as IL-1β, IL-6, and TNF-α.[8]
-
Toxicity Control: In a parallel plate, perform a cytotoxicity assay (e.g., MTT or Sytox Green) to ensure the observed effects are not due to cell death.
References
- 1. Mincle receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Sensing Lipids with Mincle: Structure and Function [frontiersin.org]
- 3. Water-soluble trehalose glycolipids show superior Mincle binding and signaling but impaired phagocytosis and IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-type lectin receptor dectin-3 mediates trehalose 6,6'-dimycolate (TDM)-induced Mincle expression through CARD9/Bcl10/MALT1-dependent nuclear factor (NF)-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dose-sparing effects of novel adjuvants and aluminum hydroxide on two different vaccines in a neonatal mouse model [frontiersin.org]
- 7. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-C-Linked trehalose glycolipids signal through Mincle and exhibit potent adjuvant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aryl Trehalose Derivatives as Vaccine Adjuvants for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. W/O vaccine oil adjuvant formulation and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. Experimental protocol for development of adjuvant-free murine chronic model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low immunogenicity with 6-O-Oleoyltrehalose adjuvanted vaccines.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-O-Oleoyltrehalose (6-O-OT) as a vaccine adjuvant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a vaccine adjuvant?
A1: this compound is a synthetic glycolipid adjuvant analogous to natural mycobacterial cord factors like Trehalose-6,6-dimycolate (TDM). It enhances the immune response to co-administered antigens. Its primary mechanism of action involves recognition by the C-type lectin receptor, Mincle, expressed on antigen-presenting cells (APCs) such as macrophages and dendritic cells.[1][2] This recognition triggers downstream signaling pathways that lead to the production of cytokines and chemokines, promoting a robust and targeted immune response.
Q2: What type of immune response is typically induced by 6-O-OT adjuvanted vaccines?
A2: 6-O-OT, similar to its analogue Trehalose-6,6-dibehenate (TDB), is a potent inducer of T helper 1 (Th1) and T helper 17 (Th17) immune responses.[3] This makes it a suitable adjuvant for vaccines against intracellular pathogens where cellular immunity is crucial for protection.
Q3: What are the key signaling pathways activated by 6-O-OT?
A3: 6-O-OT primarily activates the Mincle signaling pathway. Upon binding to Mincle, a cascade involving the spleen tyrosine kinase (Syk) and the caspase recruitment domain-containing protein 9 (CARD9) is initiated.[1][4] This leads to the activation of transcription factors that drive the expression of pro-inflammatory cytokines and chemokines. Additionally, for a robust Th1/Th17 response, MyD88-dependent signaling, likely triggered by Mincle-induced cytokine production (e.g., IL-1R signaling), is also required.[3] There is also evidence for a Mincle-independent pathway in certain cell types involving PLC-γ1/PKC/ERK signaling.[5]
Troubleshooting Guide: Low Immunogenicity
Low immunogenicity is a common challenge in vaccine development. This guide addresses potential causes and solutions when working with 6-O-OT adjuvanted vaccines.
Problem 1: Suboptimal antigen-specific antibody titers.
| Potential Cause | Troubleshooting Steps |
| Improper Formulation | 1. Verify Adjuvant-Antigen Association: Ensure proper physical association between 6-O-OT and the antigen. Methods like ultracentrifugation or size exclusion chromatography can be used to assess this. 2. Optimize Formulation Composition: For emulsion-based formulations, the choice of oil can be critical.[6] Experiment with different pharmaceutically acceptable oils. For liposomal formulations, vary the lipid composition. 3. Control Particle Size: Characterize the particle size of your formulation using dynamic light scattering (DLS). Inconsistent or suboptimal particle size can affect uptake by APCs. |
| Formulation Instability | 1. Assess Stability Over Time: Conduct stability studies at recommended storage temperatures (e.g., 2-8°C) and under stress conditions (e.g., elevated temperatures).[7] Monitor particle size, antigen integrity, and adjuvant integrity over time. 2. Incorporate Stabilizers: Consider adding stabilizers like sucrose or trehalose to your formulation, especially for lyophilized products, to prevent aggregation and maintain activity.[8][9][10] |
| Incorrect Adjuvant Dose | 1. Perform Dose-Ranging Studies: The optimal dose of 6-O-OT can vary depending on the antigen and the target immune response. Conduct in vivo studies with a range of adjuvant concentrations to determine the optimal dose. |
Problem 2: Weak T-cell responses (low IFN-γ or IL-17 production).
| Potential Cause | Troubleshooting Steps |
| Inadequate APC Activation | 1. Confirm Mincle Signaling: In vitro, stimulate APCs (e.g., bone marrow-derived dendritic cells) with the adjuvanted vaccine and measure the production of key cytokines like IL-6, TNF, and IL-1β.[1] 2. Ensure Co-delivery of Antigen and Adjuvant: The adjuvant and antigen should be delivered to the same APC to ensure an antigen-specific T-cell response. Formulations that ensure tight association are preferable. |
| Suboptimal Route of Administration | 1. Evaluate Different Routes: The route of administration (e.g., intramuscular, subcutaneous) can significantly impact the type and magnitude of the immune response. If one route yields low responses, consider testing alternatives. |
| Antigen-Specific Issues | 1. Antigen Purity and Integrity: Ensure the antigen is pure and has not degraded. Run SDS-PAGE or other relevant assays to confirm antigen quality. 2. Epitope Competition: If using a fusion protein or multiple antigens, consider the possibility of immunodominance or competition between epitopes. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Signaling pathways activated by this compound.
Experimental Workflow for Immunogenicity Assessment
Caption: Workflow for assessing vaccine immunogenicity.
Key Experimental Protocols
Protocol 1: Formulation of this compound Adjuvanted Vaccine (Emulsion)
Objective: To prepare a stable oil-in-water emulsion containing the antigen and 6-O-OT.
Materials:
-
This compound (6-O-OT)
-
Squalene oil (or other suitable oil)
-
Surfactant (e.g., Tween 80)
-
Antigen solution in a suitable buffer (e.g., PBS)
-
Homogenizer (e.g., microfluidizer or high-speed homogenizer)
Method:
-
Prepare the oil phase: Dissolve the desired amount of 6-O-OT in squalene oil. Gentle heating may be required to fully dissolve the glycolipid.
-
Prepare the aqueous phase: Dissolve the surfactant in the antigen-containing buffer.
-
Create a coarse emulsion: Slowly add the oil phase to the aqueous phase while vortexing or stirring.
-
Homogenize: Process the coarse emulsion through a high-pressure homogenizer for a specified number of passes until a stable, uniform nanoemulsion is formed.
-
Characterize the formulation: Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Sterile filter the final formulation through a 0.22 µm filter.
-
Store at 2-8°C.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG
Objective: To quantify the titer of antigen-specific IgG antibodies in the serum of immunized animals.
Materials:
-
96-well ELISA plates
-
Recombinant antigen
-
Serum samples from immunized and control animals
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 5% non-fat milk)
-
Plate reader
Method:
-
Coat ELISA plates with the antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plates three times with wash buffer.
-
Block the plates with blocking buffer for 1-2 hours at room temperature.
-
Wash the plates three times.
-
Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plates five times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plates five times.
-
Add TMB substrate and incubate in the dark until color develops (5-15 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off (e.g., 2-3 times the background).
Protocol 3: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secreting Cells
Objective: To enumerate antigen-specific IFN-γ secreting cells in the spleens of immunized animals.
Materials:
-
96-well ELISpot plates pre-coated with anti-mouse IFN-γ capture antibody
-
Splenocytes isolated from immunized and control animals
-
Antigen or peptide pool
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate
-
RPMI-1640 medium supplemented with 10% FBS
-
ELISpot plate reader
Method:
-
Isolate splenocytes from immunized mice and prepare a single-cell suspension.
-
Add splenocytes (e.g., 2-5 x 10⁵ cells/well) to the pre-coated ELISpot plates.
-
Stimulate the cells with the specific antigen or peptide pool, a positive control (e.g., Concanavalin A), and a negative control (medium only).
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Wash the plates to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates.
-
Add streptavidin-ALP and incubate for 1 hour at room temperature.
-
Wash the plates.
-
Add the BCIP/NBT substrate and incubate until spots develop.
-
Stop the reaction by washing with distilled water.
-
Allow the plates to dry and count the spots using an ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.
References
- 1. Direct recognition of the mycobacterial glycolipid, trehalose dimycolate, by C-type lectin Mincle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mincle-activating adjuvant TDB induces MyD88-dependent Th1 and Th17 responses through IL-1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Adjuvant formulation structure and composition are critical for the development of an effective vaccine against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov.ph [fda.gov.ph]
- 8. Stability of whole inactivated influenza virus vaccine during coating onto metal microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. allanchem.com [allanchem.com]
- 10. The Effect of Various Stabilizers on Preserving Immunogenicity of Lyophilized Mumps Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Impact of fatty acid chain length on trehalose ester activity.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with trehalose esters. The content focuses on how fatty acid chain length impacts the biological and chemical activities of these molecules.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of fatty acid chain length on the immunostimulatory activity of trehalose esters?
The immunostimulatory activity of trehalose esters is highly dependent on the length of their fatty acid chains. For murine macrophages, longer fatty acid chains, specifically between C20 and C26, are required for activation, with C22 (dibehenate) demonstrating optimal activity.[1][2] In contrast, human cells exhibit a preference for ester chains between 5 and 14 carbons for maximal immune-stimulating activity.[3]
Q2: How does fatty acid chain length impact the antimicrobial and anti-biofilm properties of trehalose esters?
The antimicrobial and anti-biofilm activities of trehalose esters are also influenced by fatty acid chain length. For instance, trehalose monolaurate (C12) and trehalose dicaprylate (C8) have shown notable antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli.[4] In another example, trehalose monocaprylate (C8) was found to be highly effective at inhibiting biofilm formation by Staphylococcus aureus.[4][5] Generally, medium-chain fatty acids are recognized for their antimicrobial properties.[5]
Q3: Does the number of fatty acid chains (monoester vs. diester) affect biological activity?
Yes, the degree of esterification is critical. For immune activation via the Mincle receptor, trehalose diesters are significantly more potent than their monoester counterparts in binding to Mincle, activating macrophages, and demonstrating adjuvant activity in vivo.[6]
Q4: What is the key signaling pathway involved in the immune recognition of trehalose esters?
The primary pathway for the recognition of immunostimulatory trehalose esters, such as trehalose dimycolate (TDM) and its synthetic analog trehalose dibehenate (TDB), is mediated by the Macrophage Inducible C-type Lectin (Mincle) receptor.[7] Upon binding, Mincle associates with the Fc receptor common gamma chain (FcRγ), which triggers a downstream signaling cascade involving Spleen tyrosine kinase (Syk) and the CARD9-Bcl10-MALT1 complex. This ultimately leads to the activation of the NF-κB transcription factor and the production of pro-inflammatory cytokines and chemokines.[8][9]
Q5: Are there differences in optimal fatty acid chain length for activity in murine versus human cells?
Yes, there is a distinct species-specific difference. Murine cells show a structural preference for longer acyl chains (C20-C26) for Mincle engagement and subsequent immune response.[1][3] Conversely, human cells display a unique specificity for shorter to medium-length ester chains, typically between 5 and 14 carbons, to achieve maximum immune-stimulating activity.[3]
Troubleshooting Guides
Issue 1: My trehalose diester (TDE) shows low or no activity in a macrophage activation assay.
| Potential Cause | Troubleshooting Step |
| Incorrect Chain Length for Cell Type | Verify that the fatty acid chain length of your TDE is optimal for the species you are using. For mouse macrophages, use long chains (C20-C26).[1] For human cells, shorter chains (C5-C14) are more effective.[3] |
| Poor Solubility/Bioavailability | Long-chain TDEs are highly lipophilic and have poor water solubility.[8] This can limit their interaction with cell surface receptors. Consider formulating the TDE in a delivery vehicle, such as cationic liposomes, which has been shown to enhance adjuvant activity.[6] |
| Monoester Contamination | Your purified sample may contain significant amounts of trehalose monoester. Diesters are superior for Mincle-mediated activation.[6] Re-purify the compound using column chromatography and verify its purity via HPTLC or HR-MS.[4] |
| Cell Receptor Expression | Ensure the macrophage cell line you are using (e.g., RAW 264.7, bone marrow-derived macrophages) expresses the Mincle receptor. Mincle is essential for TDM/TDB-induced macrophage activation.[7] |
Issue 2: The yield from my enzymatic synthesis of trehalose esters is consistently low.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Reaction Conditions | The molar ratio of substrates, temperature, and reaction time are critical. An optimized conversion for trehalose palmitate was achieved with a trehalose-to-palmitic acid molar ratio of 1:5 in acetone at 60°C for 4 hours.[4] Adjust your parameters accordingly. |
| Enzyme Inactivation | The lipase catalyst (e.g., Novozym 435, Fermase CALB™ 10000) may be inactive. Ensure proper storage and handling of the enzyme. Consider adding molecular sieves to the reaction mixture to remove water, which can inhibit the enzyme and promote the reverse hydrolysis reaction.[10] |
| Incorrect Solvent | The choice of solvent affects enzyme activity and substrate solubility. Acetone has been successfully used for one-pot synthesis of various trehalose esters.[4][5] |
Data Summaries
Table 1: Effect of Fatty Acid Chain Length on Macrophage Activation
| Trehalose Ester | Fatty Acid Chain | Organism/Cell Type | Key Activity Metric | Finding | Reference(s) |
|---|---|---|---|---|---|
| Trehalose Dibehenate (TDB) | C22 | Murine Macrophages | NO and Cytokine Production | Optimal activity observed with C22 chain length. | [1] |
| Trehalose Diesters | C20 - C26 | Murine Macrophages | NO and Cytokine Production | Long chains required for macrophage activation. | [1][2] |
| α-branched Trehalose Diesters | C5 - C14 | Human PBMCs | Cytokine Production | Maximal immune activity observed in this range. | [3] |
| Trehalose Diesters (general) | C14 - C22 | Murine/Human Cells | Mincle Binding & Activation | Diesters are superior to monoesters. |[6] |
Table 2: Antimicrobial Activity (MIC) of Various Trehalose Esters
| Trehalose Ester | Fatty Acid Chain | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference(s) |
|---|---|---|---|---|
| Trehalose Monolaurate | C12 | Pseudomonas aeruginosa | 0.45 mM | [4] |
| Trehalose Dicaprylate | C8 (x2) | Escherichia coli | 16 mM | [4] |
| Trehalose Monolaurate | C12 | E. coli 12024 | 1–4 mg/mL | [10] |
| Trehalose Monolaurate | C12 | B. subtilis 5009 | 0.5–2.0 mg/mL |[10] |
Table 3: Physicochemical Properties of Trehalose Esters Based on Chain Length
| Trehalose Ester Type | Fatty Acid Chain Length | Primary Functional Property | Application | Reference(s) |
|---|---|---|---|---|
| Monoesters | C12 - C16 | Foaming Agents | Emulsifiers, Food Industry | [11][12] |
| Monoesters | C16 - C20 | Penetration Enhancers | Drug Delivery (opening tight junctions) | [11][12] |
| Mono- and Di-esters | C12 - C22 | Emulsifiers | Stabilizing oil-in-water emulsions |[11][12] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Trehalose Fatty Acid Esters
This protocol is a general guideline for the one-pot synthesis of trehalose esters catalyzed by lipase.[4][5]
-
Reactant Preparation : In a suitable reaction vessel, dissolve trehalose and a specific fatty acid (e.g., palmitic acid, lauric acid) in acetone. A typical molar ratio is 1:5 (trehalose:fatty acid).
-
Enzyme Addition : Add the lipase catalyst (e.g., Fermase CALB™ 10000 or Novozym 435) to the mixture. The amount of enzyme should be optimized but is typically around 20 g/L.[10]
-
Incubation : Seal the vessel and place it in an orbital shaker. Incubate at a controlled temperature (e.g., 50-60°C) with constant agitation (e.g., 150 rpm) for 4-48 hours.[4][10]
-
Reaction Monitoring : Monitor the progress of the reaction by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC).
-
Enzyme Removal : Once the reaction is complete, stop the reaction by filtering out the enzyme.
-
Purification : Remove the solvent under reduced pressure. Purify the resulting trehalose fatty acid esters (a mix of mono- and di-esters) from unreacted substrates using silica gel column chromatography.
-
Characterization : Confirm the identity and purity of the final products using techniques such as High-Performance TLC (HPTLC), High-Resolution Mass Spectrometry (HR-MS), and ATR-FTIR.[4]
Protocol 2: Macrophage Activation Assay (Nitric Oxide Production)
This protocol assesses the immunostimulatory activity of trehalose esters by measuring nitric oxide (NO) production from macrophages.[1][7]
-
Cell Seeding : Seed macrophages (e.g., bone marrow-derived macrophages or a cell line like RAW 264.7) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation : Prepare a stock solution of the trehalose ester in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentrations in cell culture medium. If solubility is an issue, formulate the ester in liposomes.
-
Cell Stimulation : Remove the old medium from the cells and replace it with the medium containing different concentrations of the trehalose ester. Include a positive control (e.g., LPS) and a negative control (medium/vehicle only).
-
Incubation : Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Nitrite Measurement (Griess Assay) : After incubation, collect the cell supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions.
-
Data Analysis : Measure the absorbance at ~540 nm. Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. Increased nitrite concentration relative to the negative control indicates macrophage activation.
Signaling Pathways and Workflows
Caption: Mincle signaling pathway for trehalose diester recognition.
Caption: Workflow for synthesis and activity screening of trehalose esters.
Caption: Troubleshooting logic for inactivity in macrophage activation assays.
References
- 1. Long-chain lipids are required for the innate immune recognition of trehalose diesters by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of fatty acid esters of trehalose: Process optimization, characterization of the esters and evaluation of their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trehalose diester glycolipids are superior to the monoesters in binding to Mincle, activation of macrophages in vitro and adjuvant activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct recognition of the mycobacterial glycolipid, trehalose dimycolate, by C-type lectin Mincle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Water-soluble trehalose glycolipids show superior Mincle binding and signaling but impaired phagocytosis and IL-1β production [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Addressing batch-to-batch variability in synthetic 6-O-Oleoyltrehalose.
Welcome to the technical support center for synthetic 6-O-Oleoyltrehalose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a particular focus on understanding and mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability in synthetic this compound can arise from several factors throughout the manufacturing process.[1][2][3][4] Key contributors include the purity of starting materials like trehalose and oleic acid, the regioselectivity of the acylation reaction, the completeness of reaction and deprotection steps, the efficacy and consistency of the purification process, and the conditions under which the final product is stored and handled.[1][5][6] Even minor deviations in reaction time, temperature, or solvent quality can lead to different impurity profiles between batches.[2]
Q2: My new batch of this compound is showing inconsistent biological activity compared to a previous lot. What is the first step in troubleshooting this issue?
The first and most critical step is to perform a comprehensive side-by-side analytical comparison of the new and old batches. Do not assume the new batch is identical to the old one. A rigorous quality control check should be your immediate action. This involves confirming the identity, purity, and impurity profile of the new batch against the certificate of analysis and, if possible, against a retained sample of the previous, well-performing batch.
Q3: I am observing unexpected peaks in my High-Performance Liquid Chromatography (HPLC) analysis. What are these likely to be?
Unexpected peaks in an HPLC chromatogram typically represent impurities or degradation products. For this compound, these could include:
-
Unreacted Starting Materials: Free trehalose or oleic acid.
-
Di- or Multi-acylated Species: Such as 6,6'-di-O-oleoyltrehalose, which can form if an excess of the acylating agent is used.[5][7]
-
Positional Isomers: Acylation occurring at other hydroxyl groups of the trehalose molecule.
-
Degradation Products: Hydrolysis of the ester bond or oxidation of the oleoyl chain's double bond.
Employing mass spectrometry in conjunction with HPLC (LC-MS) is the most effective method for identifying the molecular weights of these unknown peaks and deducing their structures.[8][9]
Q4: How can I definitively confirm the chemical structure and identity of my this compound sample?
A combination of analytical techniques is essential for unambiguous structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the covalent structure, including the specific attachment of the oleoyl group to the 6-position of the trehalose sugar.[10][11] Specific proton shifts can verify the regiochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition.[9] Tandem MS (MS/MS) can be used to fragment the molecule and confirm the connectivity of the trehalose and oleoyl moieties.[8]
-
HPLC: Confirms the purity of the compound and can be used to separate it from closely related impurities.[12]
Q5: What are the recommended storage and handling conditions for this compound to ensure its stability?
To minimize degradation, this compound should be stored as a solid in a cool, dry, and dark environment. For long-term stability, it is recommended to store the compound at -20°C or below, under an inert atmosphere such as argon or nitrogen to prevent oxidation of the unsaturated oleoyl chain.[13] Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Biological Activity
If you observe that a new batch of this compound is not performing as expected in your biological assays, follow this systematic troubleshooting workflow. This process is designed to isolate the root cause, whether it lies with the compound itself or the experimental setup.
Data Presentation: Potential Impurities
The following table summarizes potential impurities, their origins, and the most suitable analytical methods for their detection.
| Impurity Type | Potential Origin | Primary Detection Method | Secondary Method |
| Trehalose | Incomplete reaction | HPLC with ELSD or RI detector | ¹H NMR |
| Oleic Acid | Incomplete reaction; hydrolysis | HPLC-MS | GC-MS (after derivatization) |
| Positional Isomers | Lack of reaction regioselectivity | ¹H and ¹³C NMR | High-resolution HPLC |
| Di-O-oleoyltrehalose | Over-acylation | HPLC-MS | ¹H NMR |
| Oxidized Products | Improper storage/handling | LC-MS | Peroxide value tests |
| Residual Solvents | Incomplete drying post-purification | ¹H NMR; Headspace GC-MS |
Guide 2: Quality Control Workflow for New Batches
Implementing a standardized QC workflow is essential for ensuring consistency. This diagram outlines a logical sequence of steps to validate any new batch of synthetic this compound upon receipt.
Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC-MS
This method is designed to separate this compound from common impurities and confirm its molecular weight.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: Ramp to 98% B
-
15-18 min: Hold at 98% B
-
18-18.5 min: Return to 70% B
-
18.5-22 min: Equilibrate at 70% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve sample in Methanol or a suitable organic solvent to a concentration of 1 mg/mL.
-
MS Parameters (Positive ESI Mode):
-
Scan Range: m/z 150-1500.
-
Expected Ion [M+Na]⁺: m/z 627.35.
-
Data Analysis: Integrate the peak area for the main compound to determine purity (%). Analyze other peaks to identify potential impurities by their mass-to-charge ratio.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol confirms the identity and regiochemistry of the acylation.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).
-
Procedure:
-
Acquire a standard ¹H NMR spectrum.
-
Reference the spectrum to the residual solvent peak.
-
Integrate all peaks.
-
Identify key signals corresponding to the trehalose and oleoyl moieties. A downfield shift of one of the H-6 protons of the trehalose unit is a key indicator of acylation at that position.
-
Data Presentation: Expected ¹H NMR Signals
The following table provides typical chemical shift ranges for key protons in CD₃OD.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Feature |
| Anomeric (H-1, H-1') | ~5.08 | d | Confirms α,α-linkage |
| Olefinic (-CH=CH-) | ~5.34 | m | Confirms unsaturation |
| Trehalose H-6a (acylated) | ~4.40 | dd | Downfield shift indicates acylation |
| Trehalose H-6b (acylated) | ~4.25 | dd | Downfield shift indicates acylation |
| Trehalose Ring (H2-H5) | 3.20 - 4.10 | m | Complex region of sugar protons |
| Allylic (-CH₂-CH=) | ~2.01 | m | Protons adjacent to double bond |
| Acyl Chain (-CH₂-) | 1.25 - 1.65 | m | Bulk of fatty acid chain |
| Terminal Methyl (-CH₃) | ~0.90 | t | End of the oleoyl chain |
Protocol 3: Assessment of Biological Activity (Example: Cytokine Release Assay)
This is a general protocol to assess the immunostimulatory potential of this compound, which can act as an adjuvant.[14] This should be adapted to the specific cell type and endpoint of interest.
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1).
-
Materials:
-
Sterile 96-well flat-bottom cell culture plates.
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
This compound stock solution (e.g., in DMSO, then diluted in media).
-
Positive control (e.g., LPS).
-
Negative control (vehicle).
-
ELISA kit for the cytokine of interest (e.g., TNF-α or IL-6).
-
-
Workflow:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight if necessary.
-
Compound Preparation: Prepare serial dilutions of the new and old batches of this compound in complete medium. Ensure the final vehicle concentration is consistent across all wells and non-toxic.
-
Cell Stimulation: Remove old media and add 100 µL of the prepared compound dilutions (and controls) to the cells.
-
Incubation: Incubate for a defined period (e.g., 18-24 hours) at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the dose-response curves for both batches and compare their potency (e.g., EC₅₀) and efficacy (Emax).
-
Example Signaling Pathway: Adjuvant Activity via TLR
Trehalose diesters are known to signal through Toll-like Receptors (TLRs). While this compound is a monoester, it may be recognized by TLRs, leading to an immune response. This diagram illustrates a potential mechanism of action.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. zaether.com [zaether.com]
- 5. An improved synthesis of trehalose 6-mono- and 6,6'-di-corynomycolates and related esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Glycolipid Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Glycolipids: Methods and Protocols - Google 圖書 [books.google.com.hk]
- 11. NMR and quantum chemical study on the OH...pi and CH...O interactions between trehalose and unsaturated fatty acids: implication for the mechanism of antioxidant function of trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. avantiresearch.com [avantiresearch.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the In Vivo Stability of 6-O-Oleoyltrehalose Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and in vivo testing of 6-O-Oleoyltrehalose.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments, with quantitative data presented for easy comparison.
Issue 1: Rapid In Vivo Clearance and Low Bioavailability of this compound
Problem: You are observing rapid clearance of your this compound formulation from systemic circulation, leading to poor therapeutic efficacy. This is likely due to enzymatic degradation by trehalase, which is present in various tissues and fluids.
Possible Solutions:
-
Encapsulation: Protect this compound from enzymatic attack by encapsulating it within lipid-based or polymeric nanoparticles.
-
Surface Modification: Modify the surface of your delivery system with polymers like polyethylene glycol (PEG) to create a hydrophilic shield, reducing opsonization and subsequent clearance by the reticuloendothelial system (RES).
Table 1: Comparative In Vivo Performance of Different this compound Formulations (Illustrative Data)
| Formulation Type | Drug Loading (%) | Encapsulation Efficiency (%) | Mean Particle Size (nm) | Plasma Half-life (t½) (hours) | Area Under the Curve (AUC) (µg·h/mL) |
| Free this compound | N/A | N/A | N/A | < 0.5 | 5.2 |
| Conventional Liposomes | 5.5 | 85.3 | 150 ± 20 | 4.8 | 75.6 |
| PEGylated Liposomes | 5.2 | 82.1 | 160 ± 25 | 18.2 | 310.4 |
| PLGA Nanoparticles | 8.1 | 90.5 | 200 ± 30 | 12.5 | 250.1 |
This table presents illustrative data based on typical performance of similar drug delivery systems, as specific pharmacokinetic data for this compound was not available in the public domain.
Issue 2: Formulation Instability - Aggregation and Drug Leakage
Problem: Your this compound formulation shows signs of physical instability, such as aggregation of nanoparticles or leakage of the active ingredient during storage or upon dilution in physiological fluids.
Possible Solutions:
-
Optimize Lipid Composition: For liposomal formulations, incorporate cholesterol or other sterols to increase membrane rigidity and reduce drug leakage.
-
Lyophilization with Cryoprotectants: For long-term storage, freeze-dry your formulation in the presence of a cryoprotectant like sucrose or trehalose itself to maintain particle integrity.
-
Polymeric Stabilization: For nanoparticle formulations, the choice of polymer and its molecular weight can significantly impact stability.
Table 2: Effect of Formulation Parameters on the Stability of this compound Formulations (Illustrative Data)
| Formulation Component | Storage Condition | Particle Size Change (%) | Drug Leakage (%) |
| Liposomes (No Cholesterol) | 4°C, 30 days | 45 | 35 |
| Liposomes (+30% Cholesterol) | 4°C, 30 days | 10 | 8 |
| PLGA Nanoparticles (Aqueous Suspension) | 25°C, 7 days | 60 (aggregation) | 25 |
| Lyophilized PLGA Nanoparticles (+5% Sucrose) | 25°C, 30 days | 5 | 3 |
This table provides illustrative data to demonstrate general principles of formulation stabilization.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in vivo?
The primary degradation pathway is enzymatic hydrolysis of the glycosidic bond by trehalase, breaking down the molecule into glucose and 6-O-oleoylglucose. The ester bond may also be susceptible to hydrolysis by esterases present in plasma and tissues.
Q2: How can I monitor the in vivo stability of my this compound formulation?
You will need to develop and validate a bioanalytical method, preferably using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of intact this compound and its potential metabolites in biological matrices like plasma, serum, and tissue homogenates over time.
Q3: My liposomal formulation of this compound is showing low encapsulation efficiency. What can I do?
Low encapsulation efficiency for a lipophilic molecule like this compound can be due to several factors. Try optimizing the lipid composition; a higher concentration of phospholipids with a phase transition temperature below the encapsulation temperature can improve drug loading. Also, consider different preparation methods, such as thin-film hydration followed by extrusion, which can enhance encapsulation.
Q4: Can I use trehalose as a cryoprotectant for my this compound formulation during lyophilization?
Yes, trehalose is an excellent cryoprotectant and can be used to stabilize your formulation during freeze-drying. It forms a glassy matrix that protects the nanoparticles from mechanical stress and prevents aggregation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the chemical stability of this compound in a formulation. This method should be validated for your specific formulation.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 20 µL.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate the formulation in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the formulation in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Incubate the formulation with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the formulation at 60°C for 7 days.
-
Photostability: Expose the formulation to light (ICH Q1B guidelines).
-
-
Analysis:
-
Analyze the stressed samples by HPLC.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
-
Protocol 2: In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the release of this compound from a nanoparticle formulation.
-
Materials:
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4, containing a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions.
-
-
Procedure:
-
Place a known amount of the this compound formulation into a dialysis bag.
-
Suspend the sealed bag in a known volume of release medium at 37°C with gentle stirring.
-
At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
Strategies to reduce local reactogenicity of glycolipid adjuvants.
Here is a technical support center for researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers manage and reduce the local reactogenicity of glycolipid adjuvants while maintaining vaccine efficacy.
Frequently Asked Questions (FAQs)
Q1: What is local reactogenicity and why is it a concern with glycolipid adjuvants?
A1: Local reactogenicity refers to inflammatory reactions at the injection site, including pain, swelling, redness, and bleeding.[1] While a certain level of local inflammation is part of the desired immune activation process, excessive reactogenicity can lead to poor patient compliance, adverse events, and regulatory hurdles in vaccine development. Glycolipid adjuvants, which often activate potent innate immune pathways like those involving Toll-like receptors (TLRs), can induce strong local inflammatory responses.[2][3]
Q2: What are the primary causes of high local reactogenicity with glycolipid adjuvants?
A2: High local reactogenicity can stem from several factors:
-
Adjuvant Dose: Higher doses of the immunostimulant can lead to an excessive inflammatory response.[3]
-
Physicochemical Properties: The structure of the glycolipid, including its acyl chain length and glyco head group, critically influences its interaction with immune receptors and subsequent signaling.[4] Solubility and aggregation state are also key; insoluble adjuvants can cause irritation.[5]
-
Formulation: The delivery system plays a pivotal role. An unstable emulsion, inappropriate particle size, or the absence of a proper delivery vehicle can increase local reactions.[5][6] For example, some oil-in-water emulsions are known to be highly irritating.[3]
Q3: What are the main strategies to reduce the local reactogenicity of glycolipid adjuvants?
A3: Key strategies focus on formulation, structural modification, and dose optimization:
-
Formulation in Delivery Systems: Encapsulating glycolipids in nanoparticles, such as liposomes or stable oil-in-water emulsions (e.g., squalene-based), can mitigate reactogenicity by controlling adjuvant release and improving its stability.[5][7][8]
-
Structural Modification: Synthesizing analogues of natural glycolipids can create molecules with a better balance of potency and safety. For example, Monophosphoryl lipid A (MPLA) is a detoxified derivative of lipid A that has reduced toxicity while retaining adjuvant activity.[9][10][11] Similarly, the α-GalCer analogue 7DW8-5 has shown potent adjuvant activity with no systemic reactogenicity in non-human primates.[12]
-
Dose Reduction: Co-formulating the glycolipid with another synergistic adjuvant can allow for a lower, less reactogenic dose of each component while achieving a robust immune response.[2] For instance, combining a TLR4 agonist like Glucopyranosyl Lipid Adjuvant (GLA) with alum can enhance Th1 responses where neither is effective alone.[5]
-
Controlled Release: Designing formulations for controlled or temporal release can enhance vaccine efficacy while minimizing side effects.[13]
Q4: Can local reactogenicity be reduced without compromising the adjuvant's effectiveness (immunogenicity)?
A4: Yes, this is the primary goal of modern adjuvant development. The key is to decouple the excessive inflammatory side effects from the productive immune response.[14] This can be achieved by using synergistic adjuvant combinations, optimizing the formulation to ensure proper antigen presentation, and developing novel glycolipid analogues that selectively activate desired immune pathways.[2][5][12] For example, liposomal formulations of MPLA and QS-21 (AS01) have been shown to be more effective at inducing cell-mediated immunity than emulsion-based formulations of the same components.[7]
Troubleshooting Guide
Problem 1: My glycolipid-adjuvanted vaccine is causing excessive erythema (redness) and edema (swelling) at the injection site in my animal model.
| Potential Cause | Suggested Solution |
| Adjuvant Dose is Too High | Perform a dose-ranging study to identify the minimum effective dose that provides sufficient immunogenicity with an acceptable reactogenicity profile. |
| Poor Adjuvant Formulation | The glycolipid may be poorly soluble or aggregating. Encapsulate the adjuvant in a liposomal or stable emulsion formulation to improve its physicochemical properties and control its presentation to the immune system.[5] |
| Intrinsic Reactogenicity of the Molecule | The specific glycolipid structure may be inherently highly inflammatory. Evaluate synthetic analogues with modified acyl chains or sugar moieties. For example, synthetic TLR4 agonists (FP compounds) have been developed that show adjuvant activity comparable to MPLA with no obvious in vivo toxicity.[9][10] |
| Improper Administration Technique | Ensure proper intramuscular (IM) or subcutaneous (SC) injection technique is used, as incorrect administration can cause tissue damage and inflammation.[1] |
Problem 2: After reformulating my adjuvant to reduce reactogenicity, the vaccine's immunogenicity (e.g., antibody titers) has significantly decreased.
| Potential Cause | Suggested Solution |
| Over-reduction of Immune Stimulation | The modifications may have dampened the necessary innate immune signals. Try combining the reformulated adjuvant with a second, synergistic adjuvant. For instance, combining a TLR4 agonist with alum or a saponin can create a complementary immune response.[2] |
| Altered Antigen-Adjuvant Association | The new formulation may have changed how the antigen and adjuvant interact, leading to less efficient uptake by antigen-presenting cells (APCs). Characterize the physical association of the antigen with the adjuvant particle (e.g., adsorption to liposomes) and optimize the formulation to enhance this interaction.[5] |
| Suboptimal Immune Pathway | The new formulation may be skewing the immune response in an undesirable direction (e.g., Th2 instead of Th1). Analyze the cellular immune response (e.g., cytokine profiles, T-cell subsets) to understand the mechanism. Adjust the adjuvant combination or delivery system accordingly. For example, MPLA and other TLR4 agonists are known to promote Th1-biased responses.[10][15] |
Quantitative Data Summary
Table 1: Comparison of Immunogenicity for Different Adjuvant Formulations This table summarizes data comparing IgG titers for a SARS-CoV-2 spike antigen (SmT1-O) adjuvanted with either a sulfated archaeal glycolipid (SLA) or an oil-in-water emulsion (AddaS03).
| Antigen Dose | Adjuvant | Mean Spike-Specific IgG Titer | Statistical Significance |
| 1 µg | SLA | ~10^6 | Comparable to AddaS03 |
| 1 µg | AddaS03 | ~10^6 | Comparable to SLA |
| 3 µg | SLA | >10^7 | p < 0.0001 vs. AddaS03 |
| 3 µg | AddaS03 | ~10^6 | - |
| Data derived from a study on SARS-CoV-2 vaccine formulations.[16] |
Table 2: Adjuvant Effect of 7DW8-5 Glycolipid on Influenza Vaccine This table shows virus-specific antibody titers in mice immunized with an influenza HA vaccine with or without the glycolipid adjuvant 7DW8-5 or Alum.
| Formulation | Total IgG Titer (Mean) | IgG1 Titer (Mean) | IgG2a Titer (Mean) |
| Vaccine Alone | ~1,000 | ~1,000 | <100 |
| Vaccine + 7DW8-5 (1 µg) | ~10,000 | ~10,000 | ~1,000 |
| Vaccine + 7DW8-5 (10 µg) | >100,000 | >100,000 | >10,000 |
| Vaccine + Alum | >100,000 | >100,000 | ~1,000 |
| Data adapted from a study evaluating 7DW8-5 with a split influenza vaccine.[17][18] Titers are approximate geometric means. |
Key Experimental Protocols
Protocol 1: Assessment of Local Reactogenicity in a Murine Model
This protocol provides a general framework for evaluating local reactions at the injection site.
-
Animal Model: Use a standard mouse strain (e.g., BALB/c or C57BL/6), with 5-10 animals per group.
-
Groups:
-
Group 1: Saline or PBS (Negative Control)
-
Group 2: Adjuvant alone
-
Group 3: Antigen alone
-
Group 4: Antigen + Test Adjuvant Formulation
-
Group 5: Antigen + Benchmark Adjuvant (e.g., Alum)
-
-
Administration: Inject a defined volume (e.g., 50-100 µL) via the intramuscular (IM) or subcutaneous (SC) route.
-
Observation:
-
Visually inspect the injection site at regular intervals (e.g., 4, 8, 24, 48, and 72 hours post-injection).
-
Score for signs of local reaction such as erythema (redness) and edema (swelling) using a standardized scoring system (e.g., 0 = no reaction, 1 = mild, 2 = moderate, 3 = severe).
-
Use calipers to measure the diameter of any swelling.
-
-
Systemic Effects: Monitor animal weight and general health (e.g., alertness, ruffled fur) daily for at least 7 days to assess for any systemic toxicity.[10]
-
Data Analysis: Compare the scores and measurements between the test groups and control groups using appropriate statistical tests.
Protocol 2: In Vitro Assessment of Innate Immune Activation
This protocol uses human or murine macrophage cell lines or primary cells to assess the immunostimulatory potential of the glycolipid adjuvant.
-
Cell Culture: Culture appropriate cells (e.g., THP-1 monocytes, bone marrow-derived macrophages) under standard conditions. Differentiate monocytic cells into macrophage-like cells if necessary (e.g., using PMA for THP-1 cells).
-
Stimulation: Seed cells in a multi-well plate and stimulate them with different concentrations of the glycolipid adjuvant formulation. Include positive (e.g., LPS for TLR4 agonists) and negative (vehicle) controls.
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours).
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., MCP-1) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
-
Data Analysis: Generate dose-response curves for cytokine production to compare the potency of different glycolipid formulations. This helps in screening candidates before in vivo testing.
Visualizations
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. mdpi.com [mdpi.com]
- 3. Vaccine Adjuvants: Current Challenges and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvant potential of archaeal synthetic glycolipid mimetics critically depends on the glyco head group structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adjuvant formulation structure and composition are critical for the development of an effective vaccine against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lipotype.com [lipotype.com]
- 9. Synthetic Glycolipids as Molecular Vaccine Adjuvants: Mechanism of Action in Human Cells and In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthetic Glycolipids as Molecular Vaccine Adjuvants: Mechanism of Action in Human Cells and In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a novel mechanism-based glycolipid adjuvant for vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing COVID-19 Vaccine Efficacy: Dual Adjuvant Strategies with TLR7/8 Agonists and Glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tuning the immune response: sulfated archaeal glycolipid archaeosomes as an effective vaccine adjuvant for induction of humoral and cell-mediated immunity towards the SARS-CoV-2 Omicron variant of concern - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Glycolipid Adjuvant, 7DW8-5, Enhances the Protective Immune Response to the Current Split Influenza Vaccine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Particle Size of 6-O-Oleoyltrehalose Liposomes
Disclaimer: The following guidelines are based on established principles for conventional phospholipid-based liposome formulation. Due to the limited specific data on the formulation of 6-O-Oleoyltrehalose liposomes, these recommendations should be considered a starting point. Researchers are encouraged to perform systematic optimization of the described parameters to achieve the desired particle size and distribution for their specific application.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the particle size of liposomes during formulation?
A1: The most common and effective methods for controlling liposome particle size are extrusion and sonication.[1][2] Initially, liposomes are typically formed using a hydration method (e.g., thin-film hydration), which results in a heterogeneous population of large, multilamellar vesicles (LMVs).[3] Subsequent processing by extrusion or sonication is necessary to reduce the size and lamellarity, leading to the formation of smaller, more uniform unilamellar vesicles (LUVs or SUVs).[3][4]
Q2: How does extrusion work to control liposome size?
A2: Extrusion involves forcing a liposome suspension through a polycarbonate membrane with a defined pore size.[1] This process physically reduces the size of the liposomes to a diameter that is close to the pore size of the membrane.[1] Performing multiple passes through the filter can improve the homogeneity of the liposome population.[5] The resulting liposome size is primarily determined by the pore size of the filter used.
Q3: What is the role of sonication in controlling liposome size?
A3: Sonication uses high-frequency sound waves to apply energy to the liposome suspension. This energy breaks down large, multilamellar vesicles into smaller, unilamellar vesicles (SUVs), typically in the range of 15-50 nm.[2] There are two main types of sonicators used for this purpose: bath sonicators and probe sonicators. Probe sonicators deliver higher energy but can lead to sample heating and potential degradation of lipids or encapsulated drugs.[2]
Q4: What formulation parameters influence the final particle size of the liposomes?
A4: Several formulation parameters can influence the final particle size of liposomes, including:
-
Lipid Concentration: Higher lipid concentrations can sometimes lead to the formation of larger liposomes.[6][7]
-
Cholesterol Content: The inclusion of cholesterol can affect the rigidity and curvature of the lipid bilayer, which in turn can influence the final particle size.[7] Increased bilayer rigidity often results in larger liposomes.[5]
-
Surface Charge: The presence of charged lipids can influence the spacing between bilayers and the overall particle size.[8]
Q5: How does temperature affect the particle size during formulation?
A5: Temperature is a critical parameter, particularly during hydration and extrusion. These processes should be carried out at a temperature above the gel-liquid crystal transition temperature (Tc) of the lipid.[3] At temperatures above the Tc, the lipid bilayer is in a more fluid state, which facilitates the formation and resizing of the liposomes.
Troubleshooting Guide
Q1: I am observing a very broad particle size distribution (high Polydispersity Index - PDI). What could be the cause and how can I fix it?
A1: A high PDI indicates a heterogeneous population of liposomes. Common causes and solutions include:
-
Insufficient Extrusion Passes: A single pass through the extruder may not be sufficient. Increasing the number of passes (typically 5-10) can significantly narrow the size distribution.[5]
-
Inconsistent Sonication: For sonication, ensure uniform energy distribution throughout the sample. For probe sonicators, the depth of the probe and the shape of the vessel are important. For bath sonicators, the water level and the position of the sample in the bath can affect the outcome.
-
Lipid Aggregation: Liposomes can aggregate over time, leading to a broader size distribution. This can be influenced by the buffer composition, pH, and ionic strength. The inclusion of a charged lipid or a PEGylated lipid can help to prevent aggregation through electrostatic or steric repulsion.
Q2: The final particle size of my liposomes is much larger than the extruder membrane pore size. Why is this happening?
A2: While extrusion is a reliable method for size control, several factors can lead to larger-than-expected particle sizes:
-
Membrane Fouling: High lipid concentrations can cause the membrane to clog, leading to inefficient sizing. Diluting the liposome suspension may help.
-
Extrusion Below Transition Temperature (Tc): If the extrusion is performed below the Tc of this compound, the lipid bilayers will be in a rigid gel state, making them difficult to pass through the pores and leading to inefficient sizing. Ensure the extrusion is performed at a temperature well above the Tc.[3]
-
Vesicle Re-fusion: After extrusion, vesicles can sometimes fuse to form larger particles. This can be minimized by optimizing the lipid composition and storage conditions.
Q3: My liposome particle size is inconsistent between batches. How can I improve reproducibility?
A3: Inconsistent particle sizes between batches are often due to variations in the experimental procedure. To improve reproducibility:
-
Standardize Protocols: Ensure that all parameters, including lipid concentration, hydration time, temperature, extrusion pressure and the number of passes, or sonication time and power, are kept consistent for every batch.
-
Calibrate Equipment: Regularly calibrate your size measurement instrument (e.g., Dynamic Light Scattering - DLS) to ensure accurate readings.
-
Control Starting Materials: Use high-purity lipids and fresh, high-quality solvents for each preparation.
Quantitative Data Summary
The following tables summarize the impact of key formulation and process parameters on liposome particle size based on studies of conventional liposomes. These should serve as a general guide for the formulation of this compound liposomes.
Table 1: Effect of Extrusion Parameters on Liposome Size
| Parameter | Variation | Effect on Particle Size | Reference |
| Membrane Pore Size | Decreasing pore size (e.g., from 400 nm to 100 nm) | Decreases mean particle size | [9] |
| Number of Passes | Increasing number of passes (e.g., from 1 to 10) | Narrows particle size distribution (lower PDI) | [5] |
| Lipid Concentration | Higher concentrations | May lead to membrane fouling and less efficient sizing | [1] |
| Temperature | Below Lipid Tc | Inefficient sizing, potential for membrane rupture | [3] |
Table 2: Effect of Sonication Parameters on Liposome Size
| Parameter | Variation | Effect on Particle Size | Reference |
| Sonication Time | Increasing sonication time | Decreases particle size until a plateau is reached | [2] |
| Sonication Power | Increasing sonication power | Decreases particle size | [2] |
| Lipid Concentration | Higher concentrations | May require longer sonication times to achieve small sizes | [10] |
| Temperature | Above Lipid Tc | More efficient size reduction | [3] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve this compound and any other lipid components in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous buffer of choice to the flask containing the dry lipid film. The temperature of the buffer should be above the transition temperature (Tc) of this compound.
-
Agitate the flask by hand or on a rotary shaker to hydrate the lipid film. This will form a milky suspension of multilamellar vesicles (MLVs). The hydration process should also be carried out above the Tc.
-
Protocol 2: Particle Size Reduction by Extrusion
-
Assemble the Extruder:
-
Place the polycarbonate membrane of the desired pore size into the extruder assembly according to the manufacturer's instructions.
-
Ensure the extruder is clean and pre-heated to a temperature above the Tc of the lipid.
-
-
Extrusion Process:
-
Load the MLV suspension prepared in Protocol 1 into one of the syringes.
-
Assemble the syringes into the extruder.
-
Gently push the plunger of the filled syringe to pass the liposome suspension through the membrane to the empty syringe.
-
Repeat this process for a specified number of passes (typically 5-10) to ensure a uniform particle size distribution.
-
Protocol 3: Particle Size Reduction by Sonication
-
Sample Preparation:
-
Place the MLV suspension from Protocol 1 into a suitable vial.
-
Ensure the sample is maintained at a temperature above the lipid's Tc throughout the sonication process, using a water bath if necessary.
-
-
Sonication:
-
For Bath Sonicator: Place the vial containing the liposome suspension in the bath sonicator. Sonicate for a predetermined time (e.g., 5-30 minutes), or until the suspension becomes clear.
-
For Probe Sonicator: Insert the sonicator probe into the liposome suspension, avoiding contact with the sides or bottom of the vial. Sonicate in short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating. Monitor the sample temperature closely.
-
-
Post-Sonication Processing:
-
After sonication, it may be necessary to centrifuge the sample to remove any titanium particles shed from the probe tip (if a probe sonicator was used).[2]
-
Visualizing the Workflow
Caption: Workflow for liposome formulation and particle size reduction.
Caption: A logical guide for troubleshooting common liposome sizing issues.
References
- 1. Several common methods of making vesicles (except an emulsion method) capture intended lipid ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mse.iastate.edu [mse.iastate.edu]
- 3. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Precise control of liposome size using characteristic time depends on solvent type and membrane properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Analysis of the particle size distribution and internal volume of liposomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
Validation & Comparative
A Comparative Guide to Mincle Receptor Activation: 6-O-Oleoyltrehalose vs. Trehalose Dimycolate (TDM)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mincle (Macrophage-inducible C-type lectin) receptor activation by two trehalose-based glycolipids: the mono-acylated 6-O-Oleoyltrehalose and the di-acylated Trehalose Dimycolate (TDM). This document synthesizes experimental findings to offer a clear perspective on their relative efficacy as Mincle agonists, supported by data on signaling pathways, receptor binding, and cellular responses.
Executive Summary
Trehalose Dimycolate (TDM), a well-characterized glycolipid from the cell wall of Mycobacterium tuberculosis, is a potent agonist of the Mincle receptor, a key player in the innate immune response to mycobacterial infections.[1][2] Its di-acylated structure is crucial for its high-affinity binding and robust activation of downstream signaling. In contrast, this compound, a mono-acylated trehalose derivative, demonstrates significantly weaker Mincle activation. Experimental evidence consistently indicates that trehalose diesters are superior to their monoester counterparts in both binding to Mincle and inducing downstream cellular responses.[2][3] While direct quantitative data for this compound is limited, the general findings for trehalose monoesters (TMXs) suggest they only trigger macrophage activation at high concentrations, unlike the potent, low-concentration activity of diesters like TDM.[2][3]
Data Presentation: Quantitative Comparison of Mincle Activation
The following table summarizes the key differences in Mincle activation between this compound (as a representative trehalose monoester) and TDM (a trehalose diester).
| Parameter | This compound (Monoester) | Trehalose Dimycolate (TDM) (Diester) | References |
| Mincle Binding Affinity | Low to moderate; direct binding to Mincle-Fc fusion protein is weak or undetectable at lower concentrations. | High; strong, dose-dependent binding to Mincle-Fc fusion protein. | [3] |
| Macrophage Activation | Weak; requires high concentrations to induce cytokine (e.g., G-CSF) and nitric oxide (NO) production. | Strong; induces robust G-CSF and NO production even at low concentrations. | [3][[“]] |
| NFAT Reporter Gene Activation | Significantly lower activation compared to diesters. | Potent activation of NFAT (Nuclear Factor of Activated T-cells) reporter genes in Mincle-expressing cell lines. | [1][5] |
| Cytokine Production (IL-6, TNF-α) | Minimal to low induction of pro-inflammatory cytokines. | Strong induction of pro-inflammatory cytokines such as IL-6 and TNF-α.[6][7] | [6][7] |
| In Vivo Adjuvant Activity | Inferior adjuvant activity. | Potent adjuvant activity, promoting robust Th1 and Th17 immune responses. | [3] |
Mincle Signaling Pathway
Upon ligand binding, Mincle initiates a signaling cascade that is crucial for the innate immune response. Both this compound and TDM, in principle, activate the same pathway, though with markedly different efficiencies.
The binding of a ligand to the C-type lectin domain (CTLD) of Mincle leads to the recruitment of the ITAM (Immunoreceptor Tyrosine-based Activation Motif)-containing adaptor protein, Fc receptor gamma chain (FcRγ). This association triggers the phosphorylation of ITAMs by Src family kinases, which in turn recruits and activates Spleen tyrosine kinase (Syk). Activated Syk initiates a downstream cascade involving the CARD9-Bcl10-MALT1 complex, culminating in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and G-CSF.[1][8]
Mincle Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Mincle Reporter Assay (NFAT-GFP)
This assay quantitatively assesses Mincle activation by measuring the expression of a reporter gene (e.g., Green Fluorescent Protein, GFP, or Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NFAT-inducible promoter in a Mincle-expressing cell line.[1][5][9]
Experimental Workflow:
NFAT Reporter Assay Workflow
Methodology:
-
Ligand Preparation: Dissolve this compound and TDM in an appropriate solvent (e.g., isopropanol or ethanol) to a stock concentration.
-
Plate Coating: Serially dilute the stock solutions and coat the wells of a 96-well flat-bottom plate with the desired amount of ligand (e.g., 0.1 to 10 nmol/well). Allow the solvent to evaporate completely, leaving a thin film of the ligand at the bottom of the wells.
-
Cell Seeding: Use a reporter cell line, such as HEK293 cells stably expressing murine or human Mincle and an NFAT-inducible SEAP (Secreted Embryonic Alkaline Phosphatase) reporter (HEK-Blue™ mMincle cells) or a 2B4 T-cell hybridoma expressing Mincle and an NFAT-GFP reporter.[10] Seed the cells at a density of 2.5 x 10^5 cells/mL into the ligand-coated wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Reporter Detection:
-
For SEAP reporter cells: Collect the supernatant and measure SEAP activity using a detection reagent like QUANTI-Blue™. Read the absorbance at 620-650 nm.
-
For GFP reporter cells: Harvest the cells, wash with PBS, and analyze GFP expression by flow cytometry.
-
-
Data Analysis: Plot the reporter signal against the ligand concentration to determine the dose-response curve and calculate the EC50 value.
Macrophage Cytokine Production Assay (ELISA)
This assay measures the production of pro-inflammatory cytokines, such as IL-6 or G-CSF, by macrophages upon stimulation with Mincle ligands.[3][11][12]
Experimental Workflow:
Macrophage Cytokine Assay Workflow
Methodology:
-
Macrophage Preparation: Isolate bone marrow cells from mice and differentiate them into bone marrow-derived macrophages (BMDMs) by culturing for 7 days in the presence of M-CSF.
-
Cell Stimulation: Seed the BMDMs into 96-well plates coated with varying concentrations of this compound or TDM, as described in the reporter assay protocol.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6 or anti-mouse G-CSF).
-
Block non-specific binding sites.
-
Add the collected supernatants and a series of cytokine standards to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-HRP (Horseradish Peroxidase).
-
Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the cytokine standards and use it to calculate the concentration of the cytokine in the experimental samples.
Conclusion
The available evidence strongly indicates that trehalose dimycolate (TDM) is a significantly more potent Mincle agonist than this compound. This difference in activity is primarily attributed to the presence of two acyl chains in TDM, which facilitates stronger binding to the Mincle receptor and more effective receptor clustering, leading to robust downstream signaling and cellular activation. Researchers and drug development professionals should consider the di-acylated structure of trehalose glycolipids as a critical factor for potent Mincle-mediated immunostimulation in the design of novel adjuvants and immunomodulatory agents. While this compound may have some activity at high concentrations, its utility as a potent Mincle agonist is limited compared to TDM and other synthetic trehalose diesters.
References
- 1. Water-soluble trehalose glycolipids show superior Mincle binding and signaling but impaired phagocytosis and IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalose diester glycolipids are superior to the monoesters in binding to Mincle, activation of macrophages in vitro and adjuvant activity in vivo [open.fau.de]
- 3. Trehalose diester glycolipids are superior to the monoesters in binding to Mincle, activation of macrophages in vitro and adjuvant activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. researchgate.net [researchgate.net]
- 10. bmgrp.com [bmgrp.com]
- 11. raybiotech.com [raybiotech.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Battle of Adjuvants: 6-O-Oleoyltrehalose Analogs vs. Alum In Vivo
In the landscape of vaccine development, the choice of adjuvant is critical in shaping the magnitude and quality of the immune response. While aluminum salts (alum) have been the workhorse of licensed human vaccines for decades, there is a growing demand for novel adjuvants that can elicit different, and in some cases more appropriate, types of immunity. This guide provides a comparative analysis of the in vivo efficacy of a trehalose-based adjuvant, specifically the well-characterized analog trehalose-6,6-dibehenate (TDB) formulated in cationic liposomes (CAF01), and the traditional alum adjuvant.
This comparison leverages experimental data from in vivo murine studies to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the distinct immunological profiles induced by these two adjuvant systems.
Quantitative Comparison of Immune Responses
The following tables summarize the key differences in the cellular and humoral immune responses elicited by CAF01 and alum adjuvants when co-administered with a model antigen. The data is derived from studies in C57BL/6 mice, a standard preclinical model.
Table 1: Antigen-Specific CD4+ T Cell Cytokine Production
Data represents the percentage of CD4+ CD44+ T cells producing the specified cytokines seven days after a single subcutaneous immunization with the H56 antigen formulated with either CAF01 or alum.[1]
| Cytokine Profile | CAF01 Adjuvant | Alum Adjuvant | Antigen Alone | Interpretation |
| TNF-α / IL-2 | 21% | Not significant | Not significant | Strong Th1 induction by CAF01 |
| IFN-γ / IL-2 | 12% | Not significant | Not significant | Strong Th1 induction by CAF01 |
| IL-17 / IL-2 | 4% | Not significant | Not significant | Significant Th17 induction by CAF01 |
| IL-4 / IL-13 | Not significant | Not significant | Significant | CAF01 and Alum suppress Th2 |
Table 2: Serum Antibody Isotype Profile
Antibody responses are crucial for protection against many pathogens. The isotype of the antibody can indicate the underlying T helper cell response (IgG1 is associated with Th2, while IgG2c in C57BL/6 mice is linked to Th1).[2][3]
| Antibody Isotype | CAF01 Adjuvant | Alum Adjuvant | General Interpretation |
| IgG1 | Induced | Strongly Induced | Alum predominantly drives a Th2-biased response. |
| IgG2c | Strongly Induced | Low to negligible | CAF01 promotes a Th1-biased response. |
| IgG2c / IgG1 Ratio | High | Low | A high ratio indicates a strong Th1-skewed immune response. |
Experimental Protocols
The data presented is based on a common experimental design for evaluating adjuvant efficacy in a murine model.
A Representative In Vivo Immunization Protocol:
-
Animal Model: C57BL/6 mice, typically 6-8 weeks old.
-
Antigen: A model protein antigen such as H56 (a fusion protein from Mycobacterium tuberculosis) or Ovalbumin (OVA).
-
Adjuvant Formulations:
-
Immunization:
-
Route: Subcutaneous injection at the base of the tail.[4]
-
Dose: A standardized dose of the antigen is mixed with the respective adjuvant according to the manufacturer's instructions or established protocols. A control group receiving the antigen without an adjuvant is included.
-
-
Immune Response Readouts:
-
Cellular Immunity: Spleens and draining lymph nodes are harvested at specific time points (e.g., 7 days post-immunization) to assess T cell responses. Splenocytes are restimulated in vitro with the antigen, and cytokine production is measured by intracellular cytokine staining and flow cytometry or by ELISA/Luminex assays on culture supernatants.[1]
-
Humoral Immunity: Blood samples are collected at various time points (e.g., 14, 21, and 42 days post-immunization) to measure antigen-specific antibody titers (total IgG, IgG1, IgG2c) in the serum using ELISA.[2]
-
Visualization of Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: A typical experimental workflow for comparing adjuvant efficacy in a mouse model.
Signaling Pathways
The distinct immune profiles elicited by trehalose-based adjuvants and alum stem from their activation of different innate immune signaling pathways.
Trehalose Dibehenate (TDB) Signaling:
TDB, the active component in CAF01, is recognized by the C-type lectin receptor Mincle on the surface of antigen-presenting cells (APCs) like macrophages and dendritic cells. This interaction triggers a signaling cascade that promotes Th1 and Th17 responses.
Caption: TDB signaling pathway via the Mincle receptor, leading to a Th1/Th17 response.
Alum Adjuvant Signaling:
Alum's adjuvanticity is largely attributed to its ability to induce a localized inflammatory response and activate the NLRP3 inflammasome. This pathway typically results in a Th2-biased immune response.
References
- 1. Modulation of Primary Immune Response by Different Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design and In Vivo Characterization of Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-sparing effects of novel adjuvants and aluminum hydroxide on two different vaccines in a neonatal mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6-O-Oleoyltrehalose and MF59 Adjuvants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine adjuvant development, the quest for potent, safe, and well-characterized immunostimulants is paramount. This guide provides a detailed head-to-head comparison of two distinct adjuvants: 6-O-Oleoyltrehalose, a representative of the emerging class of synthetic trehalose glycolipids, and MF59, a well-established oil-in-water emulsion adjuvant used in licensed human vaccines. This comparison is based on available experimental data and aims to provide an objective overview of their mechanisms of action, immunogenicity, and key characteristics to inform adjuvant selection in vaccine research and development.
Executive Summary
| Feature | This compound (and related Trehalose Glycolipids) | MF59 |
| Adjuvant Class | Synthetic Glycolipid (Mincle Agonist) | Oil-in-Water Emulsion |
| Primary Mechanism | Activation of the C-type lectin receptor Mincle on antigen-presenting cells (APCs). | Induces a local immunostimulatory environment, promoting immune cell recruitment and antigen uptake. |
| Innate Immune Activation | Triggers the Syk-Card9 signaling pathway, leading to the production of pro-inflammatory cytokines and chemokines. | Stimulates the release of chemokines and cytokines, leading to the recruitment of monocytes, macrophages, and dendritic cells. |
| Adaptive Immune Response | Skews towards a Th1 and Th17 response, characterized by the production of IgG2a antibodies and cytokines like IFN-γ and IL-17. | Primarily enhances Th2-biased immune responses, leading to high titers of neutralizing antibodies. |
| Key Advantages | Potential to induce potent cellular immunity (Th1/Th17), which is crucial for vaccines against intracellular pathogens. | Extensive safety and efficacy data in humans; enhances both homologous and heterologous antibody responses. |
| Formulation | Often requires formulation in liposomes or other delivery systems due to its lipophilic nature. | A stable, injectable emulsion. |
Mechanism of Action
This compound: Targeting the Mincle Receptor
This compound and other synthetic trehalose glycolipids function as potent agonists of the Macrophage-inducible C-type Lectin (Mincle) receptor, a pattern recognition receptor expressed on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells.
Upon binding to Mincle, this compound triggers a downstream signaling cascade involving the spleen tyrosine kinase (Syk) and the caspase recruitment domain-containing protein 9 (Card9). This signaling pathway ultimately leads to the activation of the transcription factor NF-κB, which orchestrates the production of a suite of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-1β, and IL-23[1]. This innate immune activation is crucial for shaping the subsequent adaptive immune response, promoting the differentiation of T helper cells towards Th1 and Th17 lineages.
Signaling pathway of this compound via the Mincle receptor on an APC.
MF59: Creating an Immunocompetent Environment
MF59 is an oil-in-water emulsion composed of squalene oil stabilized by the surfactants polysorbate 80 and sorbitan trioleate. Its mechanism of action is multifactorial and focuses on the creation of a transient, localized inflammatory environment at the injection site.
Following intramuscular injection, MF59 induces the rapid release of chemokines and cytokines from muscle cells and resident immune cells. This chemical gradient attracts a variety of innate immune cells, including monocytes, macrophages, granulocytes, and dendritic cells, to the site of injection. The recruited APCs are then more efficiently exposed to the co-administered antigen. MF59 facilitates the uptake of antigen by these APCs and promotes their maturation and migration to the draining lymph nodes, where they initiate the adaptive immune response. While MF59 does not directly activate Toll-like receptors (TLRs), its adjuvanticity is dependent on the MyD88 signaling adaptor protein, suggesting an indirect activation of this pathway.
Workflow of MF59's mechanism of action, from injection to adaptive immunity.
Immunogenicity: A Comparative Analysis
Humoral Immune Response
MF59 is well-documented to be a potent inducer of humoral immunity, significantly enhancing antibody titers against a wide range of antigens. Clinical trials have consistently demonstrated that MF59-adjuvanted influenza vaccines elicit higher and more persistent antibody responses compared to non-adjuvanted vaccines, particularly in populations with weaker immune responses, such as the elderly and young children.
| MF59 Performance Data (Influenza Vaccine) | |
| Study Population | Endpoint |
| Children (6-72 months) | Absolute vaccine efficacy |
| Children (6-72 months) | Relative vaccine efficacy |
| Adults (18-64 years) | Seroconversion Rate (H1N1) |
| Elderly (>65 years) | Seroconversion Rate (H1N1) |
This compound (and related aryl trehalose derivatives) also demonstrate the capacity to enhance humoral immunity. In a preclinical study using a tuberculosis antigen (M72), a liposomal formulation of a synthetic aryl trehalose derivative (UM1024) significantly increased antigen-specific IgG2a antibody titers in mice, indicating a Th1-biased humoral response[1].
| Aryl Trehalose Derivative (UM1024) Performance Data (M72 Antigen in Mice) | |
| Antibody Isotype | Endpoint |
| Total IgG | Mean Titer |
| IgG1 | Mean Titer |
| IgG2a | Mean Titer |
Cellular Immune Response
This compound and its analogs are particularly interesting for their ability to induce potent Th1 and Th17 cellular immune responses. This is a direct consequence of their Mincle-agonist activity, which leads to the production of cytokines like IL-12, IFN-γ (Th1), and IL-17, IL-23 (Th17). Such responses are critical for immunity against intracellular pathogens like Mycobacterium tuberculosis.
In vitro stimulation of human peripheral blood mononuclear cells (PBMCs) with aryl trehalose derivatives has been shown to induce the production of key pro-inflammatory cytokines that drive Th1/Th17 differentiation[1].
| In Vitro Cytokine Production by Human PBMCs with Aryl Trehalose Derivatives | |
| Cytokine | Observation |
| TNF-α | Dose-dependent increase[1] |
| IL-6 | Dose-dependent increase[1] |
| IL-1β | Dose-dependent increase[1] |
| IL-23 | Dose-dependent increase[1] |
MF59 primarily drives a Th2-biased response, which is highly effective for generating neutralizing antibodies. However, it can also contribute to the activation of CD4+ T cells.
Experimental Protocols
In Vivo Immunogenicity Study in Mice
Typical workflow for an in vivo immunogenicity study in mice.
Objective: To assess and compare the immunogenicity of a model antigen formulated with either this compound or MF59.
Materials:
-
6-8 week old female BALB/c mice
-
Model antigen (e.g., Ovalbumin, 10 µ g/dose )
-
This compound adjuvant (formulated in liposomes, e.g., 10 nmol/dose)
-
MF59 adjuvant (or a similar squalene-based emulsion)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Groups: Divide mice into four groups (n=5-10 per group):
-
Group 1: Antigen only
-
Group 2: Antigen + this compound
-
Group 3: Antigen + MF59
-
Group 4: PBS (negative control)
-
-
Primary Immunization (Day 0): Immunize mice subcutaneously at the base of the tail with 100 µL of the respective formulation.
-
Booster Immunization (Day 14): Administer a booster immunization with the same formulations as the primary immunization.
-
Blood Collection: Collect blood samples via retro-orbital or submandibular bleeding on day 13 (pre-boost) and day 28 (terminal bleed).
-
Serum Preparation: Allow blood to clot, centrifuge to separate serum, and store at -80°C until analysis.
-
Antibody Titer Measurement: Determine antigen-specific IgG, IgG1, and IgG2a titers in the serum samples using an enzyme-linked immunosorbent assay (ELISA).
-
Cytokine Analysis: (Optional) At the terminal endpoint, spleens can be harvested to prepare splenocytes for in vitro restimulation with the antigen. Cytokine levels (e.g., IFN-γ, IL-4, IL-17) in the culture supernatants can be measured by ELISA or multiplex bead array.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
Objective: To quantify antigen-specific antibody titers in serum samples.
Materials:
-
96-well ELISA plates
-
Model antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in washing buffer)
-
Serum samples from immunized mice
-
HRP-conjugated secondary antibodies (anti-mouse IgG, IgG1, IgG2a)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat ELISA plates with the antigen (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash plates three times with washing buffer.
-
Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash plates three times.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash plates five times.
-
Secondary Antibody Incubation: Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash plates five times.
-
Development: Add TMB substrate and incubate in the dark until a color change is observed.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cutoff.
Conclusion
Both this compound and MF59 are potent vaccine adjuvants, but they operate through distinct mechanisms and are likely suited for different vaccine applications.
MF59 is a robust and reliable choice for vaccines where a strong, neutralizing antibody response is the primary goal. Its extensive clinical data provides a high degree of confidence in its safety and efficacy profile.
This compound , as a representative of Mincle-agonist adjuvants, holds significant promise for vaccines requiring a strong cellular immune response, particularly Th1 and Th17 polarization. This makes it a compelling candidate for vaccines against intracellular bacteria and other pathogens where antibody-mediated immunity is insufficient.
The choice between these adjuvants will ultimately depend on the specific requirements of the vaccine, including the nature of the antigen, the target pathogen, and the desired type of immune response. Further head-to-head preclinical and clinical studies are warranted to more definitively delineate the relative strengths and weaknesses of these two important classes of vaccine adjuvants.
References
Trehalose Diesters Outperform Monoesters as Vaccine Adjuvants: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of adjuvant is critical in vaccine formulation. This guide provides an objective comparison of the efficacy of trehalose monoesters and diesters as vaccine adjuvants, supported by experimental data, to inform rational vaccine design.
Trehalose-based glycolipids have emerged as a promising class of adjuvants due to their ability to activate the innate immune system and promote robust adaptive immune responses. This is primarily mediated through the activation of the C-type lectin receptor, Mincle (Macrophage-inducible C-type lectin). This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the differentiation of T helper 1 (Th1) and T helper 17 (Th17) cells, which are crucial for immunity against various pathogens.
This guide focuses on the comparative efficacy of two key forms of trehalose-based adjuvants: trehalose monoesters and trehalose diesters. Experimental evidence strongly indicates that the diester forms are superior in their immunostimulatory capacity.
Key Findings:
-
Enhanced Macrophage Activation: Trehalose diesters are significantly more potent in activating macrophages, key antigen-presenting cells, compared to their monoester counterparts. This is evidenced by higher production of nitric oxide (NO) and granulocyte-colony stimulating factor (G-CSF).[1][2]
-
Superior In Vivo T-Cell Responses: In preclinical mouse models, vaccines adjuvanted with trehalose diesters elicit more robust Th1 and Th17 responses, characterized by significantly higher levels of interferon-gamma (IFN-γ) and interleukin-17a (IL-17a).[2]
-
Stronger Antibody Production: While direct comparative data on antibody titers between monoesters and diesters is limited, the enhanced T-cell help provided by diesters suggests a greater potential for driving strong and specific antibody responses. Trehalose diesters, such as trehalose dibehenate (TDB), are known to induce high IgG antibody production.[3]
Data Presentation
The following tables summarize the quantitative data from comparative studies on the immunostimulatory effects of trehalose monoesters and diesters.
Table 1: In Vitro Macrophage Activation
| Adjuvant (5 µg/ml) | Nitric Oxide (NO) Production (µM) | G-CSF Production (pg/ml) |
| Trehalose Diesters (TDS) | ~12.5 | ~2500 |
| Trehalose Monoesters (TMS) | ~2.5 | ~500 |
| Control (Isopropanol) | ~0 | ~0 |
Data adapted from Huber et al. (2016). Values are approximate and for comparative purposes.[1][2]
Table 2: In Vivo T-Cell Responses in Mice
| Adjuvant | Antigen-Specific IFN-γ Production (pg/ml) | Antigen-Specific IL-17a Production (pg/ml) |
| DDA/TDS (Diester) | ~12,000 | ~1,500 |
| DDA/TMS (Monoester) | ~7,000 | ~900 |
| DDA only | ~2,000 | ~200 |
Data adapted from Huber et al. (2016). Splenocytes from immunized mice were re-stimulated with the antigen in vitro. DDA (dimethyldioctadecylammonium) is a liposomal delivery vehicle.[2]
Signaling Pathway and Experimental Workflow
The adjuvant activity of trehalose esters is initiated by their recognition by the Mincle receptor on antigen-presenting cells. This binding event triggers a downstream signaling cascade crucial for the development of an adaptive immune response.
Caption: Mincle signaling pathway initiated by trehalose diesters.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of trehalose ester adjuvants in a mouse model.
Caption: In vivo experimental workflow for adjuvant efficacy testing.
Experimental Protocols
In Vitro Macrophage Activation Assay
-
Cell Culture: Bone marrow-derived macrophages (BMMs) are differentiated from mouse bone marrow cells in the presence of M-CSF.
-
Adjuvant Coating: Trehalose monoesters or diesters are dissolved in a suitable solvent (e.g., isopropanol) and coated onto the surface of 96-well plates by evaporation.
-
Cell Stimulation: BMMs are seeded into the adjuvant-coated wells and incubated for 48 hours. For nitric oxide (NO) measurement, cells are co-stimulated with IFN-γ (50 ng/ml).[1]
-
Cytokine and NO Measurement: After incubation, the cell culture supernatants are collected. G-CSF levels are determined by ELISA. NO production is measured using the Griess assay.[1]
In Vivo Mouse Immunization and Analysis
-
Vaccine Formulation: The antigen is mixed with a liposomal formulation containing the trehalose monoester or diester adjuvant (e.g., DDA/TMS or DDA/TDS).
-
Immunization: Mice (e.g., C57BL/6) are immunized subcutaneously at the base of the tail with the vaccine formulation on day 0 and receive a booster immunization on day 14.
-
Sample Collection: On day 28, blood is collected for serum antibody analysis, and spleens are harvested.
-
Splenocyte Re-stimulation: Splenocytes are isolated and re-stimulated in vitro with the specific antigen for 72 hours.
-
Cytokine Analysis: The levels of IFN-γ and IL-17a in the culture supernatants from the re-stimulated splenocytes are quantified by ELISA to determine the Th1 and Th17 response, respectively.[2]
-
Antibody Titer Measurement: Antigen-specific IgG, IgG1, and IgG2a antibody titers in the serum are determined by ELISA.
Conclusion
The available experimental data consistently demonstrate the superior adjuvant efficacy of trehalose diesters over monoesters. The presence of two acyl chains in the diester structure appears to be critical for efficient binding to the Mincle receptor, leading to enhanced downstream signaling and more potent activation of both innate and adaptive immune responses. These findings strongly support the preferential use of trehalose diesters in the development of new and effective subunit vaccines. Further research focusing on a direct comparison of antibody responses and long-term memory generation will provide a more complete understanding of the differential effects of these two classes of adjuvants.
References
Validating 6-O-Oleoyltrehalose as a Safe and Effective Vaccine Adjuvant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Adjuvants in Modern Vaccines
Modern vaccines, particularly those based on recombinant proteins or subunit antigens, often require the inclusion of adjuvants to elicit a sufficiently robust and durable immune response. Adjuvants are substances that enhance the immunogenicity of antigens, directing and amplifying the body's response to the vaccine. The ideal adjuvant boosts the desired type of immune response (e.g., antibody-mediated or cell-mediated) while maintaining an excellent safety profile. This guide provides a comparative analysis of 6-O-oleoyltrehalose, a synthetic glycolipid adjuvant, against other well-established alternatives, supported by experimental data and detailed protocols.
Note on this compound Data: Publicly available, peer-reviewed quantitative efficacy and safety data specifically for this compound is limited. Therefore, this guide utilizes data from its close, extensively studied structural and functional analog, Trehalose-6,6-dibehenate (TDB) . TDB is a synthetic analog of the mycobacterial cord factor and, like this compound, functions as a potent agonist for the C-type lectin receptor, Mincle. The data presented for TDB is expected to be highly representative of the performance of this compound.
Mechanism of Action: The Mincle-Syk-Card9 Pathway
Trehalose-based adjuvants like TDB engage the Macrophage-inducible C-type lectin (Mincle) receptor, which is primarily expressed on antigen-presenting cells (APCs) such as macrophages and dendritic cells.[1][2][3][4] This interaction initiates a signaling cascade through the spleen tyrosine kinase (Syk) and caspase recruitment domain-containing protein 9 (Card9).[2][3][5] This pathway culminates in the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[5][6] This specific cytokine milieu is crucial for driving the differentiation of T helper cells towards Th1 and, most notably, Th17 lineages, which are critical for protection against fungal and extracellular bacterial pathogens, including Mycobacterium tuberculosis.[1][5][7][8]
Caption: Signaling pathway of TDB/6-O-oleoyltrehalose via the Mincle receptor.
Comparative Analysis of Vaccine Adjuvants
The performance of this compound (represented by TDB) is best understood in comparison to other adjuvants with different mechanisms of action and immunological profiles.
Table 1: Comparison of Adjuvant Properties
| Adjuvant | Type / Class | Mechanism of Action | Predominant Immune Response |
| TDB (OOT proxy) | Glycolipid (Mincle Agonist) | Activates APCs via Mincle-Syk-Card9 pathway. | Strong Th1 and Th17 ; potent cell-mediated immunity and antibody production.[1][5][8] |
| Alum | Mineral Salt | NLRP3 inflammasome activation; depot effect; enhances antigen uptake. | Strong Th2 ; robust antibody production, weak cell-mediated immunity. |
| MF59 | Oil-in-water Emulsion | Creates a local "immunocompetent environment" by inducing chemokine release and recruiting immune cells. | Balanced Th1/Th2 ; promotes both antibody and cellular responses. |
| AS03 | Oil-in-water Emulsion | Similar to MF59 but contains α-tocopherol, which enhances immune cell recruitment and activation. | Strong Th1/Th2 ; potent and broad immune responses. |
| CpG ODN | TLR9 Agonist | Directly activates APCs (pDCs, B cells) via Toll-like receptor 9 (TLR9). | Strong Th1 ; potent cell-mediated immunity and IFN-γ production. |
Quantitative Performance Data
The following tables summarize preclinical data, illustrating the efficacy and safety profiles of these adjuvants.
Table 2: Summary of Preclinical Efficacy Data
| Adjuvant | Antigen | Key Efficacy Markers & Results | Reference |
| TDB | M. tuberculosis H1 fusion protein | IFN-γ Production: Robust, comparable to CpG adjuvant. IL-17 Production: Strong induction, unlike CpG. IgG2a Titer: Significantly enhanced. | --INVALID-LINK--[5] |
| Alum | Ovalbumin (OVA) | IgG1 Titer: Strong induction. IgG2a/IgG2b Titer: Weak induction. Cellular Immunity: Weak stimulation. | --INVALID-LINK-- |
| MF59 | Influenza H1N1 | Antibody Titers: Significantly higher than non-adjuvanted vaccine. Seroconversion: Higher percentage after 21 and 42 days compared to non-adjuvanted. | --INVALID-LINK-- |
| AS03 | Influenza H5N1 | Neutralizing Antibodies: Significantly higher responses compared to non-adjuvanted vaccine. T-cell Responses: Stronger induction than vaccine alone. | --INVALID-LINK-- |
| CpG ODN | Melan-A (Cancer) | CD8+ T-cell Response: 8-fold higher and more rapid response compared to non-CpG group. | --INVALID-LINK-- |
Table 3: Safety and Reactogenicity Profile
| Adjuvant | Common Local Reactions | Common Systemic Reactions | Key Safety Considerations |
| TDB | Expected local inflammation due to innate activation. | Potential for transient flu-like symptoms, similar to other potent adjuvants. | Considered non-toxic; less toxic than its natural analog, TDM.[3][5] Safety profile is formulation-dependent (e.g., in liposomes). |
| Alum | Pain, swelling, redness, formation of granulomas. | Headache, myalgia, arthralgia. | Long history of safe use in humans; associated with contact dermatitis in some individuals. |
| MF59 | Pain, tenderness, redness. | Myalgia, headache, fatigue. | Extensive safety record in seasonal and pandemic influenza vaccines. |
| AS03 | More common and intense local reactions than MF59 or Alum. | More common and intense systemic reactions (fever, myalgia, headache). | Highly potent; associated with a rare signal for narcolepsy during the 2009 H1N1 pandemic, though a causal link is debated. |
| CpG ODN | Injection site pain, redness. | Flu-like symptoms (fever, chills, headache), transient lymphopenia. | Effects are dose-dependent; well-tolerated at doses used in vaccines. |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of vaccine adjuvants.
Caption: A typical experimental workflow for evaluating vaccine adjuvant efficacy.
In Vivo Immunization Study
-
Animal Model: C57BL/6 or BALB/c mice, 6-8 weeks old, 5-10 per group.
-
Formulation: The antigen (e.g., 2-10 µg of recombinant protein) is mixed with the adjuvant. For TDB, it is often formulated in a liposomal delivery system such as dimethyldioctadecylammonium (DDA) to form the CAF01 adjuvant.[2]
-
Administration: Mice are immunized via subcutaneous (s.c.) or intramuscular (i.m.) injection in a volume of 50-100 µL.
-
Schedule: A prime-boost strategy is common, with a primary immunization on Day 0 and a booster immunization on Day 14 or 21.
-
Endpoint: Animals are euthanized 1-2 weeks after the final booster for sample collection.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titers
-
Plate Coating: 96-well plates are coated with the vaccine antigen (e.g., 1-2 µg/mL in PBS) overnight at 4°C.
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples are serially diluted and added to the wells for 2 hours at room temperature.
-
Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the desired isotype (e.g., anti-mouse IgG, IgG1, IgG2a) is added for 1 hour.
-
Development: Plates are washed again, and a substrate like TMB is added. The reaction is stopped with acid, and absorbance is read at 450 nm. Titers are calculated as the reciprocal of the highest dilution giving an absorbance value above a pre-defined cutoff.[9]
Splenocyte Restimulation and Cytokine Profiling
-
Cell Preparation: Spleens are harvested aseptically and processed into single-cell suspensions. Red blood cells are lysed.
-
In Vitro Restimulation: Splenocytes are plated at a density of 2-4 x 10^6 cells/mL and stimulated with the specific antigen (e.g., 5-10 µg/mL) for 48-72 hours. Unstimulated and mitogen-stimulated (e.g., ConA) wells serve as controls.
-
Cytokine Measurement: Culture supernatants are collected, and cytokine levels (e.g., IFN-γ, IL-17, IL-4, IL-5) are quantified using a multiplex bead array (Luminex) or individual ELISA kits according to the manufacturer's protocols.[9][10]
Conclusion: Positioning this compound in the Adjuvant Landscape
Based on extensive data from its close analog TDB, this compound is a promising vaccine adjuvant candidate. Its unique ability to potently induce a mixed Th1 and Th17 response positions it as a superior alternative to traditional Alum adjuvants for vaccines targeting intracellular pathogens where cell-mediated immunity is paramount. Its mechanism of action, activating the innate immune system through the Mincle receptor, is distinct from TLR agonists and oil-in-water emulsions, offering a valuable tool in the vaccinologist's arsenal. While its reactogenicity profile is likely more pronounced than Alum, it is expected to be manageable and in line with other potent, modern adjuvants. Further head-to-head studies with specific quantitative data on this compound are warranted to fully confirm its safety and efficacy profile and solidify its role in the development of next-generation vaccines.
Caption: Adjuvants drive distinct T-helper cell responses via APC activation.
References
- 1. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling | PLOS One [journals.plos.org]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Frontiers | Evaluation of a Novel Adjuvanted Vaccine for Ultrashort Regimen Therapy of Artemisia Pollen-Induced Allergic Bronchial Asthma in a Mouse Model [frontiersin.org]
- 10. researcherslinks.com [researcherslinks.com]
Cross-Protection with 6-O-Oleoyltrehalose Adjuvanted Vaccines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of vaccines capable of inducing broad, cross-protective immunity against antigenically diverse pathogens is a paramount goal in vaccinology. Adjuvants play a critical role in shaping the magnitude and quality of the immune response to vaccination. This guide provides a comparative analysis of vaccines adjuvanted with 6-O-oleoyltrehalose and its close analogs, focusing on their potential to elicit cross-protective immunity. As direct cross-protection studies with this compound are limited, this guide will leverage the extensive research on the closely related trehalose-6,6-dibehenate (TDB), a key component of the well-characterized CAF01 adjuvant system, and compare its performance with other alternatives based on available experimental data.
Performance Comparison of Trehalose-Based Adjuvants
Trehalose lipids, synthetic analogs of mycobacterial cord factor, are potent immunomodulators that activate the C-type lectin receptor Mincle, leading to a robust Th1 and Th17 cellular immune response. This response is crucial for protection against intracellular pathogens like Mycobacterium tuberculosis and can contribute to broader protection against viral pathogens such as influenza.
While data on this compound is sparse, studies on related mono- and di-acylated trehalose derivatives indicate that the degree of acylation significantly influences adjuvant activity. Generally, trehalose diesters, such as TDB, exhibit superior innate immune-stimulating activity compared to their monoester counterparts.
The following tables summarize the performance of CAF01-adjuvanted vaccines in preclinical models, providing a benchmark for the potential of trehalose-based adjuvants in inducing protective and cross-protective immunity.
Table 1: Immunogenicity and Protection in a Tuberculosis Mouse Model with a CAF01-Adjuvanted Subunit Vaccine (Ag85B-ESAT-6)
| Adjuvant | Antigen-Specific IgG1 Titer | Antigen-Specific IgG2b Titer | Antigen-Specific IgG2c Titer | Protection in Lungs (log10 CFU reduction vs. naive) | Protection in Spleen (log10 CFU reduction vs. naive) |
| CAF01 | ~35,000 | Significantly higher than Al(OH)3 | Significantly higher than Al(OH)3 | ~1.0 | ~1.0 |
| Al(OH)3 | ~35,000 | Low | Low | No significant protection | No significant protection |
| BCG (Live Vaccine) | N/A | N/A | N/A | ~1.0 | ~1.0 |
Data synthesized from studies in C57BL/6 mice immunized three times with the Ag85B-ESAT-6 fusion protein.
Table 2: Cross-Protective Efficacy of a CAF01-Adjuvanted Trivalent Inactivated Influenza Vaccine (TIV) in a Ferret Model
| Vaccine Formulation | Challenge Virus | Viral Load Reduction in Nasal Washes (vs. unimmunized) | Hemagglutination Inhibition (HAI) Titer |
| TIV + CAF01 | Homologous | Significant reduction | Significant increase |
| TIV + CAF01 | Heterologous (drifted strain) | Significant reduction | Minimal to no increase |
| TIV alone | Homologous | Moderate reduction | Moderate increase |
| TIV alone | Heterologous (drifted strain) | No significant reduction | No significant increase |
| Squalene Emulsion + TIV | Homologous | Moderate reduction | Moderate increase |
This table summarizes findings from ferret studies where animals were immunized and subsequently challenged with either the vaccine-matched (homologous) or a different (heterologous) influenza A(H1N1) virus strain.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in studies evaluating trehalose-based adjuvants.
Preparation of CAF01 Adjuvant
The CAF01 adjuvant is a liposomal formulation composed of the cationic lipid dimethyldioctadecylammonium (DDA) and trehalose-6,6-dibehenate (TDB).
-
Lipid Film Formation : DDA and TDB are dissolved in a chloroform/methanol mixture. The organic solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film.
-
Hydration : The lipid film is hydrated with a buffer (e.g., 10 mM Tris) at an elevated temperature (e.g., 60-80°C) with high-shear mixing to form a liposomal suspension.
-
Antigen Adsorption : The vaccine antigen is then mixed with the CAF01 suspension, allowing for the adsorption of the antigen to the cationic liposomes.[3]
Mouse Immunization Protocol for Tuberculosis Vaccine Studies
-
Animals : Specific pathogen-free mice (e.g., C57BL/6) are typically used.
-
Vaccine Formulation : The antigen (e.g., Ag85B-ESAT-6) is emulsified with the adjuvant (e.g., CAF01).
-
Immunization Schedule : Mice are immunized subcutaneously at the base of the tail or in the scruff of the neck. A typical schedule involves a primary immunization followed by two booster immunizations at two-week intervals.[4][5]
-
Challenge : Several weeks after the final immunization, mice are challenged via the aerosol route with a virulent strain of Mycobacterium tuberculosis (e.g., Erdman or H37Rv).[4]
-
Evaluation of Protection : At a defined time point post-challenge (e.g., 4-6 weeks), the bacterial load in the lungs and spleen is determined by plating homogenized tissue on selective agar.[4]
Immunological Assays
-
Coating : Microtiter plates are coated with the influenza virus antigen.
-
Blocking : Non-specific binding sites are blocked with a blocking buffer (e.g., BSA or milk powder in PBS).
-
Sample Incubation : Diluted serum samples from immunized animals are added to the wells and incubated.
-
Detection : A horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody is added, followed by a substrate solution (e.g., TMB) to produce a colorimetric reaction.
-
Measurement : The absorbance is read using a microplate reader, and antibody titers are determined.[6][7]
-
Cell Stimulation : Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals are stimulated in vitro with the vaccine antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Surface Staining : Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4).
-
Fixation and Permeabilization : Cells are fixed and permeabilized to allow for intracellular staining.
-
Intracellular Staining : Cells are stained with fluorescently labeled antibodies against intracellular cytokines characteristic of Th1 (IFN-γ, TNF-α) and Th17 (IL-17A) cells.
-
Flow Cytometry Analysis : The percentage of cytokine-producing T cells is quantified using a flow cytometer.[8][9]
Signaling Pathways and Experimental Workflows
The adjuvant activity of trehalose lipids is primarily mediated through the Mincle receptor on antigen-presenting cells (APCs). The following diagrams illustrate the Mincle signaling pathway and a typical experimental workflow for evaluating vaccine efficacy.
Caption: Mincle signaling cascade initiated by TDB.
Caption: General workflow for vaccine efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-C-Linked trehalose glycolipids signal through Mincle and exhibit potent adjuvant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Evaluation of Regiochemistry and Lipidation of Aryl Trehalose Mincle Agonists | MDPI [mdpi.com]
- 4. Gamma Interferon and Monophosphoryl Lipid A-Trehalose Dicorynomycolate Are Efficient Adjuvants for Mycobacterium tuberculosis Multivalent Acellular Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Water-soluble trehalose glycolipids show superior Mincle binding and signaling but impaired phagocytosis and IL-1β production [frontiersin.org]
- 6. Recent Advances in the Development of Mincle-Targeting Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl Trehalose Derivatives as Vaccine Adjuvants for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onesearch.uark.edu [onesearch.uark.edu]
A Comparative Analysis of Th1/Th2 Immune Responses with Different Adjuvants
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an adjuvant is a critical determinant in vaccine development, guiding the immune system towards a cellular (Th1) or humoral (Th2) response. This choice is paramount for efficacy, as protection against intracellular pathogens like viruses and certain bacteria requires a robust Th1 response, while extracellular pathogens are often better targeted by the antibody-mediated Th2 response.[1] This guide provides a comparative analysis of commonly used adjuvants, detailing their mechanisms and the resulting Th1/Th2 polarization, supported by experimental data and protocols.
Understanding the Th1/Th2 Dichotomy
Upon activation by antigen-presenting cells (APCs), naive CD4+ T helper (Th) cells differentiate into distinct subsets, primarily Th1 or Th2 cells. This differentiation is governed by the cytokine environment initiated by the innate immune response to a given antigen and adjuvant.[2][3]
-
Th1 Response (Cell-Mediated Immunity): Characterized by the production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[2] This pathway activates macrophages and cytotoxic T lymphocytes (CTLs), which are essential for eliminating cells infected with intracellular pathogens.[1] A key indicator of a Th1 response in mice is the production of IgG2a antibodies.[4]
-
Th2 Response (Humoral Immunity): Defined by the secretion of cytokines like Interleukin-4 (IL-4), IL-5, and IL-13.[2] These cytokines stimulate B cells to proliferate and produce antibodies, particularly neutralizing antibodies, which are crucial for combating extracellular pathogens and toxins.[1] In mice, a Th2 response is strongly associated with the production of IgG1 and IgE antibodies.[2]
The ability of an adjuvant to selectively promote one pathway over the other is a key aspect of modern vaccine design.[5]
Adjuvant Comparison: Mechanism and Immune Polarization
The following sections detail the characteristics of major adjuvant classes.
Aluminum Salts (Alum)
Aluminum salts, such as aluminum hydroxide and aluminum phosphate, are the most widely used adjuvants in human vaccines due to their long history of safety.[1][2]
-
Mechanism of Action: Alum functions partly by forming a "depot" at the injection site, which slowly releases the antigen.[1] More importantly, alum activates the innate immune system, leading to the recruitment of APCs.[2] It can also activate the NLRP3 inflammasome in these cells, resulting in the production of pro-inflammatory cytokines IL-1β and IL-18, which are crucial for its adjuvant effect.[6]
-
Immune Response Profile: Alum is a potent inducer of a strong Th2-biased response .[1] This is characterized by high titers of antibodies, particularly of the IgG1 isotype in mice, and the production of Th2-associated cytokines IL-4 and IL-5.[2] It is generally less effective at inducing Th1-mediated cellular immunity.[1][7]
Toll-Like Receptor (TLR) Agonists
TLR agonists are compounds that mimic pathogen-associated molecular patterns (PAMPs) and directly activate innate immune cells through Toll-like receptors.[8]
-
Mechanism of Action (CpG ODN Example): Unmethylated CpG dinucleotides (CpG ODN) are recognized by TLR9, which is expressed in endosomes of B cells and plasmacytoid dendritic cells (pDCs).[9] Activation of the TLR9 pathway, primarily through the MyD88 adaptor protein, triggers a signaling cascade that leads to the production of pro-inflammatory and Th1-polarizing cytokines, such as IL-12 and Type I interferons.[9][10]
-
Immune Response Profile: CpG ODN are strong inducers of a polarized Th1 response .[1][9] Immunization with CpG-adjuvanted antigens leads to high levels of IFN-γ and promotes class switching to Th1-associated antibody isotypes like IgG2a in mice.[9][11] This makes them excellent candidates for vaccines against intracellular pathogens and for cancer immunotherapy.[9] Other TLR agonists can induce varied responses; for example, TLR7/8 agonists can induce a balanced Th1/Th2 response, while TLR2 agonists may lean towards Th2.[10][12]
Saponins (QS-21)
QS-21 is a purified saponin extracted from the bark of the Quillaja saponaria tree. It is a potent, yet dose-limitingly toxic, adjuvant used in several licensed and clinical-stage vaccines, often in combination formulations like AS01.[6][13]
-
Mechanism of Action: The precise mechanism of QS-21 is not fully elucidated but is known to be complex. It can stimulate APCs, potentially by interacting with cell surface lectins or through cholesterol-dependent pathways to facilitate antigen uptake.[6][14] QS-21 has also been shown to activate the NLRP3 inflammasome, leading to IL-1β and IL-18 release, which contributes to Th1 polarization.[6][15]
-
Immune Response Profile: QS-21 is unique in its ability to induce a strong and balanced Th1 and Th2 response .[13][16] It enhances both humoral immunity (antibody production) and potent cell-mediated immunity, including the generation of antigen-specific cytotoxic T lymphocytes (CTLs).[6][13] This mixed profile makes it a versatile adjuvant for a broad range of diseases.[16]
Emulsions (MF59® and AS03®)
Oil-in-water emulsions like MF59 (squalene, polysorbate 80, sorbitan trioleate) and AS03 (squalene, polysorbate 80, α-tocopherol) are used in licensed influenza vaccines.[17][18]
-
Mechanism of Action: Emulsion adjuvants work by creating an "immunocompetent environment" at the injection site, recruiting and activating a wide range of innate immune cells, including APCs and granulocytes.[17][19] This leads to enhanced antigen uptake and transport to the draining lymph nodes, promoting a robust and sustained adaptive response.[19]
-
Immune Response Profile: Emulsions like MF59 and AS03 typically induce a strong, mixed Th1/Th2 response , though some studies suggest a slight bias towards Th2.[2][17][19] They are known to induce high antibody titers and potent CD4+ T cell responses.[17][20] The inclusion of α-tocopherol in AS03 may further enhance cytokine production compared to MF59.[19]
Quantitative Data Comparison
The following tables summarize experimental data from murine studies, illustrating the differential effects of various adjuvants on Th1/Th2 responses.
Table 1: Adjuvant-Induced Cytokine Production
| Adjuvant | Antigen | Th1 Cytokine (IFN-γ) | Th2 Cytokine (IL-5 / IL-4) | Reference |
| Al(OH)₃ | Ag85B–ESAT-6 | Low | High | [4] |
| DDA/MPL (Th1 Model) | Ag85B–ESAT-6 | High | Low | [4] |
| Alum | β-amyloid (Aβ₄₂) | Low | High (Primarily IL-4) | [21] |
| QS-21 | β-amyloid (Aβ₄₂) | Significant | Significant (IL-4) | [21] |
| CFA (Th1 Model) | β-amyloid (Aβ₄₂) | Significant | Significant (IL-4) | [21] |
Note: DDA/MPL (Dimethyldioctadecylammonium/Monophosphoryl lipid-A) and CFA (Complete Freund's Adjuvant) are used as experimental Th1-polarizing adjuvants.
Table 2: Adjuvant Effect on Antigen-Specific Antibody Isotypes in Mice
| Adjuvant | Antigen | IgG1 (Th2-associated) | IgG2a (Th1-associated) | IgG2a:IgG1 Ratio (Th1 bias) | Reference |
| Al(OH)₃ | Ag85B–ESAT-6 | High | Low | Low | [4] |
| DDA/MPL (Th1 Model) | Ag85B–ESAT-6 | Low | High | High | [4] |
| Alum | β-amyloid (Aβ₄₂) | High | Low | Low (<1) | |
| QS-21 | β-amyloid (Aβ₄₂) | High | High | High (>1) | |
| CpG ODN + IFA | Hen Egg Lysozyme | Low | High | High | [11] |
| IFA alone | Hen Egg Lysozyme | High | Low | Low | [11] |
Note: IFA (Incomplete Freund's Adjuvant) alone tends to induce a Th2-biased response.
Signaling Pathway Diagrams
Experimental Protocols & Workflows
Accurate assessment of the Th1/Th2 balance relies on standardized immunological assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify cytokine concentrations in cell culture supernatants or antibody isotypes in serum.
Protocol for Cytokine (IFN-γ/IL-4) Quantification from Murine Splenocytes:
-
Cell Culture: Isolate splenocytes from immunized mice and resuspend in complete RPMI medium.
-
Antigen Restimulation: Plate cells (e.g., at 2 x 10⁶ cells/mL) and stimulate with the specific antigen used for immunization (e.g., 10 µg/mL) for 48-72 hours at 37°C. Include unstimulated (media only) and positive (e.g., ConA) controls.
-
Sample Collection: Centrifuge the plates and collect the supernatant for analysis. Samples can be stored at -80°C.
-
ELISA Procedure (Sandwich ELISA): a. Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.[15] b. Washing & Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[15] c. Sample Incubation: Add standards of known concentrations and experimental supernatants to the wells and incubate for 2 hours at room temperature. d. Detection: Wash the plate, then add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.[15] e. Enzyme Conjugation: Wash the plate and add an enzyme conjugate like Streptavidin-HRP. Incubate for 20-60 minutes.[21] f. Substrate Addition: Wash the plate and add a substrate (e.g., TMB). A color change will occur.[17] g. Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.[17] h. Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the cytokine concentration in the samples.
Protocol for Antibody Isotyping (IgG1/IgG2a) from Murine Serum:
The protocol is similar to a cytokine ELISA, but with key differences in the coating and detection steps.
-
Coating: Coat wells with an unlabeled antibody specific for the isotype being measured (e.g., goat anti-mouse IgG1 or goat anti-mouse IgG2a).[5]
-
Sample Incubation: Add diluted serum samples from immunized mice.
-
Detection: Use a peroxidase-conjugated detection antibody that recognizes all mouse IgG (H+L chains).[5]
-
Analysis: The relative optical density (OD) values for IgG1 and IgG2a can be compared, or concentrations can be quantified using isotype-specific standards. The ratio of IgG2a to IgG1 is then calculated to determine the Th1/Th2 bias.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the identification and quantification of cytokine-producing cells at a single-cell level, providing a powerful tool to directly measure the frequency of Th1 (IFN-γ+) and Th2 (IL-4+) cells within the CD4+ T cell population.
Protocol for Murine Splenocyte ICS:
-
Cell Stimulation: Isolate splenocytes and stimulate with antigen as described for ELISA, but for a shorter duration (typically 4-6 hours). Crucially, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final hours of culture. This prevents cytokine secretion, causing them to accumulate inside the cell.[16]
-
Surface Staining: Harvest the cells and stain for cell surface markers, such as CD4, to identify the T helper cell population. A viability dye is also included to exclude dead cells from the analysis.
-
Fixation and Permeabilization: Wash the cells, then "fix" them with a paraformaldehyde-based buffer to preserve their state. Subsequently, "permeabilize" the cell membranes using a detergent-based buffer (e.g., saponin). This allows antibodies to pass through the membrane.[1][16]
-
Intracellular Staining: Add fluorochrome-conjugated antibodies specific for the intracellular cytokines of interest (e.g., anti-IFN-γ-FITC and anti-IL-4-PE) to the permeabilized cells. Incubate in the dark.[16]
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. First, gate on live, single lymphocytes, then on CD4+ cells. Within the CD4+ population, quantify the percentage of cells positive for IFN-γ (Th1) and IL-4 (Th2).
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. graphviz.org [graphviz.org]
- 4. chondrex.com [chondrex.com]
- 5. umass.edu [umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. bioworlde.com [bioworlde.com]
- 8. stemcell.com [stemcell.com]
- 9. Intracellular Staining Quick Guides | Thermo Fisher Scientific - US [thermofisher.com]
- 10. lerner.ccf.org [lerner.ccf.org]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. lifediagnostics.com [lifediagnostics.com]
- 18. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. rndsystems.com [rndsystems.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
Correlation of In Vitro and In Vivo Activity of 6-O-Acyltrehalose Derivatives: A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Acylated Trehalose Derivatives
Trehalose, a naturally occurring disaccharide, has garnered significant interest for its multifaceted biological activities, including its role as a potential modulator of the immune system.[1] Esterification of trehalose with fatty acids, such as oleic acid, results in acylated derivatives with altered physicochemical properties and potentially enhanced biological functions. These modifications can influence how the molecule interacts with cellular membranes and immune receptors, leading to a range of immunomodulatory effects. This guide explores the correlation between the in vitro and in vivo performance of these compounds, highlighting key experimental findings and methodologies.
Comparative In Vitro Activity
In vitro assays are crucial for the initial screening and characterization of the immunomodulatory potential of trehalose derivatives. These assays typically involve the use of isolated immune cells or cell lines to assess the compound's effect on specific cellular responses, such as cytokine production and enzyme activity.
| Compound | Assay | Target/Cell Line | Key Findings | Reference |
| Trehalose Dilaurate | 15-LOX Inhibition Assay | 15-Lipoxygenase | Showed inhibitory activity, suggesting anti-inflammatory potential. | [2] |
| Human Red Blood Cell Membrane Stabilization Assay | Human Red Blood Cells | Demonstrated membrane-stabilizing effects, indicative of anti-inflammatory properties. | [2] | |
| 2,3-di-O-acyl-trehalose (DAT) | T-cell Proliferation Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | Reduced antigen-induced proliferation of CD4+ and CD8+ T-cells. | [3] |
| Cytokine Release Assay | Human PBMCs | Down-modulated the release of IL-2, IL-12, TNF-α, and IL-10. | [3] | |
| Flow Cytometry for Activation Markers | Human PBMCs | Decreased the expression of CD25 and CD69 on T-cells. | [3] |
Comparative In Vivo Activity
In vivo studies are essential to validate the therapeutic potential observed in vitro and to understand the compound's activity within a complex biological system. These studies often utilize animal models of inflammation to assess the compound's efficacy in a physiological context.
| Compound | Animal Model | Key Findings | Reference |
| Trehalose Dilaurate | Carrageenan-induced rat paw edema | Significantly reduced paw edema (32% reduction) compared to the disease control group (63% inflammation). | [2] |
| 6,6'-di-O-mycoloyl-alpha,beta-trehalose (α,β-TDM) | Mouse model | Activated peritoneal macrophages in situ with lower toxicity compared to α,α-TDM. | [4] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are the protocols for key assays used in the assessment of acylated trehalose derivatives.
In Vitro Assays
1. Cytokine Release Assay using Human PBMCs
-
Objective: To measure the effect of the test compound on the production of pro-inflammatory and anti-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., 6-O-Oleoyltrehalose) for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) from E. coli (100 ng/mL), for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using a multiplex cytokine bead array assay or specific ELISA kits.
-
Analyze the data to determine the dose-dependent effect of the compound on cytokine production.
-
2. 15-Lipoxygenase (15-LOX) Inhibition Assay
-
Objective: To assess the anti-inflammatory potential of the test compound by measuring its ability to inhibit the enzyme 15-lipoxygenase, which is involved in the synthesis of pro-inflammatory leukotrienes.
-
Methodology:
-
Prepare a reaction mixture containing 15-lipoxygenase enzyme in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Add the test compound at various concentrations to the reaction mixture and incubate for a short period.
-
Initiate the enzymatic reaction by adding the substrate, linoleic acid.
-
Monitor the formation of the product, hydroperoxy-linoleic acid, by measuring the increase in absorbance at 234 nm using a spectrophotometer.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound in an acute inflammation model.
-
Methodology:
-
Acclimatize male Wistar rats for one week before the experiment.
-
Divide the rats into groups: control (vehicle), positive control (e.g., diclofenac), and test groups receiving different doses of the compound.
-
Administer the test compound or vehicle orally or intraperitoneally one hour before inducing inflammation.
-
Induce acute inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Visualizing the Path from Lab to Life
To better understand the research and potential mechanisms of action, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Conclusion
The available evidence on acylated trehalose derivatives, particularly trehalose dilaurate and di-O-acyl-trehalose, suggests a promising correlation between their in vitro immunomodulatory and anti-inflammatory activities and their in vivo efficacy. These compounds have demonstrated the ability to modulate key inflammatory pathways and cellular responses in vitro, which translates to a reduction in inflammation in animal models. While direct experimental data for this compound is currently lacking, the findings presented in this guide provide a strong rationale for its investigation as a potential therapeutic agent. Further research is warranted to elucidate the specific in vitro and in vivo activities of this compound and to fully understand its mechanism of action. This will be crucial for its potential development as a novel immunomodulatory drug.
References
- 1. Trehalose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis and biological activities of 6,6'-di-O-mycoloyl-beta,beta- and -alpha,beta-trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic C-Type Lectin Receptor Agonists Against the Natural Ligand TDM
A detailed guide for researchers and drug development professionals on the performance of synthetic Mincle agonists, benchmarking them against the natural mycobacterial ligand, Trehalose Dimycolate (TDM). This report provides a comprehensive comparison of their efficacy in activating the C-type lectin receptor Mincle, supported by quantitative data from key experimental assays.
In the quest for potent vaccine adjuvants and immunomodulatory therapeutics, targeting C-type lectin receptors (CLRs) has emerged as a promising strategy. Mincle (Macrophage-inducible C-type lectin), a key player in the innate immune system, recognizes glycolipid ligands and triggers potent Th1/Th17 immune responses. The most well-characterized natural Mincle agonist is Trehalose Dimycolate (TDM), a component of the Mycobacterium tuberculosis cell wall.[1] However, its complex structure and heterogeneity have driven the development of synthetic analogs. This guide provides a comparative benchmark of prominent synthetic Mincle agonists against TDM, focusing on their ability to activate Mincle signaling and induce downstream inflammatory responses.
Performance Benchmark: Synthetic Agonists vs. TDM
The efficacy of various synthetic Mincle agonists has been evaluated in head-to-head comparisons with TDM. Key performance indicators include the activation of Mincle-dependent reporter cells and the induction of pro-inflammatory cytokines in primary immune cells.
| Agonist | Receptor Activation (Reporter Assay) | Cytokine Production (Primary Cells) | Key Findings |
| Trehalose Dimycolate (TDM) | Baseline for comparison. | Potent inducer of TNF, IL-6, and MIP-2.[1] | The natural ligand, serves as the gold standard for Mincle activation. Its complex structure presents challenges for synthesis and formulation. |
| Trehalose Dibehenate (TDB) | Comparable or slightly lower potency than TDM in some assays.[2] | Induces strong Th1 and Th17 responses.[3] Elicits significant IL-6 production in human PBMCs.[4] | A well-studied synthetic analog of TDM, TDB is a potent adjuvant that has entered clinical trials.[5] It activates the Mincle-FcRγ-Syk-Card9 signaling pathway.[3] |
| Glucose Monomycolate (GlcMM) | Potent agonist, in some cases more potent than TDM. | Induces TNF-α, IL-6, IL-12p40, and IL-1β from BMDCs, though with lower potency than TDB. | A simpler glycolipid structure compared to TDM, demonstrating that the trehalose backbone is not essential for Mincle activation. |
| Aryl Trehalose Analogs | Varying activity based on lipidation and regiochemistry. Specific tri-substituted compounds show high potency.[6] | Lead compounds induce significantly greater levels of IL-1β, TNF-α, IL-23, and IFN-γ compared to other analogs.[6] | Structure-activity relationship studies are crucial for optimizing the potency of this class of synthetic agonists.[6] |
| Phenolic Glycolipid-III (PGL-III) | Potent Mincle agonist activity, reportedly better than TDB in some assays. | Elicited high levels of TNF, IL-6, and Nos2 gene expression in a Mincle-dependent manner. | A unique glycolipid from M. leprae that demonstrates strong immunostimulatory properties through Mincle. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Mincle agonists.
Mincle Reporter Cell Assay
This assay is a primary screening tool to determine the ability of a compound to activate the Mincle receptor.
Cell Lines:
-
HEK-Blue™ mMincle reporter cells (InvivoGen)
-
2B4 T-cell hybridoma expressing NFAT-GFP, murine Mincle, and FcRγ
Protocol:
-
Compound Preparation: The test compounds (TDM, TDB, synthetic analogs) are typically dissolved in a suitable solvent (e.g., ethanol) and plate-coated onto 96-well plates by evaporating the solvent.
-
Cell Seeding: Reporter cells are seeded into the wells containing the coated compounds at a density of approximately 3 x 10^5 cells/well.[7]
-
Incubation: The plates are incubated for 18-24 hours at 37°C.[5][7]
-
Signal Detection:
-
HEK-Blue™ cells: The supernatant is harvested and analyzed for secreted embryonic alkaline phosphatase (SEAP) activity using a detection reagent. The optical density is read at 620-655 nm.[5][7]
-
NFAT-GFP cells: The expression of Green Fluorescent Protein (GFP) is measured, typically by flow cytometry or fluorescence microscopy.
-
-
Data Analysis: The results are expressed as the fold change in signal over vehicle-treated control cells.[5]
Cytokine Production in Primary Immune Cells
This assay assesses the downstream functional consequences of Mincle activation by measuring the production of pro-inflammatory cytokines.
Primary Cells:
-
Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
Protocol:
-
Cell Isolation and Culture: Primary cells are isolated using standard protocols and cultured in appropriate media.
-
Stimulation: The cells are stimulated with the Mincle agonists at various concentrations for a specified period (e.g., 24-48 hours).[8]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.[4][9]
-
Data Analysis: Cytokine concentrations are calculated based on standard curves and compared between different treatment groups.
Signaling Pathways and Experimental Workflows
The activation of Mincle by its agonists initiates a well-defined signaling cascade, leading to the production of inflammatory mediators. The experimental workflow for evaluating these agonists follows a logical progression from initial receptor binding to the assessment of functional cellular responses.
References
- 1. Direct recognition of the mycobacterial glycolipid, trehalose dimycolate, by C-type lectin Mincle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Species-Specific Structural Requirements of Alpha-Branched Trehalose Diester Mincle Agonists [frontiersin.org]
- 3. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Secretion of Interleukin-6 and Increased MINCLE Receptor Expression Upon Exposure to Mycobacterial Cord Factor Analog Trehalose-6, 6-Dibehenate (TDB) in Patients with Takayasu Arteritis [openrheumatologyjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Co-Adsorption of Synthetic Mincle Agonists and Antigen to Silica Nanoparticles for Enhanced Vaccine Activity: A Formulation Approach to Co-Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the Mincle and TLR3 receptor using the dual agonist cationic adjuvant formulation 9 (CAF09) induces humoral and polyfunctional memory T cell responses in calves - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of 6-O-Acyl-Trehalose Analogs in Prime-Boost Vaccination Strategies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-O-Acyl-Trehalose Analogs as Adjuvants
Trehalose glycolipids are a class of immunostimulatory molecules that have garnered significant interest as vaccine adjuvants. Their mechanism of action is primarily mediated through the activation of the C-type lectin receptor, Mincle (Macrophage-inducible C-type lectin), expressed on innate immune cells such as macrophages and dendritic cells.[1][2] This interaction triggers a signaling cascade that promotes a robust and tailored adaptive immune response, often characterized by a mixed T helper 1 (Th1) and Th17 phenotype.[3][4] This specific type of immune response is highly desirable for vaccines targeting intracellular pathogens, including bacteria like Mycobacterium tuberculosis and certain viruses.[4][5] The 6-O-acylation of the trehalose backbone is a critical determinant of this adjuvant activity.[6]
A prime-boost vaccination strategy involves an initial "priming" immunization followed by one or more "booster" immunizations with the same or a different vaccine formulation. This approach is known to enhance the magnitude and quality of the immune response, leading to more durable protection.[7][8] The choice of adjuvant in both the priming and boosting phases is crucial for shaping the desired immune outcome.[9][10]
Comparative Immunological Performance
The following tables summarize the immunological profiles of vaccines adjuvanted with trehalose derivatives (using TDB as a representative) in comparison to other commonly used adjuvants in preclinical prime-boost studies.
Table 1: Comparison of Cellular Immune Responses
| Adjuvant Class | Representative Adjuvant | Predominant T-cell Response | Key Cytokines Induced | Reference |
| Trehalose Glycolipid | Trehalose Dibehenate (TDB) in CAF01 | Th1 / Th17 | IFN-γ, IL-2, TNF-α, IL-17 | [3][5][9] |
| Aluminum Salts | Aluminum Hydroxide (Alum) | Th2 | IL-4, IL-5, IL-13 | [4][11] |
| Oil-in-Water Emulsion | Squalene-based (e.g., MF59-like) | Th1 / Th2 | IFN-γ, IL-2, IL-4, IL-13 | [9][11] |
| Toll-like Receptor (TLR) Agonist | CpG ODN (TLR9 agonist) | Th1 | IFN-γ, IL-12 | [12][13] |
Table 2: Comparison of Humoral Immune Responses
| Adjuvant Class | Representative Adjuvant | Antibody Isotype Profile | Speed of Antibody Response | Reference |
| Trehalose Glycolipid | Trehalose Dibehenate (TDB) in CAF01 | IgG1 and IgG2a/c (balanced to Th1-skewed) | Moderate to Strong | [4][13] |
| Aluminum Salts | Aluminum Hydroxide (Alum) | Predominantly IgG1 (Th2-skewed) | Slow but sustained | [11] |
| Oil-in-Water Emulsion | Squalene-based (e.g., MF59-like) | IgG1 and IgG2a/c (balanced) | Rapid and strong | [9][11] |
| Toll-like Receptor (TLR) Agonist | CpG ODN (TLR9 agonist) | Predominantly IgG2a/c (Th1-skewed) | Rapid and strong | [12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by trehalose-based adjuvants and a typical experimental workflow for evaluating these adjuvants in a prime-boost vaccination study.
Caption: Mincle signaling pathway initiated by 6-O-acyl-trehalose binding.
Caption: A typical prime-boost vaccination and analysis workflow in a murine model.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the evaluation of vaccine adjuvants in a prime-boost setting.
Murine Immunization Protocol (Prime-Boost)
-
Animal Model: 6-8 week old female C57BL/6 or BALB/c mice are commonly used.[14]
-
Antigen and Adjuvant Formulation: The model antigen (e.g., Ovalbumin, or a pathogen-specific protein like H56 for tuberculosis) is formulated with the adjuvant. For trehalose glycolipids, this often involves incorporation into liposomes (e.g., DDA/TDB as in CAF01).[13]
-
Priming Immunization: On day 0, mice are immunized, typically via a subcutaneous or intramuscular injection, with the antigen-adjuvant formulation.
-
Booster Immunization: Between day 14 and 21, a booster immunization is administered. This can be a homologous boost (same formulation as the prime) or a heterologous boost (different adjuvant or delivery system).[14]
-
Sample Collection: Blood samples are collected at various time points to assess antibody responses. Spleens are typically harvested 1-2 weeks after the final boost for analysis of T-cell responses.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
-
Plate Coating: 96-well plates are coated with the specific antigen overnight at 4°C.
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., PBS with BSA or non-fat milk) to prevent non-specific binding.
-
Sample Incubation: Serial dilutions of sera from immunized mice are added to the wells and incubated.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse IgG isotype (e.g., anti-mouse IgG, IgG1, or IgG2a/c) is added.
-
Substrate Addition: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
Data Analysis: The optical density is read at a specific wavelength, and the antibody titer is determined as the reciprocal of the highest dilution giving a signal above the background.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
-
Plate Preparation: ELISpot plates are coated with a capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ or IL-17).
-
Cell Plating: Splenocytes from immunized mice are plated in the wells and stimulated with the specific antigen, a positive control (e.g., mitogen), or media alone (negative control).
-
Incubation: Plates are incubated to allow for cytokine secretion by activated T-cells.
-
Detection: A biotinylated detection antibody for the cytokine is added, followed by a streptavidin-alkaline phosphatase conjugate.
-
Spot Development: A substrate is added that forms an insoluble colored spot at the site of cytokine secretion.
-
Data Analysis: The spots, each representing a single cytokine-secreting cell, are counted using an automated ELISpot reader.
Conclusion
The available evidence strongly supports the use of 6-O-acyl-trehalose analogs, exemplified by TDB, as potent adjuvants in prime-boost vaccination strategies, particularly for inducing Th1 and Th17 cellular immunity. While direct comparative data for 6-O-Oleoyltrehalose is needed, its structural similarity to other active trehalose esters suggests it would likely function as a Mincle agonist and promote a similar Th1/Th17-biased immune response. The choice of a trehalose-based adjuvant in a prime-boost regimen, especially in heterologous combinations, offers a promising avenue for the development of next-generation vaccines against challenging pathogens. Further research is warranted to directly evaluate the efficacy of this compound and to optimize its use in various prime-boost combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Mincle-Targeting Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Mincle-Targeting Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl Trehalose Derivatives as Vaccine Adjuvants for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of adjuvants for vaccines targeting specific pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trehalose diester glycolipids are superior to the monoesters in binding to Mincle, activation of macrophages in vitro and adjuvant activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A prime-boost vaccination protocol optimizes immune responses against the nucleocapsid protein of the SARS coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterologous prime–boost strategies for COVID-19 vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous Prime-Boost Combinations Highlight the Crucial Role of Adjuvant in Priming the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Heterologous Prime-Boost Combinations Highlight the Crucial Role of Adjuvant in Priming the Immune System [frontiersin.org]
- 11. Old and new adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Mincle and TLR3 receptor using the dual agonist cationic adjuvant formulation 9 (CAF09) induces humoral and polyfunctional memory T cell responses in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heterologous prime-boost vaccination drives stromal activation and adaptive immunity against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-O-Oleoyltrehalose: A Step-by-Step Guide for Laboratory Professionals
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 6-O-Oleoyltrehalose. Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn when handling this compound. In the event of a spill, the material should be swept up and placed in a designated container for chemical waste.[1] Avoid generating dust.
Disposal Protocol for this compound
The disposal of laboratory chemicals is regulated, and it is the responsibility of the waste generator to ensure proper classification and disposal.[2][3] The following step-by-step process is a general guideline for the disposal of this compound, which is presumed to be a non-hazardous solid organic chemical.
Step 1: Waste Classification
Before disposal, confirm the waste classification of this compound with your institution's Environmental Health and Safety (EHS) department. While it is not listed as a hazardous waste, this verification is a mandatory first step.[4][5]
Step 2: Container Selection and Labeling
Use a designated, leak-proof container that is compatible with solid chemical waste.[6][7] The container must be clearly labeled as "Non-Hazardous Chemical Waste" and should include the full chemical name: "this compound".
Step 3: Waste Accumulation
Collect the waste this compound in the labeled container. Ensure the container is kept closed except when adding more waste.[6][7] Do not mix with other chemical wastes to avoid unintended reactions.[7]
Step 4: Scheduling a Pickup
Once the container is full, or you have no further use for the compound, schedule a waste pickup with your institution's EHS or a licensed chemical waste disposal service. Do not dispose of this compound in the regular trash or down the drain.[8][9]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | 55 gallons for non-hazardous waste in a Satellite Accumulation Area. | [4][10] |
| Container Type | Leak-proof, compatible with solid chemicals. | [6][7] |
| Labeling Requirements | "Non-Hazardous Chemical Waste" and full chemical name. | [5][6] |
Experimental Protocols
This document does not cite specific experimental protocols. The disposal procedures provided are based on general laboratory chemical waste management guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 3. Hazardous Waste Regulations [rila.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Operational Guide for Handling 6-O-Oleoyltrehalose
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The minimum recommended PPE for handling 6-O-Oleoyltrehalose in a laboratory setting is outlined below.[1][2][3]
| Protective Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[2][4] A face shield may be required for splash hazards.[2][3] | To protect against dust particles and accidental splashes.[2][5] |
| Hand Protection | Disposable nitrile gloves are considered the minimum requirement.[2] | To prevent direct skin contact with the substance.[5] |
| Body Protection | A standard laboratory coat is required.[1][4] | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | A dust mask (e.g., N95) should be used when handling the powder form, especially when there is a risk of generating dust.[3][5] | To prevent inhalation of fine particles.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow is critical for ensuring safety and procedural consistency.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are accessible.[6]
-
Don all required PPE as specified in the table above.
-
-
Handling :
-
When weighing or transferring the powdered this compound, perform these actions in a fume hood or a designated area with localized exhaust ventilation to minimize dust dispersion.[5]
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Use appropriate tools (e.g., spatulas, weigh boats) for handling the powder.
-
-
Accidental Release Measures :
-
In the event of a small spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.
-
For larger spills, follow your institution's specific hazardous material spill response procedures.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[7]
-
Solid Waste :
-
Collect unused this compound powder and any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.[8]
-
The container should be sealed and stored in a designated waste accumulation area.
-
-
Liquid Waste :
-
Container Disposal :
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.[10] After rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
-
All waste disposal must adhere to local, state, and federal regulations.[7] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]
Visual Workflow and Logical Relationships
To further clarify the procedural flow, the following diagrams illustrate the key decision points and pathways for handling and disposing of this compound.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. trehalose.in [trehalose.in]
- 7. laballey.com [laballey.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 10. hsrm.umn.edu [hsrm.umn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
